molecular formula C10H16O5 B610230 Propargyl-PEG3-acid CAS No. 1347760-82-0

Propargyl-PEG3-acid

Katalognummer: B610230
CAS-Nummer: 1347760-82-0
Molekulargewicht: 216.23 g/mol
InChI-Schlüssel: CJNSWLAJTZVSRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propargyl-PEG3-acid is a heterobifunctional PEGylated reagent that serves as a valuable tool for bioconjugation and chemical biology. This compound features a propargyl group on one end and a carboxylic acid on the other, connected by a hydrophilic triethylene glycol (PEG3) spacer. The terminal carboxylic acid can be readily conjugated to primary amines via amide bond formation, a reaction that typically requires activation reagents. The alkyne-functionalized opposite terminus is designed to react with azide-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a foundational click chemistry reaction that forms a stable 1,2,3-triazole linkage. The incorporation of the 3-unit PEG linker is a critical feature that significantly enhances the solubility of conjugate molecules in aqueous and biological media, thereby facilitating applications in physiological conditions. This compound is widely utilized as a non-cleavable linker in the synthesis of sophisticated therapeutic modalities, including Antibody-Drug Conjugates (ADCs) and PROTAC® (PROteolysis TArgeting Chimera) molecules for targeted protein degradation. Its utility extends to polymer chemistry, diagnostics, and material science, where it is employed to create functionalized polymers, biosensors, and advanced hydrogels. Researchers have also used this linker, for instance, to synthesize 6-OHDA-PEG3-yne for studies investigating neuronal cell death in Parkinson's disease research. The product is typically supplied as a liquid and should be stored at or below -20°C to maintain stability. This compound (CAS 1347760-82-0) has a molecular formula of C₁₀H₁₆O₅ and a molecular weight of 216.23 g/mol. This product is intended for Research Use Only and is not approved for human, veterinary, therapeutic, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-[2-(2-prop-2-ynoxyethoxy)ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O5/c1-2-4-13-6-8-15-9-7-14-5-3-10(11)12/h1H,3-9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNSWLAJTZVSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1347760-82-0
Record name Propargyl-PEG3-Carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Propargyl-PEG3-acid: A Versatile Tool in Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG3-acid is a heterobifunctional linker widely utilized in biochemistry and drug development.[1] Its structure, featuring a terminal alkyne (propargyl group), a hydrophilic three-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, provides a versatile platform for the covalent linkage of molecules.[2] The propargyl group enables highly efficient and specific "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4] The carboxylic acid allows for straightforward conjugation to primary amines via amide bond formation.[5][6] The PEG spacer enhances aqueous solubility and provides spatial separation between conjugated molecules.[7]

This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its use in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). It includes detailed experimental protocols, illustrative data, and diagrams to facilitate its use in research and drug development.

Core Properties and Specifications

This compound is a valuable reagent for bioconjugation due to its defined structure and versatile reactivity.[7]

PropertyValue
Molecular Formula C₁₀H₁₆O₅
Molecular Weight 216.23 g/mol
Appearance Liquid or solid powder[7]
Solubility Soluble in water, DMSO, DCM, DMF
Storage Conditions -20°C for long-term storage[7]

Applications in Biochemistry and Drug Development

The unique trifunctional structure of this compound makes it a valuable tool in several areas of biochemical research and drug development.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker connecting the antibody and the cytotoxic payload is a critical component of an ADC, influencing its stability, efficacy, and pharmacokinetic profile. This compound can be used as a non-cleavable linker in the synthesis of ADCs.[8]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound serves as a flexible linker to connect the target protein-binding ligand and the E3 ligase-binding ligand in a PROTAC molecule.

Bioconjugation and Labeling

The dual reactivity of this compound makes it a versatile tool for general bioconjugation and labeling of biomolecules. It can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, or nucleic acids.

Experimental Protocols

The following are detailed protocols for the two primary reactions involving this compound: amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Protocol 1: Amide Bond Formation

This protocol describes the conjugation of the carboxylic acid group of this compound to a primary amine-containing molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as activating agents.

Materials:

  • This compound

  • Amine-containing molecule of interest

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.

    • Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 30 minutes to generate the NHS-activated ester.

  • Conjugation to Amine:

    • Dissolve the amine-containing molecule (1 equivalent) in PBS (pH 7.4).

    • Add the activated this compound solution to the amine-containing solution.

    • Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters.

  • Purification:

    • Purify the conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography to remove excess reagents and byproducts.

Illustrative Data (Representative Yields for Amide Coupling):

ReactantsCoupling ReagentsSolventReaction TimeYield (%)
Propargyl-PEGn-acid + BenzylamineEDC, NHSDMF4 h>90
Propargyl-PEGn-acid + LysozymeEDC, NHSPBS12 h60-80

Note: This data is representative for PEG-acid linkers and actual yields may vary depending on the specific reactants and conditions.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl group of a this compound conjugate and an azide-containing molecule.

Materials:

  • This compound conjugate (alkyne-functionalized molecule)

  • Azide-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (optional, as a copper ligand)

  • Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-BuOH)

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the alkyne-functionalized molecule, azide-containing molecule, CuSO₄, and sodium ascorbate in the chosen solvent.

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-functionalized molecule (1 equivalent) and the azide-containing molecule (1.1 equivalents).

    • If using a copper ligand, add THPTA or TBTA (1 equivalent relative to copper).

    • Add the CuSO₄ solution (0.1 equivalents).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5 equivalents).

  • Reaction:

    • Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Purification:

    • Once the reaction is complete, purify the product using an appropriate method such as reverse-phase HPLC or column chromatography to remove the copper catalyst and other reagents.

Illustrative Data (Representative Kinetics for CuAAC):

AlkyneAzideCatalystSolventSecond-Order Rate Constant (M⁻¹s⁻¹)
Propargyl AmineBenzyl AzideCu(I)H₂O/t-BuOH10² - 10³
Propargyl-PEGn-etherAzido-PEGn-etherCu(I)H₂O/DMSO10¹ - 10²

Note: This data is representative for similar alkyne-azide pairs and actual reaction kinetics may vary.

Visualization of Workflows and Pathways

PROTAC Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of a PROTAC molecule using this compound as a linker.

PROTAC_Synthesis cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Click Chemistry A This compound C Activated Ester Intermediate A->C EDC, NHS B E3 Ligase Ligand (with amine) D Alkyne-Linker-E3 Ligand B->D C->D Amine coupling F Final PROTAC Molecule D->F E Target Protein Ligand (with azide) E->F CuAAC

Caption: General workflow for PROTAC synthesis using this compound.

Dopamine Quinone-Induced Neuronal Cell Death Pathway

This compound has been used to synthesize 6-OHDA-PEG3-yne, a tool compound to study neuronal cell death.[9] This process is relevant to understanding neurodegenerative diseases like Parkinson's disease, where the oxidation of dopamine to reactive dopamine quinones is implicated in neuronal damage.[1][10]

Dopamine_Quinone_Pathway Dopamine Dopamine Dopamine_Quinone Dopamine Quinone Dopamine->Dopamine_Quinone Oxidation ROS Reactive Oxygen Species (ROS) ROS->Dopamine_Quinone Protein_Adducts Protein Adducts (e.g., with Cysteine) Dopamine_Quinone->Protein_Adducts Covalent Modification Mitochondrial_Dysfunction Mitochondrial Dysfunction Dopamine_Quinone->Mitochondrial_Dysfunction Proteasome_Dysfunction Proteasome Dysfunction Protein_Adducts->Proteasome_Dysfunction Apoptosis Apoptosis Proteasome_Dysfunction->Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: Simplified pathway of dopamine quinone-induced neuronal cell death.

Conclusion

This compound is a powerful and versatile tool for researchers in biochemistry, medicinal chemistry, and drug development. Its well-defined structure and dual-functional nature allow for the straightforward synthesis of complex bioconjugates, including ADCs and PROTACs. The hydrophilic PEG spacer improves the physicochemical properties of the resulting molecules, making it an attractive linker for therapeutic applications. The detailed protocols and illustrative diagrams provided in this guide are intended to facilitate the effective use of this compound in a variety of research and development settings.

References

An In-Depth Technical Guide to Propargyl-PEG3-acid: Structure, Function, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG3-acid is a heterobifunctional linker widely utilized in bioconjugation, chemical biology, and medicinal chemistry. Its unique structure, featuring a terminal alkyne (propargyl group) and a carboxylic acid, connected by a flexible triethylene glycol (PEG3) spacer, allows for the covalent linkage of diverse molecular entities. This guide provides a comprehensive overview of the structure, functional groups, properties, and key applications of this compound, complete with experimental considerations and workflow visualizations to aid researchers in its effective implementation.

Molecular Structure and Functional Groups

This compound is characterized by three key components: a propargyl group, a polyethylene glycol (PEG) linker, and a carboxylic acid.

  • Propargyl Group: This functional group contains a terminal alkyne (a carbon-carbon triple bond). The alkyne is a high-energy, reactive moiety that readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction is highly specific, efficient, and biocompatible, making it ideal for conjugating the linker to molecules containing an azide group.[1]

  • Polyethylene Glycol (PEG) Linker: The PEG3 spacer consists of three repeating ethylene glycol units. This hydrophilic chain enhances the aqueous solubility of the molecule and any conjugate it is incorporated into.[2][3] The flexibility of the PEG linker can also be advantageous in overcoming steric hindrance between the conjugated molecules.

  • Carboxylic Acid: The terminal carboxylic acid is a versatile functional group that can be activated to form a stable amide bond with primary amines.[3] This reaction is commonly achieved using coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][4][5][6][7]

The combination of these functional groups in a single molecule allows for orthogonal conjugation strategies, where the alkyne and carboxylic acid can be reacted independently with their respective partners.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValue
IUPAC Name 3-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)propanoic acid[3]
CAS Number 1347760-82-0[3]
Molecular Formula C₁₀H₁₆O₅[3][8]
Molecular Weight 216.23 g/mol [3][8]
Appearance Liquid or Brown Liquid[8]
Purity ≥95% (NMR)[8], >96%[9], 98%[10]
Solubility Water, DMSO, DCM, DMF[10]
Storage Conditions -20°C for long term[3] or ≤ -10 °C[8]
SMILES String C#CCOCCOCCOCCC(O)=O
InChI Key CJNSWLAJTZVSRB-UHFFFAOYSA-N

Experimental Protocols and Methodologies

The utility of this compound lies in its ability to participate in two highly reliable conjugation reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and EDC/NHS-mediated amide coupling.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click" reaction forms a stable triazole linkage between the propargyl group of the linker and an azide-functionalized molecule.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Organic co-solvent if needed (e.g., DMSO, DMF)

General Protocol:

  • Dissolve Reactants: Dissolve the azide-containing molecule and this compound in the chosen reaction buffer. An organic co-solvent may be used to aid solubility.

  • Prepare Copper Catalyst: In a separate tube, prepare a fresh solution of CuSO₄ and a copper-chelating ligand like THPTA in the reaction buffer. The ligand helps to stabilize the Cu(I) oxidation state and protect biomolecules from oxidative damage.

  • Initiate the Reaction: Add the copper/ligand solution to the solution of reactants.

  • Add Reducing Agent: Add a fresh solution of sodium ascorbate to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.

  • Incubate: Allow the reaction to proceed at room temperature with gentle agitation for 1-4 hours. Reaction progress can be monitored by analytical techniques such as LC-MS.

  • Purification: Purify the conjugate using appropriate chromatographic techniques (e.g., size-exclusion chromatography, reversed-phase HPLC) to remove unreacted starting materials and the copper catalyst.

EDC/NHS Amide Coupling

This reaction forms a stable amide bond between the carboxylic acid of the linker and a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.5)

  • Quenching solution (e.g., hydroxylamine, Tris, or glycine)

  • Desalting column

General Protocol:

  • Activate Carboxylic Acid: Dissolve this compound in the activation buffer. Add freshly prepared EDC and NHS (or Sulfo-NHS) to the solution. Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Remove Excess Reagents (Optional but Recommended): Use a desalting column to remove excess EDC and NHS, exchanging the buffer to the coupling buffer in the process.

  • Couple to Amine: Add the amine-containing molecule to the activated this compound solution. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quench the Reaction: Add a quenching solution to terminate the reaction and consume any unreacted NHS esters.

  • Purification: Purify the conjugate using appropriate chromatographic techniques to remove unreacted starting materials and byproducts.

Applications and Workflow Visualizations

This compound is a key component in the synthesis of complex biomolecules, particularly in the fields of targeted drug delivery and protein degradation.

Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[11][12][13][14] this compound can serve as the linker connecting the target protein binder and the E3 ligase ligand.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Functionalization of Ligands cluster_step2 Step 2: Linker Conjugation cluster_step3 Step 3: PROTAC Assembly Target_Ligand Target Protein Ligand (with Amine) Activated_Linker NHS-activated This compound Target_Ligand->Activated_Linker EDC, NHS E3_Ligand E3 Ligase Ligand (with Azide) PROTAC Final PROTAC Molecule E3_Ligand->PROTAC Propargyl_PEG3_Acid This compound Linker_Target_Conjugate Linker-Target Ligand Conjugate Activated_Linker->Linker_Target_Conjugate Amide Bond Formation Linker_Target_Conjugate->PROTAC CuAAC (Click Chemistry)

Caption: A generalized workflow for the synthesis of a PROTAC using this compound as a linker.

Synthesis of Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[15][16][] this compound can be used to link the antibody to the drug payload.

ADC_Synthesis_Workflow cluster_step1 Step 1: Functionalization cluster_step2 Step 2: Linker Attachment to Antibody cluster_step3 Step 3: Payload Conjugation Antibody Monoclonal Antibody (with Amine, e.g., Lysine) Activated_Linker NHS-activated This compound Antibody->Activated_Linker EDC, NHS Payload Cytotoxic Payload (with Azide) ADC Final Antibody-Drug Conjugate (ADC) Payload->ADC Propargyl_PEG3_Acid This compound Antibody_Linker Antibody-Linker Conjugate Activated_Linker->Antibody_Linker Amide Bond Formation Antibody_Linker->ADC CuAAC (Click Chemistry)

Caption: A generalized workflow for the synthesis of an ADC using this compound as a linker.

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences. Its well-defined structure, featuring orthogonal reactive handles and a solubilizing PEG spacer, enables the efficient and specific conjugation of a wide range of molecules. The applications in the development of next-generation therapeutics such as PROTACs and ADCs highlight its significance in advancing drug discovery and development. This guide provides the foundational knowledge and procedural outlines to facilitate the successful application of this compound in various research endeavors.

References

understanding the properties of Propargyl-PEG3-acid linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, applications, and experimental methodologies related to the Propargyl-PEG3-acid linker, a versatile tool in modern bioconjugation and therapeutic development.

Core Properties of this compound

This compound is a heterobifunctional linker featuring a terminal alkyne group (propargyl) and a carboxylic acid, separated by a hydrophilic three-unit polyethylene glycol (PEG) spacer. This structure allows for the sequential and specific conjugation of two different molecules. The PEG chain enhances solubility in aqueous media, reduces aggregation, and can improve the pharmacokinetic properties of the final conjugate.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized below.

PropertyValue
Molecular Formula C₁₀H₁₆O₅
Molecular Weight 216.23 g/mol
CAS Number 1347760-82-0
Appearance Liquid
Purity Typically ≥95%
Solubility Soluble in Water, DMSO, DCM, DMF
Storage Conditions Short-term (weeks) at 0-4°C; Long-term (months to years) at -20°C, protected from light and moisture.

Core Applications in Drug Development

The dual functionality of the this compound linker makes it a valuable component in the construction of complex therapeutic and diagnostic agents.

Antibody-Drug Conjugates (ADCs)

In ADC development, the linker connects a potent cytotoxic payload to a monoclonal antibody (mAb). The carboxylic acid can be activated to react with amine residues (e.g., lysine) on the antibody surface. The propargyl group can then be conjugated to an azide-modified cytotoxic drug using highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of specific target proteins.[1][2] They consist of a ligand that binds the target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a linker.[3] this compound is an ideal linker for PROTAC synthesis, allowing for the covalent attachment of the two distinct ligands. The defined length of the PEG3 spacer helps to optimize the formation of the crucial ternary complex between the target protein, the PROTAC, and the E3 ligase.[4]

Experimental Protocols

The following sections provide detailed methodologies for the two primary conjugation reactions involving this compound. These are generalized protocols and may require optimization based on the specific substrates used.

Protocol 1: Amide Coupling via EDC/NHS Chemistry

This two-step protocol describes the activation of the linker's carboxylic acid to form a semi-stable N-hydroxysuccinimide (NHS) ester, followed by its reaction with a primary amine-containing molecule (e.g., an antibody, protein, or other ligand).

Materials:

  • This compound

  • Amine-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting column for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

    • Dissolve the amine-containing molecule in Coupling Buffer.

  • Activation of this compound:

    • In a reaction tube, combine the this compound solution with a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS.

    • Incubate the reaction for 15-30 minutes at room temperature to form the Propargyl-PEG3-NHS ester.[5]

  • Conjugation to Amine-Containing Molecule:

    • Immediately add the activated NHS ester solution to the solution of the amine-containing molecule. A 5 to 20-fold molar excess of the activated linker relative to the amine molecule is a common starting point for optimization.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature to consume any unreacted NHS esters.

    • Purify the resulting conjugate using a desalting column or size-exclusion chromatography to remove excess linker and byproducts.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the linker's terminal alkyne to an azide-containing molecule (e.g., a modified drug payload or fluorescent probe).

Materials:

  • This compound conjugate (from Protocol 1) or other propargyl-containing molecule

  • Azide-containing molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Copper Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is recommended for aqueous solutions to improve efficiency and reduce cytotoxicity.[6][7]

  • Reaction Buffer: PBS, pH 7.4

  • DMSO (if needed to dissolve reagents)

Procedure:

  • Reagent Preparation:

    • Prepare the following stock solutions: 100 mM CuSO₄ in water, 200 mM THPTA in water, and 100 mM Sodium Ascorbate in water (prepare fresh).[8]

    • Dissolve the alkyne- and azide-containing molecules in the Reaction Buffer (or DMSO for hydrophobic molecules).

  • Catalyst Preparation:

    • In a separate tube, mix CuSO₄ and the THPTA ligand in a 1:2 molar ratio. Let the solution stand for 2-3 minutes to allow the complex to form.[8]

  • Click Reaction:

    • In the main reaction tube, combine the propargyl-containing molecule and the azide-containing molecule. A slight molar excess (1.5 to 5-fold) of one reactant is often used to drive the reaction to completion.

    • Add the prepared CuSO₄/THPTA catalyst complex to the reaction mixture. A final copper concentration of 0.1 to 0.5 mM is typical.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution. The final concentration of the ascorbate should be 5-10 times that of the copper.[9]

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Purification:

    • Once the reaction is complete, purify the final conjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or HPLC, to remove the copper catalyst, excess reagents, and byproducts.

Mandatory Visualizations

The following diagrams illustrate the structure, workflow, and a key mechanism of action related to this compound linkers.

Caption: Chemical structure of this compound.

G cluster_acid Amide Coupling Pathway cluster_alkyne Click Chemistry Pathway linker This compound edc EDC / NHS Activation linker->edc Carboxylic Acid End amine Amine-containing Molecule (e.g., Antibody) edc->amine Forms NHS Ester conjugate1 Linker-Antibody Conjugate amine->conjugate1 Forms Amide Bond cuaac Cu(I) Catalyst (Click Reaction) conjugate1->cuaac Propargyl End azide Azide-containing Molecule (e.g., Payload) azide->cuaac final_adc Final Bioconjugate (e.g., ADC) cuaac->final_adc Forms Triazole Linkage

References

Propargyl-PEG3-acid mechanism of action in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and practical applications of Propargyl-PEG3-acid, a versatile heterobifunctional linker revolutionizing the field of bioconjugation. Its unique architecture, featuring a terminal alkyne, a flexible polyethylene glycol (PEG) spacer, and a reactive carboxylic acid, offers a powerful toolkit for the precise engineering of complex biomolecular conjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Mechanism of Action

This compound is a trifunctional molecule at its core, with each component playing a distinct and crucial role in bioconjugation strategies.[1][2]

  • Propargyl Group (Terminal Alkyne): This functional group is the cornerstone of its utility in "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.[3] The terminal alkyne readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), forming a stable triazole linkage with an azide-modified molecule.[1][2][3] This reaction is highly bioorthogonal, meaning it does not interfere with native biological processes.

  • PEG3 Linker: The three-unit polyethylene glycol chain imparts several advantageous properties. Its hydrophilic nature enhances the aqueous solubility of the linker and the resulting bioconjugate, which is often critical for biological applications.[1][2] The PEG spacer also provides flexibility and spatial separation between the conjugated molecules, which can be essential for maintaining their biological activity.

  • Carboxylic Acid: The terminal carboxylic acid provides a versatile handle for conjugation to primary amines, such as those found on the surface of proteins (e.g., lysine residues). This is typically achieved through the formation of a stable amide bond, a reaction that requires activation of the carboxylic acid, commonly with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[2]

This dual functionality allows for a modular and sequential approach to bioconjugation, enabling the precise assembly of complex molecular architectures.

cluster_propargyl Propargyl End cluster_acid Carboxylic Acid End Propargyl_PEG3_Acid This compound Propargyl Propargyl Group (Terminal Alkyne) Carboxylic_Acid Carboxylic Acid Click_Chemistry Click Chemistry (CuAAC) Propargyl->Click_Chemistry Reacts via Azide_Molecule Azide-Modified Molecule Click_Chemistry->Azide_Molecule with Triazole_Linkage Stable Triazole Linkage Azide_Molecule->Triazole_Linkage to form Activation Activation (e.g., EDC/NHS) Carboxylic_Acid->Activation Activated by Amine_Molecule Amine-Containing Molecule (e.g., Protein) Activation->Amine_Molecule Reacts with Amide_Bond Stable Amide Bond Amine_Molecule->Amide_Bond to form

Caption: Dual functionality of this compound in bioconjugation.

Key Bioconjugation Reactions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prominent application of the propargyl group.[] It involves the [3+2] cycloaddition of the terminal alkyne of this compound with an azide-functionalized molecule in the presence of a Cu(I) catalyst. The reaction is highly efficient and results in the formation of a chemically stable 1,4-disubstituted 1,2,3-triazole ring.

Propargyl_PEG3_Acid This compound (Alkyne) Triazole_Conjugate Stable Triazole Conjugate Propargyl_PEG3_Acid->Triazole_Conjugate Azide_Molecule Azide-Modified Molecule Azide_Molecule->Triazole_Conjugate Cu_I Cu(I) Catalyst Cu_I->Triazole_Conjugate catalyzes

Caption: Schematic of the CuAAC reaction.

Amide Bond Formation via EDC/NHS Chemistry

The carboxylic acid terminus of this compound can be conjugated to primary amines on biomolecules. This is a two-step process where the carboxylic acid is first activated with EDC and NHS to form a more stable and amine-reactive NHS ester. This intermediate then readily reacts with a primary amine to form a stable amide bond.

Propargyl_PEG3_Acid This compound (Carboxylic Acid) NHS_Ester NHS Ester Intermediate Propargyl_PEG3_Acid->NHS_Ester EDC_NHS EDC / NHS EDC_NHS->NHS_Ester activates Amide_Conjugate Stable Amide Conjugate NHS_Ester->Amide_Conjugate Amine_Molecule Amine-Containing Molecule Amine_Molecule->Amide_Conjugate cluster_protac PROTAC-Mediated Protein Degradation PROTAC PROTAC (Target Binder - this compound - E3 Ligase Binder) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., Kinase) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination facilitates Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target leads to Proteasome Proteasome Ub_Target->Proteasome targeted by Degradation Degradation Proteasome->Degradation mediates Amino_Acids Amino Acids Degradation->Amino_Acids results in

References

Propargyl-PEG3-Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Propargyl-PEG3-acid, a heterobifunctional linker critical in bioconjugation and drug development. Tailored for researchers, scientists, and professionals in drug development, this document outlines the molecule's chemical and physical properties, alongside detailed experimental protocols for its application in creating advanced therapeutic and diagnostic agents.

Core Compound Data

This compound is a versatile chemical tool, featuring a terminal alkyne group for "click chemistry" and a carboxylic acid for amide bond formation. This dual functionality allows for the precise and stable conjugation of a wide range of molecules.[1][2][3] The polyethylene glycol (PEG) spacer enhances solubility and biocompatibility, making it an ideal component in complex biological systems.[1][4]

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 1347760-82-0[1][2][3][5]
Molecular Weight 216.23 g/mol [1][2][5][6]
Molecular Formula C10H16O5[1][2][5]
Form Liquid[1]
Storage Temperature -20°C[1][3]
Solubility Water, DMSO, DCM, DMF[2][3]

Experimental Protocols

The unique structure of this compound lends itself to a variety of bioconjugation strategies. Below are detailed methodologies for its two primary reactive functionalities: amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Protocol 1: Amide Bond Formation via EDC/NHS Chemistry

This protocol details the conjugation of this compound to a primary amine-containing molecule, such as a protein, peptide, or small molecule drug, through the formation of a stable amide bond. The carboxylic acid is first activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • This compound

  • Amine-containing molecule of interest

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

  • Quenching reagent (e.g., hydroxylamine or Tris buffer)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add 1.5 equivalents of NHS followed by 1.5 equivalents of EDC.

    • Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the reaction buffer.

    • Add the activated Propargyl-PEG3-NHS ester solution to the amine-containing molecule solution. The molar ratio will depend on the number of available amines and the desired degree of labeling.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching reagent to consume any unreacted NHS ester.

    • Purify the resulting conjugate using appropriate chromatography techniques, such as size-exclusion chromatography or reverse-phase HPLC, to remove excess reagents and byproducts.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction between the propargyl-functionalized molecule (obtained from Protocol 1) and an azide-containing molecule. This reaction forms a stable triazole linkage.

Materials:

  • Propargyl-functionalized molecule

  • Azide-containing molecule of interest

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand (optional, to protect biomolecules)

  • Reaction buffer (e.g., PBS pH 7.4)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO4 and sodium ascorbate in water. The sodium ascorbate solution should be freshly prepared.

    • If using a copper ligand, pre-mix the CuSO4 with the ligand.

  • Click Reaction:

    • Dissolve the propargyl-functionalized molecule and the azide-containing molecule in the reaction buffer.

    • Add sodium ascorbate to the reaction mixture to a final concentration of 5-10 equivalents.

    • Add the CuSO4 (and ligand, if used) to the reaction mixture to a final concentration of 1-2 equivalents.

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or other analytical techniques.

  • Purification:

    • Purify the final conjugate using appropriate chromatography methods to remove the copper catalyst and other reagents.

Visualized Workflows

To further elucidate the application of this compound, the following diagrams illustrate the logical workflows for the synthesis of an Antibody-Drug Conjugate (ADC) and a Proteolysis Targeting Chimera (PROTAC), two prominent applications of this linker.

ADC_Synthesis_Workflow cluster_activation Step 1: Linker Activation cluster_conjugation1 Step 2: Antibody Conjugation cluster_conjugation2 Step 3: Payload Attachment Propargyl_PEG3_Acid This compound EDC_NHS EDC / NHS Propargyl_PEG3_Acid->EDC_NHS Activated_Linker Activated Propargyl-PEG3-NHS Ester EDC_NHS->Activated_Linker Activation Antibody_Linker Antibody-Linker Conjugate Activated_Linker->Antibody_Linker Antibody Antibody (with Lysine residues) Antibody->Antibody_Linker Amide Bond Formation Final_ADC Final Antibody-Drug Conjugate Antibody_Linker->Final_ADC Azide_Drug Azide-Functionalized Drug Payload Azide_Drug->Final_ADC Click Chemistry (CuAAC)

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Ligand Attachment cluster_step2 Step 2: Second Ligand Attachment Propargyl_PEG3_Acid This compound EDC_NHS_1 EDC / NHS Propargyl_PEG3_Acid->EDC_NHS_1 E3_Ligase_Ligand E3 Ligase Ligand (with Amine) Intermediate_1 Propargyl-PEG3-E3 Ligand E3_Ligase_Ligand->Intermediate_1 EDC_NHS_1->Intermediate_1 Activation & Amidation CuAAC Cu(I) Catalyst (Click Chemistry) Intermediate_1->CuAAC POI_Ligand Protein of Interest Ligand (with Azide) Final_PROTAC Final PROTAC Molecule POI_Ligand->Final_PROTAC CuAAC->Final_PROTAC

Caption: Workflow for PROTAC Synthesis.

References

Propargyl-PEG3-acid: A Technical Guide to its Solubility in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Propargyl-PEG3-acid, a heterobifunctional linker commonly employed in bioconjugation and drug development. Understanding the solubility of this reagent is critical for its effective use in synthesizing antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. This document presents available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing its behavior in various solvents.

Core Properties and Solubility Profile

This compound is a versatile molecule featuring a terminal alkyne group for click chemistry reactions and a carboxylic acid for amide bond formation. The inclusion of a hydrophilic three-unit polyethylene glycol (PEG) spacer significantly influences its solubility, enhancing its compatibility with aqueous media used in many biological applications.[1][2][3][4][5]

Solubility Data Summary

While comprehensive, experimentally determined quantitative solubility data for this compound is not widely published, several suppliers and databases provide qualitative and predicted solubility information. This information is summarized in the table below.

SolventChemical FormulaTypeReported SolubilityQuantitative Data (Predicted)Source
WaterH₂OPolar ProticSoluble158.0 mg/mL; 0.731 mol/L[4][6][7]
Dimethyl Sulfoxide(CH₃)₂SOPolar AproticSoluble113.0 mg/mL; 0.521 mol/L[2][4][6][7]
DichloromethaneCH₂Cl₂Polar AproticSolubleNot Available[4][6]
Dimethylformamide(CH₃)₂NC(O)HPolar AproticSolubleNot Available[4][6]

Note: The quantitative data presented are based on computational predictions and should be considered as estimates.[7] Experimental verification is recommended for precise applications. The hydrophilic PEG linker is a key contributor to its solubility in biological buffers.[1][3]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility measurements, the following protocol outlines a standard method for determining the equilibrium solubility of this compound. This method is adapted from established "shake-flask" techniques, which are considered a reliable standard for solubility measurement.[8]

Objective:

To determine the quantitative solubility of this compound in a specific solvent at a controlled temperature.

Materials:
  • This compound (solid or liquid)[3][9]

  • Selected solvent (e.g., water, DMSO, ethanol)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical technique.

Procedure:
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

    • Pipette a precise volume of the chosen solvent into each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixture to shake for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.

  • Phase Separation:

    • After equilibration, remove the vials and let them stand to allow any undissolved solute to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

  • Sample Analysis:

    • Carefully aspirate a known volume of the clear supernatant from each vial, ensuring no solid material is transferred.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.

  • Calculation:

    • Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate key processes relevant to working with this compound.

Solubility_Determination_Workflow start Start: Obtain this compound and Solvents add_excess Add excess compound to solvent in vials start->add_excess equilibrate Equilibrate at constant temperature (24-48h) add_excess->equilibrate separate Separate solid and liquid phases (Centrifugation) equilibrate->separate analyze Analyze supernatant concentration (e.g., HPLC) separate->analyze calculate Calculate solubility analyze->calculate end_node End: Quantitative Solubility Data calculate->end_node Bioconjugation_Decision_Pathway cluster_amine Amine-Reactive Pathway cluster_azide Azide-Reactive Pathway reagent This compound activate_acid Activate Carboxylic Acid (EDC/DCC) reagent->activate_acid COOH group click_chem Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reagent->click_chem Alkyne group target Target Biomolecule (e.g., Protein, Antibody) form_amide Form Amide Bond target->form_amide Primary Amine target->click_chem Azide-modified activate_acid->form_amide form_triazole Form Triazole Linkage click_chem->form_triazole

References

An In-Depth Technical Guide to the Core Principles of Click Chemistry with Propargyl-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of click chemistry, with a specific focus on the versatile heterobifunctional linker, Propargyl-PEG3-acid. It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize this powerful bioconjugation tool. This document details the primary click chemistry reactions, the unique properties of this compound, quantitative data on reaction efficiencies, and detailed experimental protocols.

Core Principles of Click Chemistry

Coined by K.B. Sharpless in 2001, "click chemistry" describes a class of reactions that are rapid, high-yielding, and specific, and that generate minimal and easily removable byproducts. These reactions are bioorthogonal, meaning they can proceed in complex biological environments without interfering with native biochemical processes. The two most prominent examples of click chemistry are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a robust and highly efficient method for forming a stable 1,2,3-triazole linkage between a terminal alkyne and an azide. This reaction is characterized by its high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.

The catalytic cycle involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product. The use of a copper catalyst dramatically accelerates the reaction rate by a factor of up to 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen cycloaddition.[1]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a catalyst-free click reaction that utilizes a strained cyclooctyne, which reacts readily with an azide. The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the triazole ring. This circumvents the need for a potentially cytotoxic copper catalyst, making SPAAC particularly well-suited for applications in living systems.

While generally slower than CuAAC, the reaction rates of SPAAC can be tuned by modifying the structure of the cyclooctyne. The bioorthogonality of both the azide and the strained alkyne ensures high specificity in complex biological milieu.

This compound: A Versatile Click Chemistry Linker

This compound is a heterobifunctional linker that incorporates a terminal alkyne (propargyl group) for click chemistry, a hydrophilic three-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[2] This unique combination of functionalities makes it an invaluable tool in bioconjugation and drug development.

Key Properties of this compound:

PropertyValue
Molecular Formula C₁₀H₁₆O₅
Molecular Weight 216.23 g/mol
CAS Number 1347760-82-0
Functionality 1 Terminal Alkyne (Propargyl) for Click Chemistry
Functionality 2 Carboxylic Acid for Amide Bond Formation
Spacer 3-unit Polyethylene Glycol (PEG)
Solubility Soluble in water, DMSO, DCM, and DMF[2]

The propargyl group serves as a handle for CuAAC or SPAAC reactions, allowing for the stable conjugation to azide-modified molecules. The carboxylic acid can be activated (e.g., with EDC and NHS) to form a stable amide bond with primary amines found on proteins, antibodies, or other biomolecules.[3] The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of biotherapeutics.[4]

Quantitative Data on Click Chemistry Reactions

The efficiency of click chemistry reactions is a critical consideration for any application. The following tables provide a summary of typical quantitative data for CuAAC and SPAAC reactions. While specific data for this compound is not always available in comparative studies, the data for similar propargyl-containing molecules provides a strong indication of expected performance.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Data

CuAAC reactions are known for their high reaction rates and yields. The table below presents representative data for the reaction of benzyl azide with various alkynes.

AlkyneCatalyst SystemSolventTime to 90% ConversionYield (%)
Propargyl AlcoholCuSO₄/Sodium Ascorbatet-BuOH/H₂O< 1 hr> 95
PhenylacetyleneCu(I)BrTHF8 hr91
Propargyl AmineElectrosprayed Cu Nanocatalyst-~20 minHigh

Data is illustrative and sourced from various studies to show typical performance.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Data

The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. The following table provides a comparison of second-order rate constants for the reaction of benzyl azide with different cyclooctynes.

CyclooctyneAbbreviationSecond-Order Rate Constant (k) (M⁻¹s⁻¹)
DIBENZOCYCLOOCTYNEDIBO~0.3
BicyclononyneBCN0.07 - 0.15
DibenzoazacyclooctyneDBCO / DIBAC0.24 - 0.31
BiarylazacyclooctynoneBARAC~0.96

Higher rate constants indicate faster reactions.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: General Procedure for Amide Coupling of this compound to a Primary Amine

This protocol describes the activation of the carboxylic acid of this compound and its subsequent conjugation to an amine-containing molecule, such as an antibody or protein.

Materials:

  • This compound

  • Amine-containing molecule (e.g., antibody)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO to a suitable concentration (e.g., 100 mM).

    • Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to the Amine-containing Molecule:

    • Dissolve the amine-containing molecule in the reaction buffer (PBS, pH 7.2-7.5).

    • Add the activated this compound (NHS ester) solution to the protein solution. The molar ratio of the linker to the protein should be optimized for the desired degree of labeling.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add quenching buffer (e.g., Tris-HCl) to a final concentration of 50 mM to quench any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the Propargyl-PEG3-functionalized molecule using an appropriate method, such as size-exclusion chromatography, to remove excess linker and byproducts.

  • Characterization:

    • Characterize the conjugate to determine the degree of labeling using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker contains a chromophore.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the propargyl-functionalized molecule from Protocol 1 to an azide-containing molecule.

Materials:

  • Propargyl-functionalized molecule

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand to stabilize the Cu(I) catalyst)

  • Reaction Buffer (e.g., PBS, pH 7.0)

  • Purification system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the propargyl-functionalized molecule in the reaction buffer.

    • Prepare a stock solution of the azide-containing molecule in a compatible solvent (e.g., DMSO or water).

    • Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).

    • Freshly prepare a stock solution of sodium ascorbate (e.g., 500 mM in water).

    • If using a ligand, prepare a stock solution of TBTA or THPTA in a suitable solvent (e.g., DMSO).

  • Click Reaction:

    • In a reaction tube, combine the propargyl-functionalized molecule and the azide-containing molecule in the reaction buffer. A slight molar excess of one reactant may be used to drive the reaction to completion.

    • If using a ligand, add it to the reaction mixture.

    • Initiate the reaction by adding CuSO₄ followed by sodium ascorbate. A typical final concentration is 1 mM CuSO₄ and 5 mM sodium ascorbate.

    • Incubate the reaction for 1-4 hours at room temperature with gentle mixing. The reaction can be monitored by techniques such as HPLC or SDS-PAGE.

  • Purification:

    • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove the catalyst, excess reagents, and byproducts.

Visualizing the Core Concepts

The following diagrams, generated using Graphviz, illustrate the key structures and pathways described in this guide.

Chemical Structure of this compound

G cluster_propargyl Propargyl Group cluster_peg PEG3 Spacer cluster_acid Carboxylic Acid p1 HC≡C-CH₂- peg1 O-(CH₂CH₂O)₂- p1->peg1 a1 CH₂CH₂-COOH peg1->a1

Caption: Chemical structure of this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

G cluster_reactants Reactants R_alkyne R₁-C≡CH (this compound derivative) intermediate Copper-Acetylide Intermediate R_alkyne->intermediate + Cu(I) R_azide R₂-N₃ (Azide-modified molecule) product 1,4-disubstituted 1,2,3-Triazole (Conjugate) R_azide->product catalyst Cu(I) Catalyst (from CuSO₄ + NaAsc) catalyst->intermediate intermediate->product + R₂-N₃ product->catalyst releases Cu(I)

Caption: Catalytic cycle of the CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism

G cluster_reactants Reactants strained_alkyne Strained Cyclooctyne transition_state [3+2] Cycloaddition Transition State strained_alkyne->transition_state R_azide R-N₃ (Azide-modified molecule) R_azide->transition_state product Triazole Product (Conjugate) transition_state->product

Caption: Mechanism of the SPAAC reaction.

Experimental Workflow for Bioconjugation using Propargyl-PEG3-aciddot

G start Start: Amine-containing Biomolecule step1 Step 1: Amide Coupling (Activate this compound with EDC/NHS and react) start->step1 intermediate Propargyl-functionalized Biomolecule step1->intermediate step2 Step 2: CuAAC Reaction (React with Azide-modified molecule and Cu(I) catalyst) intermediate->step2 product Final Bioconjugate step2->product end End: Purified and Characterized Conjugate product->end

References

The Role of PEGylation in Improving Drug Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a therapeutic agent, is a cornerstone of advanced drug delivery, significantly enhancing the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. This technology has successfully transitioned from a theoretical concept to a clinically and commercially validated strategy, with numerous FDA-approved PEGylated drugs on the market.[1][2] By creating a hydrophilic shield around the drug molecule, PEGylation effectively increases its hydrodynamic size, which in turn reduces renal clearance and shields it from proteolytic enzymes and the host's immune system.[3][4][5] The result is a longer circulation half-life, improved stability, enhanced solubility, and reduced immunogenicity, allowing for less frequent dosing and an improved safety profile.[4][5] This guide provides an in-depth technical overview of the core principles of PEGylation, including quantitative data on its effects, detailed experimental methodologies, and visual representations of key processes and mechanisms.

Core Principles and Advantages of PEGylation

PEGylation confers several significant advantages to therapeutic molecules by altering their physicochemical properties.[4] The covalent attachment of PEG, a non-toxic, non-immunogenic, and highly water-soluble polymer, creates a hydrated cloud that sterically hinders interactions with other molecules.[6][7]

Key Advantages:

  • Prolonged Circulatory Half-Life: The increased hydrodynamic volume of PEGylated molecules dramatically reduces their rate of kidney filtration, extending their presence in the bloodstream.[5][8][9] This allows for a reduced dosing frequency, improving patient compliance.[5]

  • Reduced Immunogenicity and Antigenicity: The PEG shield masks antigenic epitopes on the surface of therapeutic proteins, preventing their recognition by the immune system and subsequent generation of neutralizing antibodies.[3][7]

  • Enhanced Stability and Solubility: PEGylation protects drugs from enzymatic degradation and can increase the solubility of hydrophobic molecules, improving their formulation and bioavailability.[4][5]

  • Improved Pharmacokinetics: By preventing rapid clearance, PEGylation leads to more sustained and constant plasma concentrations of the drug, which can enhance therapeutic efficacy.[3]

  • Enhanced Tumor Targeting (Passive): For nanocarriers, PEGylation prevents their uptake by the mononuclear phagocyte system (MPS), allowing them to circulate longer and accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[4]

Quantitative Impact of PEGylation on Pharmacokinetics

The effects of PEGylation on a drug's pharmacokinetic profile are significant and quantifiable. The following tables summarize representative data from various studies, illustrating the dramatic improvements achieved.

Drug/MoleculePEG Size (kDa)Non-PEGylated Half-LifePEGylated Half-LifeFold IncreaseReference
rhTIMP-1 201.1 hours28 hours~25x[9][10]
Doxorubicin (in Doxil® liposomes) -(Free Drug)72 hours (Drug Half-Life)-[11]
PEG (Polymer alone) 618 minutes--[]
PEG (Polymer alone) 5016.5 hours--[]
Polymer-based Micelles 54.6 minutes--[11][13]
Polymer-based Micelles 2017.7 minutes~3.8x (vs. 5kDa)-[11][13]

Table 1: Impact of PEGylation on Drug/Molecule Half-Life. This table illustrates the significant extension of circulation half-life achieved through PEGylation across different molecules and delivery systems.

Drug Delivery SystemEffect on BioavailabilityKey FindingsReference
Doxil® (PEGylated Liposomal Doxorubicin) ~90-fold increase at 1 week vs. free drug"Stealth" liposomes avoid MPS uptake, dramatically increasing drug availability over time.[11]
PEGylated Lipid Nanoparticles (for Fenofibrate) 157% relative bioavailability vs. commercial formulationPEGylation reduced mucin trapping and suppressed lipolysis, enhancing oral absorption.[14]
PEGylated Poly(anhydride) Nanoparticles (for Paclitaxel) Significantly improved permeability and bioavailabilityEnhanced transport across mucosal barriers.[14]

Table 2: Enhancement of Bioavailability with PEGylated Nanoparticles. This table highlights how PEGylation of nanocarriers can substantially improve the bioavailability of encapsulated drugs, particularly for oral delivery routes.

Experimental Protocols

This section provides detailed methodologies for the key experimental processes involved in the development and characterization of PEGylated drug delivery systems.

Protocol for Amine-Specific PEGylation with PEG-NHS Ester

This protocol describes a common method for PEGylating proteins at primary amine groups (e.g., lysine residues, N-terminus) using an N-Hydroxysuccinimide (NHS) ester-activated PEG.

Materials:

  • Protein of interest

  • Amine-reactive PEG-NHS reagent (e.g., mPEG-NHS)

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)

  • Purification system (e.g., Size-Exclusion or Ion-Exchange Chromatography)

Procedure:

  • Protein Preparation: Dissolve or dialyze the protein into the amine-free reaction buffer at a concentration typically between 2-10 mg/mL. Ensure that any buffers containing primary amines (like Tris) have been thoroughly removed.

  • PEG Reagent Preparation: Warm the PEG-NHS reagent to room temperature before opening to prevent moisture condensation. Calculate the required amount of PEG reagent to achieve a desired molar excess over the protein (a common starting point is a 5- to 20-fold molar excess). Immediately before use, dissolve the PEG-NHS in a small volume of the reaction buffer or a dry organic solvent like DMSO.

  • PEGylation Reaction: Slowly add the dissolved PEG reagent to the protein solution while gently stirring. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically for each specific protein.

  • Reaction Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with and neutralize any unreacted PEG-NHS ester. Allow the quenching reaction to proceed for 15-30 minutes.

  • Purification: Immediately proceed to purify the PEGylated protein from unreacted PEG, quenched PEG, and unmodified protein using a suitable chromatography method (see Protocol 3.3).

Protocol for Thiol-Specific PEGylation with PEG-Maleimide

This protocol enables site-specific PEGylation on proteins containing free cysteine residues.

Materials:

  • Cysteine-containing protein

  • PEG-Maleimide reagent

  • Reaction buffer (e.g., Phosphate buffer with EDTA, pH 6.5-7.5)

  • (Optional) Reducing agent (e.g., DTT or TCEP) if cysteine residues are oxidized.

  • Purification system

Procedure:

  • Protein Preparation: Dissolve or exchange the protein into the reaction buffer. If the target cysteine is in a disulfide bond, it must first be reduced using a suitable reducing agent, which must then be removed prior to adding the PEG-Maleimide.

  • PEG Reagent Preparation: Prepare the PEG-Maleimide solution immediately before use as the maleimide group can hydrolyze. Dissolve the reagent in the reaction buffer to the desired concentration for a 5- to 10-fold molar excess.

  • PEGylation Reaction: Add the PEG-Maleimide solution to the protein solution. Incubate for 2-4 hours at room temperature or overnight at 4°C. The maleimide group reacts specifically with the sulfhydryl group of cysteine to form a stable thioether bond.[15]

  • Purification: Separate the PEGylated protein from unreacted reagents and native protein using an appropriate chromatography technique.

Purification of PEGylated Proteins

Purification is a critical step to isolate the desired PEGylated conjugate from the reaction mixture. The choice of method depends on the differences in physicochemical properties between the desired product and impurities.

Methods:

  • Size-Exclusion Chromatography (SEC): This is one of the most common methods, separating molecules based on their hydrodynamic radius.[] PEGylation significantly increases the size of a protein, allowing for efficient separation of PEGylated conjugates from the smaller, unmodified protein and low molecular weight PEG reagents.[][17]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge. The PEG chain can shield the surface charges of the protein, altering its interaction with the IEX resin.[] This allows for the separation of mono-, di-, and multi-PEGylated species, as well as positional isomers, as the location of the PEG can have a differential effect on the protein's overall surface charge.[][17]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their hydrophobicity. While less common than SEC or IEX, it can be a useful complementary technique for purifying PEGylated proteins that are difficult to resolve by other methods.[]

  • Reverse-Phase Chromatography (RPC): Often used at an analytical scale, RPC can effectively separate positional isomers and is widely used for the purification of smaller PEGylated peptides and proteins.[][17]

  • Ultrafiltration/Diafiltration: This membrane-based technique can be used to remove unreacted, low-molecular-weight PEG and to concentrate the PEGylated product.[17][18]

Characterization and Quantification of PEGylation

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the PEGylated product.

Techniques for Characterization:

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): A straightforward method to visually confirm PEGylation. The attached PEG chain increases the apparent molecular weight of the protein, causing it to migrate slower on the gel compared to the unmodified protein.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to determine the exact molecular weight of the conjugate.[19] This allows for the precise determination of the number of PEG molecules attached to each protein (the degree of PEGylation).[19][20]

  • Liquid Chromatography (LC): HPLC or UPLC, often coupled with MS (LC-MS), is used to separate different PEGylated species (e.g., mono-, di-, poly-PEGylated) and positional isomers, providing information on the heterogeneity of the product.[20][21]

Methods for Quantifying PEGylation Efficiency:

  • TNBS Assay (Trinitrobenzene Sulfonic Acid): This colorimetric assay quantifies the number of free primary amine groups remaining after an amine-specific PEGylation reaction. By comparing the result to the unmodified protein, the percentage of PEGylated amino groups can be calculated.[22]

  • Barium-Iodide Assay: A colorimetric method that can be used to quantify the amount of PEG present in a sample.

  • UV-Vis Spectroscopy: If the PEG reagent contains a chromophore, its absorbance can be used to quantify the extent of conjugation. Alternatively, protein concentration is measured at 280 nm, and the mass increase due to PEGylation is determined by other methods like MS.[19]

In Vitro Drug Release Kinetics Assay for PEGylated Nanoparticles

This protocol is used to determine the rate at which an encapsulated drug is released from a PEGylated nanoparticle formulation. The dynamic dialysis method is commonly used.

Materials:

  • Drug-loaded PEGylated nanoparticle suspension

  • Release buffer (e.g., PBS, pH 7.4, often containing a surfactant like Tween 80 to ensure sink conditions)

  • Dialysis device/membrane with a molecular weight cut-off (MWCO) that retains the nanoparticles but allows free passage of the released drug.

  • Shaking incubator or water bath

  • Analytical instrument to quantify the drug (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Pre-soak the dialysis membrane in the release buffer.

  • Loading: Accurately pipette a known volume of the nanoparticle suspension into the dialysis bag/device.

  • Dialysis: Place the sealed dialysis bag into a known, large volume of release buffer (the "sink"). This ensures that the concentration of released drug outside the bag remains low, maintaining a concentration gradient.

  • Incubation: Place the entire setup in a shaking incubator at 37°C to simulate physiological temperature.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release buffer from the external medium. Replace the withdrawn volume with fresh, pre-warmed buffer to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative percentage of drug released over time. The data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[23]

Mandatory Visualizations (Graphviz)

The following diagrams illustrate key concepts and workflows related to PEGylation technology.

PEGylation_Workflow Development Workflow for a PEGylated Biopharmaceutical cluster_0 Phase 1: Conjugation cluster_1 Phase 2: Purification cluster_2 Phase 3: Characterization & Formulation Protein 1. Protein Preparation (Buffer Exchange, Concentration) Reaction 3. PEGylation Reaction (Controlled pH, Temp, Time) Protein->Reaction PEG_Reagent 2. PEG Reagent Selection & Preparation PEG_Reagent->Reaction Quench 4. Reaction Quenching Reaction->Quench Purification 5. Chromatography (SEC, IEX, etc.) Quench->Purification Fraction_Analysis 6. Fraction Analysis (SDS-PAGE, UV-Vis) Purification->Fraction_Analysis Characterization 7. Full Characterization (LC-MS, Purity, Activity) Fraction_Analysis->Characterization Formulation 8. Formulation & Stability Testing Characterization->Formulation Final_Product 9. Final PEGylated Drug Formulation->Final_Product

Caption: A generalized workflow for the development of a PEGylated biopharmaceutical.

Stealth_Effect Mechanism of PEG 'Stealth' Effect cluster_0 Unmodified Nanoparticle cluster_1 PEGylated Nanoparticle NP Nanoparticle (Drug Carrier) Opsonin Opsonin Proteins (in Bloodstream) NP->Opsonin Opsonization MPS Macrophage (Mononuclear Phagocyte System) Opsonin->MPS Recognition & Phagocytosis PEG_NP PEGylated Nanoparticle Hydration Hydration Layer (Hydrophilic Shield) Bloodstream Prolonged Circulation (EPR Effect) PEG_NP->Bloodstream Evades MPS Uptake Opsonin2 Opsonin Proteins PEG_NP->Opsonin2 Steric Hindrance (Inhibited Opsonization) MPS2 Macrophage

Caption: How PEGylation shields nanoparticles from the immune system.

Caption: A simplified diagram of an amine-specific PEGylation reaction.

Challenges and Future Perspectives

Despite its successes, PEGylation is not without challenges.

  • Anti-PEG Antibodies: An emerging concern is the discovery of pre-existing and treatment-induced anti-PEG antibodies in some patients.[3][7] These antibodies can lead to accelerated blood clearance (ABC phenomenon) of PEGylated drugs, potentially reducing efficacy and causing adverse effects.[3]

  • Reduced Bioactivity: The PEG chain can sometimes sterically hinder the drug's interaction with its target receptor, leading to a partial loss of biological activity. This necessitates a careful balance between the extent of PEGylation and the preservation of function.[24]

  • Manufacturing Complexity: Achieving consistent, site-specific PEGylation can be complex and costly, requiring rigorous process control and analytical characterization to ensure batch-to-batch consistency.[25]

Future innovations are focused on overcoming these limitations. "Second-generation" PEGylation involves site-specific conjugation to produce more homogeneous products with preserved activity.[25] Researchers are also exploring biodegradable PEGs to mitigate concerns about polymer accumulation and developing alternative hydrophilic polymers (e.g., polysialic acid, PASylation) to avoid the anti-PEG immune response.[7][26] These advancements will continue to expand the utility of polymer conjugation, solidifying its role as a critical tool in modern drug development.

References

Methodological & Application

Application Notes and Protocols for Antibody-Drug Conjugate Synthesis using Propargyl-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small-molecule drug. The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy. Propargyl-PEG3-acid is a heterobifunctional, non-cleavable linker that provides a robust and versatile platform for ADC development.[1][2][3]

This linker features a carboxylic acid group for conjugation to primary amines (e.g., lysine residues) on the antibody and a terminal propargyl group for the subsequent attachment of an azide-functionalized payload via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[1][4][5] The short polyethylene glycol (PEG) chain enhances the linker's hydrophilicity, which can improve the solubility and reduce aggregation of the final ADC.[3]

These application notes provide a detailed protocol for the synthesis and characterization of an ADC using the this compound linker.

Experimental Overview

The synthesis of an ADC using this compound is a two-step process:

  • Antibody Modification: The carboxylic acid group of the this compound linker is activated using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) and then reacted with the primary amine groups of lysine residues on the antibody surface. This results in a stable amide bond, yielding a propargyl-functionalized antibody (mAb-alkyne).

  • Payload Conjugation (Click Chemistry): The alkyne-modified antibody is then conjugated to an azide-functionalized cytotoxic drug (azide-payload) using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This forms a stable triazole linkage, resulting in the final ADC.

The entire workflow, from antibody modification to final ADC characterization, is depicted below.

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Payload Conjugation (Click Chemistry) cluster_2 Step 3: Characterization mAb Monoclonal Antibody (mAb) Activation EDC / Sulfo-NHS Activation mAb->Activation Linker This compound Linker->Activation mAb_alkyne Propargyl-PEGylated Antibody (mAb-Alkyne) Activation->mAb_alkyne Amide Bond Formation Purification1 Purification (e.g., SEC) mAb_alkyne->Purification1 Click_Reaction CuAAC Reaction (CuSO4, Reductant, Ligand) Purification1->Click_Reaction Payload Azide-Payload Payload->Click_Reaction ADC Antibody-Drug Conjugate (ADC) Click_Reaction->ADC Triazole Linkage Purification2 Purification (e.g., SEC, HIC) ADC->Purification2 DAR_Analysis DAR Analysis (HIC / MS) Purification2->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC) Purification2->Purity_Analysis Functional_Assay Cytotoxicity Assay Purification2->Functional_Assay

Figure 1. ADC Synthesis and Characterization Workflow.

Data Presentation

Table 1: Reagent Molar Ratios for ADC Synthesis
StepReagentMolar Ratio (relative to Antibody)Notes
Antibody Modification This compound5 - 20 equivalentsOptimization may be required to achieve desired DAR.
EDC2 - 5 equivalents (relative to linker)Use freshly prepared solutions.
Sulfo-NHS1.2 - 2 equivalents (relative to linker)Enhances stability of the active intermediate.[6]
Payload Conjugation Azide-Payload1.5 - 10 equivalents (relative to mAb-Alkyne)A slight excess is typically used.
CuSO₄~25 equivalents (relative to azide)[5]
Ligand (e.g., THPTA)~25-125 equivalents (relative to azide)Ligand to copper ratio is typically 1:1 to 5:1.[7]
Reducing Agent (e.g., Sodium Ascorbate)~40-50 equivalents (relative to azide)[5] Use freshly prepared solutions.
Table 2: Representative ADC Characterization Data
ParameterMethodTypical ResultReference
Average Drug-to-Antibody Ratio (DAR) HIC-HPLC / LC-MS3.5 - 4.0[8][9]
Purity (Monomer Content) Size-Exclusion Chromatography (SEC)> 95%[10]
In Vitro Cytotoxicity (IC₅₀) Cell-based assay (e.g., on HER2+ cells)10⁻¹¹ - 10⁻⁹ M[2]
Plasma Stability LC-MS analysis of ADC in plasma over time> 90% stable after 7 days[2]

Experimental Protocols

Protocol 1: Modification of Antibody with this compound

This protocol describes the conjugation of the this compound linker to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer (PBS, pH 7.4) to a final concentration of 5-10 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris) or sodium azide.

  • Linker Activation:

    • Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

    • In a separate tube, prepare a fresh solution of EDC (e.g., 200 mM) and Sulfo-NHS (e.g., 200 mM) in Activation Buffer.

    • In a reaction tube, add a 10-fold molar excess of this compound relative to the antibody.

    • To the linker solution, add a 2-fold molar excess of EDC and a 1.5-fold molar excess of Sulfo-NHS (relative to the linker).

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation to Antibody:

    • Add the activated linker solution to the antibody solution. The final concentration of organic solvent (DMF/DMSO) should be kept below 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Purification of mAb-Alkyne:

    • Remove unreacted linker and byproducts by buffer exchange into PBS, pH 7.4 using desalting columns or size-exclusion chromatography (SEC).[][12]

    • Determine the protein concentration of the purified mAb-Alkyne using a BCA assay or by measuring absorbance at 280 nm.

    • The purified mAb-Alkyne can be stored at 4°C for immediate use or at -80°C for long-term storage.

Protocol 2: Payload Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate an azide-functionalized payload to the propargyl-modified antibody.

Materials:

  • Purified mAb-Alkyne (from Protocol 1)

  • Azide-Payload (e.g., Azido-PEG-MMAE) dissolved in DMSO

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 100 mM in water)

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)

  • Reducing Agent: Sodium Ascorbate solution (e.g., 100 mM in water, prepared fresh)

  • Reaction Buffer: PBS, pH 7.4

  • Purification columns (e.g., SEC or HIC)

Procedure:

  • Reaction Setup:

    • In a reaction tube, dilute the mAb-Alkyne to a final concentration of 2-5 mg/mL in Reaction Buffer.

    • Add the Azide-Payload to the mAb-Alkyne solution. A 5-fold molar excess of the azide-payload relative to the antibody is a good starting point.

    • In a separate microcentrifuge tube, prepare the catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio.[13] Let this mixture stand for 1-2 minutes.

    • Add the catalyst premix to the antibody/payload mixture. A final copper concentration of 0.5-1 mM is typical.

  • Initiation of Click Reaction:

    • Initiate the reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.[13]

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.[13] The reaction progress can be monitored by LC-MS.[13]

  • Purification of the ADC:

    • Purify the ADC from excess payload and reaction components using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[5][] HIC is particularly useful for separating ADC species with different drug-to-antibody ratios.

    • Buffer exchange the final ADC into a formulation buffer (e.g., PBS, pH 7.4).

ADC Characterization

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated per antibody (DAR) is a critical quality attribute of an ADC.[9][10]

Method 1: Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. The conjugation of hydrophobic drugs increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.

  • Column: A HIC column (e.g., Butyl-NPR) is used.

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

  • Procedure: The ADC sample is injected and eluted with a decreasing salt gradient. Peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) are resolved.

  • Calculation: The weighted average DAR is calculated from the relative area of each peak.

Method 2: Mass Spectrometry (MS)

Intact mass analysis by LC-MS can determine the precise mass of the different ADC species.

  • Procedure: The ADC sample is analyzed by high-resolution mass spectrometry. The mass of the unconjugated antibody is subtracted from the masses of the conjugated species to determine the number of attached drugs.

  • Calculation: The average DAR is calculated based on the relative abundance of each species in the deconvoluted mass spectrum.[14]

DAR_Analysis cluster_hic HIC-HPLC Method cluster_ms LC-MS Method HIC_Sample ADC Sample HIC_Column HIC Column HIC_Sample->HIC_Column HIC_Gradient Decreasing Salt Gradient HIC_Column->HIC_Gradient HIC_Chromatogram Chromatogram with DAR Peaks HIC_Gradient->HIC_Chromatogram HIC_Calculation Calculate Weighted Average DAR HIC_Chromatogram->HIC_Calculation MS_Sample ADC Sample LC_MS LC-MS Analysis MS_Sample->LC_MS MS_Deconvolution Deconvolute Mass Spectrum LC_MS->MS_Deconvolution MS_Spectrum Mass Spectrum of DAR Species MS_Deconvolution->MS_Spectrum MS_Calculation Calculate Average DAR MS_Spectrum->MS_Calculation

Figure 2. Workflow for DAR Analysis.
Protocol 4: In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC in killing cancer cells that express the target antigen.

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for an anti-HER2 ADC)

  • Non-target cell line (as a negative control)

  • Cell culture medium and supplements

  • ADC, unconjugated antibody, and free drug

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the target and non-target cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug.

  • Remove the culture medium from the cells and add the different concentrations of the test articles.

  • Incubate the plates for 72-120 hours at 37°C in a CO₂ incubator.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Plot the cell viability against the logarithm of the concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using a non-linear regression model. A potent ADC will have a low IC₅₀ value against the target cell line and a much higher IC₅₀ value against the non-target cell line.[15]

Conclusion

The this compound linker offers a reliable and efficient method for the synthesis of stable, non-cleavable ADCs. The protocols outlined in these application notes provide a comprehensive framework for the modification of antibodies, conjugation of payloads via click chemistry, and subsequent characterization of the final ADC product. Proper execution of these methods and careful optimization of reaction conditions will enable the development of potent and specific antibody-drug conjugates for therapeutic applications.

References

Step-by-Step Guide to PROTAC Synthesis Using Propargyl-PEG3-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing a Propargyl-PEG3-acid linker. These protocols are intended for researchers, scientists, and drug development professionals familiar with standard organic synthesis and cell biology techniques.

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2][3] A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[1] this compound is a versatile linker that offers a balance of hydrophilicity, flexibility, and synthetic tractability. The propargyl group allows for a "click chemistry" approach to conjugation, while the carboxylic acid provides a reactive handle for standard amide bond formation.[4][5][6]

The general mechanism of PROTAC action involves the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, facilitated by the PROTAC molecule.[7] This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome.[7][8] The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.[7]

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound is typically a two-step process:

  • Amide Coupling: The carboxylic acid of the this compound linker is coupled to an amine-functionalized ligand (either the POI ligand or the E3 ligase ligand).

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry: The terminal alkyne of the linker is then reacted with an azide-functionalized version of the second ligand to form a stable triazole linkage.[9]

This modular approach allows for the synthesis of a library of PROTACs by varying the POI and E3 ligase ligands.

Experimental Protocols

Protocol 1: Amide Coupling of this compound to an Amine-Containing Ligand

This protocol describes the formation of an amide bond between the carboxylic acid of the this compound linker and an amine-containing ligand (Ligand 1).

Materials:

  • This compound

  • Amine-containing Ligand 1 (e.g., an amine-modified E3 ligase ligand)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the amine-containing Ligand 1 (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the alkyne-functionalized intermediate.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the alkyne-functionalized intermediate from Protocol 1 and an azide-containing ligand (Ligand 2).

Materials:

  • Alkyne-functionalized intermediate

  • Azide-containing Ligand 2 (e.g., an azide-modified POI ligand)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a Cu(I) stabilizing ligand)[10]

  • tert-Butanol (t-BuOH) and water (or DMSO and water)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Preparative HPLC system

Procedure:

  • Dissolve the alkyne-functionalized intermediate (1.0 equivalent) and the azide-containing Ligand 2 (1.1 equivalents) in a mixture of t-BuOH and water (e.g., 1:1 v/v).

  • In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate (0.1 equivalents) and, if used, THPTA (0.2 equivalents).[10]

  • In another vial, prepare a fresh aqueous solution of sodium ascorbate (0.5 equivalents).

  • Add the copper sulfate solution (with or without THPTA) to the reaction mixture containing the alkyne and azide.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the click reaction.

  • Stir the reaction at room temperature for 2-8 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC product by preparative HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Characterization and Data Presentation

The successful synthesis of the PROTAC should be confirmed by analytical techniques such as LC-MS and NMR spectroscopy. Quantitative data from the synthesis and biological evaluation should be summarized for clarity.

Table 1: Synthesis and Characterization Data for a Hypothetical PROTAC

ParameterValue
Step 1: Amide Coupling Yield 75%
Step 2: CuAAC Yield 60%
Overall Yield 45%
Purity (by HPLC) >98%
Molecular Weight (Expected) [Insert Calculated MW]
Molecular Weight (Observed, MS) [Insert Observed MW]

Biological Evaluation of PROTAC Activity

Once synthesized and purified, the PROTAC's biological activity must be assessed. Key experiments include determining its ability to induce the degradation of the target protein and its effect on cell viability.

Protocol 3: Western Blot for Target Protein Degradation

This protocol is used to quantify the reduction in the levels of the target protein in cells treated with the PROTAC.

Materials:

  • Cell line expressing the target protein of interest

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[11]

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).[11]

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[4][11]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[11]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[11]

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash the membrane with TBST.

    • Repeat the blotting process for the loading control antibody.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[4]

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).

Table 2: Representative Protein Degradation Data

PROTAC Concentration% Degradation (Normalized to Vehicle)
1 nM15%
10 nM45%
100 nM85%
1 µM95%
10 µM92% (Hook effect may be observed)
DC₅₀ ~15 nM
Dₘₐₓ ~95%
Protocol 4: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the effect of the PROTAC on cell viability, which is crucial for assessing potential cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[12][13]

Materials:

  • Cell line of interest

  • Opaque-walled multi-well plates

  • PROTAC stock solution (in DMSO)

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for the desired duration (e.g., 72 hours).

  • Assay Protocol:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[12]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[12]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

Table 3: Representative Cell Viability Data

PROTAC Concentration% Cell Viability (Normalized to Vehicle)
1 nM100%
10 nM98%
100 nM95%
1 µM80%
10 µM60%
IC₅₀ >10 µM

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) PROTAC_bound PROTAC POI Protein of Interest (POI) POI_bound POI E3_Ligase E3 Ubiquitin Ligase E3_Ligase_bound E3 Ligase PROTAC_bound->E3_Ligase_bound POI_bound->PROTAC_bound Proteasome 26S Proteasome POI_bound->Proteasome Recognition Poly_Ub Poly-ubiquitination E3_Ligase_bound->Poly_Ub Ub transfer Ub Ubiquitin Ub->E3_Ligase_bound Poly_Ub->POI_bound Degradation POI Degradation Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis start Starting Materials ligand1_amine Ligand 1 (with -NH2) propargyl_peg_acid This compound ligand2_azide Ligand 2 (with -N3) step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) ligand1_amine->step1 propargyl_peg_acid->step1 step2 Step 2: CuAAC Click Chemistry (CuSO4, NaAsc, t-BuOH/H2O) ligand2_azide->step2 intermediate Alkyne-Functionalized Intermediate step1->intermediate intermediate->step2 final_protac Final PROTAC step2->final_protac purification Purification (HPLC) final_protac->purification characterization Characterization (LC-MS, NMR) purification->characterization

Caption: Experimental workflow for PROTAC synthesis.

References

Application Notes and Protocols for Click Chemistry: Conjugation of Propargyl-PEG3-acid with Azide-Modified Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, efficient, and specific. Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a powerful tool for bioconjugation.[1][2][3] This reaction forms a stable triazole linkage between a terminal alkyne and an azide.[4][5] Propargyl-PEG3-acid is a heterobifunctional linker containing a terminal alkyne group for click chemistry and a carboxylic acid for further functionalization, making it a versatile building block in drug development, proteomics, and materials science.[5][6][7] The inclusion of a short polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugates.[6]

These application notes provide detailed protocols for the conjugation of this compound to azide-modified molecules, relevant to applications such as the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[8][9][10]

Chemical Reaction Workflow

The overall workflow for the CuAAC reaction between this compound and an azide-functionalized molecule is depicted below.

G cluster_reactants Reactants cluster_catalyst Catalyst System This compound This compound Reaction_Mixture Reaction Mixture (Aqueous Buffer) This compound->Reaction_Mixture Azide-Molecule Azide-Molecule Azide-Molecule->Reaction_Mixture CuSO4 CuSO4 CuSO4->Reaction_Mixture Sodium_Ascorbate Sodium_Ascorbate Sodium_Ascorbate->Reaction_Mixture Ligand Ligand (e.g., THPTA) Ligand->Reaction_Mixture Triazole_Product Stable Triazole Conjugate Reaction_Mixture->Triazole_Product Click Reaction Purification Purification (e.g., Chromatography) Triazole_Product->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: Workflow of the CuAAC reaction.

Experimental Protocols

This section provides a general protocol for the CuAAC reaction. The optimal conditions may vary depending on the specific azide-containing molecule and should be determined empirically.

Materials
  • This compound

  • Azide-modified molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Degassed phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving hydrophobic molecules

  • Solvents for purification (e.g., water, acetonitrile, methanol)

  • Purification system (e.g., HPLC, FPLC)

Stock Solution Preparation
  • This compound: Prepare a 10 mM stock solution in DMSO or water.

  • Azide-modified molecule: Prepare a 10 mM stock solution in a compatible solvent (e.g., water, DMSO, DMF).

  • Copper(II) sulfate: Prepare a 100 mM stock solution in deionized water.

  • Sodium Ascorbate: Freshly prepare a 100 mM stock solution in deionized water immediately before use.

  • Ligand (THPTA or TBTA): Prepare a 200 mM stock solution in water (for THPTA) or DMSO (for TBTA).

General CuAAC Protocol
  • In a microcentrifuge tube, add the azide-modified molecule to the desired final concentration in degassed PBS buffer.

  • Add this compound to the reaction mixture. A slight excess (1.2 to 2 equivalents) relative to the azide is often used.

  • Add the copper(I) stabilizing ligand (THPTA is recommended for aqueous reactions) to the reaction mixture. A typical molar ratio of ligand to copper is 2:1 to 5:1.[8]

  • Add the CuSO₄ solution to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as LC-MS or HPLC.

  • Once the reaction is complete, purify the conjugate using an appropriate chromatographic method (e.g., size-exclusion chromatography, reverse-phase HPLC) to remove unreacted starting materials and the catalyst system.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for CuAAC reactions involving PEGylated alkynes. Yields are highly dependent on the specific reactants and conditions.

ParameterConditionYield (%)Reference
Reactants mPEG-alkyne and 4-azidomethyl-7-methoxycoumarin73 - 87.14[11][12]
Catalyst System CuSO₄ / Sodium Ascorbate>95 (conjugation efficiency)[13]
Ligand THPTA69 - 72[13]
Solvent THF or scCO₂73 - 82.32[11]
Temperature 35 °C82.32[11]
Time 24 - 48 hours82.32 - 87.14[11]

Application in PROTAC Development

A key application of this compound is in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein. The PEG linker provides the necessary spacing and flexibility for the two ends of the PROTAC to engage the target protein and an E3 ubiquitin ligase.

G cluster_protac PROTAC Molecule E3_Ligase_Ligand E3 Ligase Ligand Linker This compound (after conjugation) E3_Ligase_Ligand->Linker E3_Ligase E3 Ubiquitin Ligase E3_Ligase_Ligand->E3_Ligase binds Target_Ligand Target Protein Ligand Linker->Target_Ligand Target_Protein Target Protein Target_Ligand->Target_Protein binds Ternary_Complex Ternary Complex E3_Ligase->Ternary_Complex Target_Protein->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination induces Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation Protein Degradation Proteasome->Degradation

Caption: PROTAC mechanism of action.

Conclusion

The CuAAC click reaction with this compound provides a robust and versatile method for the synthesis of well-defined bioconjugates. The protocols and data presented here serve as a guide for researchers in the successful application of this powerful conjugation chemistry in their respective fields.

References

Application Notes and Protocols for Bioconjugation using Propargyl-PEG3-acid Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG3-acid is a versatile, heterobifunctional linker commonly employed in bioconjugation.[1][2][3] Its structure, featuring a terminal alkyne (propargyl group) and a carboxylic acid, connected by a hydrophilic three-unit polyethylene glycol (PEG) spacer, enables the covalent linkage of a wide array of biomolecules.[1][3] The PEG component enhances aqueous solubility and can reduce non-specific binding, making it an ideal tool in the development of targeted therapeutics, diagnostics, and other advanced biomaterials.[1][4]

This document provides detailed application notes and experimental protocols for the two primary bioconjugation techniques utilizing the this compound linker:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry" : This method involves the reaction of the propargyl group with an azide-functionalized molecule to form a stable triazole linkage.[1]

  • Carbodiimide-Mediated Amide Bond Formation : This technique utilizes activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to couple the carboxylic acid moiety of the linker with a primary amine on a target biomolecule.[1]

Key Applications

The unique properties of the this compound linker make it suitable for a variety of applications in research and drug development, including:

  • Antibody-Drug Conjugates (ADCs): Covalent attachment of potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[5]

  • PROTACs (Proteolysis Targeting Chimeras): Synthesis of molecules that recruit specific proteins to E3 ubiquitin ligases for targeted protein degradation.[5]

  • Peptide and Protein Modification: Site-specific labeling of proteins and peptides with imaging agents, affinity tags, or other functional molecules.

  • Surface Functionalization: Immobilization of biomolecules onto surfaces for applications in biosensors and diagnostics.

  • Drug Delivery Systems: Development of targeted drug delivery vehicles.[3]

Data Presentation

The following tables summarize typical quantitative data associated with bioconjugation reactions. Note that specific results will vary depending on the reactants and reaction conditions.

Table 1: Representative Drug-to-Antibody Ratio (DAR) for ADC Synthesis

Linker ChemistryTarget AntibodyDrug MoleculeAchieved DARAnalytical Method
This compound (via Click Chemistry)TrastuzumabMMAE-Azide~3.5 - 4.0Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry
This compound (via EDC/NHS)RituximabDM1~3.0 - 3.8Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), UV-Vis Spectroscopy

Note: The above data is illustrative and based on typical outcomes for similar chemistries. Actual DAR values should be determined empirically. The drug-to-antibody ratio (DAR) is a critical attribute of ADCs, and while there's no universal optimal DAR, it is generally observed that a higher DAR does not necessarily correlate with better in vitro potency.[6][7]

Table 2: Stability of Triazole Linkage under Stress Conditions

Stress ConditionIncubation TimeTemperature% Degradation of Triazole Linkage
0.1 M HCl (Acidic Hydrolysis)24 hours60°C< 5%
0.1 M NaOH (Basic Hydrolysis)24 hours60°C< 5%
Protease Cocktail (Enzymatic Digestion)12 hours37°CNot susceptible to cleavage
Human Plasma7 days37°CHighly stable

The 1,2,3-triazole ring formed via CuAAC is exceptionally stable and resistant to hydrolysis, oxidation, and enzymatic degradation, making it an ideal linkage for in vivo applications.[8][9][10]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the chemical principles and experimental workflows for bioconjugation using the this compound linker.

G cluster_0 Bioconjugation Strategies with this compound cluster_1 Click Chemistry (CuAAC) cluster_2 EDC/NHS Chemistry PPA This compound Linker CuAAC Cu(I) Catalyst (CuSO4 + Reductant) PPA->CuAAC EDC_NHS EDC / NHS Activation PPA->EDC_NHS Azide Azide-modified Biomolecule (e.g., Drug-N3) Azide->CuAAC Triazole_Conj Stable Triazole Conjugate CuAAC->Triazole_Conj Amine Amine-containing Biomolecule (e.g., Antibody-NH2) Amide_Conj Stable Amide Conjugate Amine->Amide_Conj EDC_NHS->Amine reacts with

Overview of bioconjugation pathways.

G cluster_0 Experimental Workflow: Click Chemistry (CuAAC) prep 1. Prepare Stock Solutions - this compound - Azide-Molecule - CuSO4 - Ligand (e.g., THPTA) - Sodium Ascorbate mix 2. Mix Reactants - this compound - Azide-Molecule - CuSO4/Ligand Complex prep->mix initiate 3. Initiate Reaction Add Sodium Ascorbate mix->initiate incubate 4. Incubate (e.g., 1-4h at RT) initiate->incubate purify 5. Purify Conjugate (e.g., SEC, Dialysis) incubate->purify analyze 6. Analyze Product (e.g., MS, HPLC, SDS-PAGE) purify->analyze

CuAAC experimental workflow.

G cluster_0 Experimental Workflow: EDC/NHS Chemistry prep_linker 1. Prepare Linker Solution - Dissolve this compound in Activation Buffer (MES, pH 5-6) activate 2. Activate Linker - Add EDC and NHS - Incubate (e.g., 15 min at RT) prep_linker->activate conjugate 4. Conjugate - Add activated linker to biomolecule - Incubate (e.g., 2h at RT) activate->conjugate prep_biomolecule 3. Prepare Biomolecule - Dissolve Amine-Molecule in Reaction Buffer (PBS, pH 7.2-7.5) prep_biomolecule->conjugate quench 5. Quench Reaction (e.g., Hydroxylamine) conjugate->quench purify 6. Purify Conjugate (e.g., SEC, Dialysis) quench->purify analyze 7. Analyze Product (e.g., MS, HPLC, SDS-PAGE) purify->analyze

EDC/NHS experimental workflow.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified molecule to this compound.

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Sodium Ascorbate

  • Degassed, anhydrous solvents (e.g., DMSO, water, or a mixture)

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassettes)

  • Analytical instruments (e.g., Mass Spectrometer, HPLC, SDS-PAGE)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound and the azide-containing molecule. A typical starting molar ratio is 1:1.2 (alkyne:azide).

    • Add the reaction buffer to achieve the desired final concentration of reactants (typically in the low millimolar to high micromolar range).

    • Prepare the copper/ligand complex by mixing CuSO₄ and THPTA in a 1:2 molar ratio and let it stand for a few minutes.

    • Add the copper/ligand complex to the reaction mixture. A final copper concentration of 1-5 mol% relative to the limiting reagent is a good starting point.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 mol% relative to the limiting reagent.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS).

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove unreacted starting materials, catalyst, and byproducts.

    • For protein conjugates, SEC or dialysis are common purification methods.

    • For smaller molecule conjugates, RP-HPLC can be used.

  • Analysis:

    • Characterize the purified conjugate to confirm its identity and purity using techniques such as mass spectrometry (to confirm the mass of the conjugate), HPLC (to assess purity), and, for protein conjugates, SDS-PAGE (to visualize the increase in molecular weight).

Protocol 2: EDC/NHS-Mediated Amide Bond Formation

This protocol details the conjugation of an amine-containing biomolecule (e.g., a protein) to the carboxylic acid of this compound.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., antibody, protein)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or its water-soluble analog Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5

  • Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassettes)

  • Analytical instruments (e.g., Mass Spectrometer, HPLC, SDS-PAGE)

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and NHS to room temperature before opening the vials.

    • Prepare a stock solution of this compound in the Activation Buffer.

    • Prepare the amine-containing biomolecule in the Reaction Buffer.

  • Activation of this compound:

    • To the solution of this compound in Activation Buffer, add EDC and NHS. A common molar ratio is 1:2:5 (this compound:EDC:NHS).

    • Incubate the activation reaction for 15 minutes at room temperature. This will form a more stable NHS ester intermediate.

  • Conjugation Reaction:

    • Immediately add the activated this compound solution to the amine-containing biomolecule in the Reaction Buffer. The pH of the reaction mixture should be between 7.2 and 7.5 for efficient coupling to primary amines.

    • Allow the conjugation reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the conjugate using a desalting column, SEC, or dialysis to remove excess linker and quenching reagent.

  • Analysis:

    • Analyze the purified conjugate using appropriate techniques to determine the degree of labeling and purity. This may include UV-Vis spectroscopy (if the linker or biomolecule has a chromophore), mass spectrometry, and HPLC. For protein conjugates, SDS-PAGE will show a shift in molecular weight corresponding to the attached linker.

Troubleshooting

Low or No Yield in Click Chemistry:

  • Potential Cause: Oxidation of Cu(I) catalyst.

    • Solution: Ensure all buffers are degassed. Use freshly prepared sodium ascorbate solution.

  • Potential Cause: Impure reagents.

    • Solution: Verify the purity of the alkyne and azide starting materials.

  • Potential Cause: Suboptimal reagent ratios.

    • Solution: Optimize the concentrations of the catalyst, ligand, and reducing agent.

Low Yield in EDC/NHS Coupling:

  • Potential Cause: Hydrolysis of the NHS-ester intermediate.

    • Solution: Perform the activation step in a slightly acidic buffer (pH 5-6) and the coupling step at a neutral to slightly basic pH (7.2-7.5). Use the activated linker immediately.

  • Potential Cause: Presence of primary amines in the buffer (e.g., Tris).

    • Solution: Use non-amine containing buffers such as MES for activation and PBS for coupling.

  • Potential Cause: Inactive EDC or NHS.

    • Solution: Use fresh, high-quality reagents and ensure they are stored under desiccated conditions.

By following these detailed protocols and considering the provided data, researchers can effectively utilize the this compound linker for a wide range of bioconjugation applications.

References

Application Notes and Protocols for Peptide Modification and Labeling using Propargyl-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Propargyl-PEG3-acid

This compound is a heterobifunctional linker designed for the precise modification and labeling of peptides and other biomolecules. This reagent possesses two key functional groups: a terminal alkyne (propargyl group) and a carboxylic acid, separated by a hydrophilic 3-unit polyethylene glycol (PEG) spacer. This unique architecture makes it an invaluable tool in bioconjugation, drug delivery, and proteomics.

The propargyl group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This reaction is highly efficient and specific, allowing for the covalent attachment of azide-modified molecules, such as fluorescent dyes, biotin, or drug payloads, to the peptide.[1][2] The carboxylic acid end can be activated to form a stable amide bond with primary amines, such as the N-terminus or the side chain of lysine residues in a peptide.[3] The integrated PEG3 linker enhances the solubility and biocompatibility of the resulting conjugate, potentially reducing aggregation and improving pharmacokinetic properties.[4][5]

Key Advantages and Applications
  • Versatile Bioconjugation: Enables a two-step modification and labeling strategy. First, the linker is attached to the peptide via an amide bond, and then a molecule of interest is "clicked" onto the alkyne handle.[6]

  • Enhanced Solubility and Stability: The hydrophilic PEG spacer improves the aqueous solubility of modified peptides and can protect them from enzymatic degradation.[4][5]

  • "Click Chemistry" Efficiency: The CuAAC reaction is known for its high yields, mild reaction conditions, and orthogonality to most biological functional groups, ensuring specific labeling.[1][2]

  • Drug Development: Widely used in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise linking of a targeting moiety to a payload is critical.

  • Fluorescent Labeling: Facilitates the attachment of fluorescent probes for studying peptide localization, trafficking, and interactions in biological systems.[7]

Experimental Protocols

Protocol 1: Modification of a Peptide with this compound via Amide Bond Formation

This protocol describes the conjugation of this compound to a primary amine (N-terminus or lysine side chain) of a peptide using EDC/NHS chemistry.

Materials:

  • Peptide with a free primary amine

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES buffer, pH 5.5-6.0

  • Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

  • Mass Spectrometer for analysis

Procedure:

  • Peptide Dissolution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the peptide is fully dissolved.

  • Activation of this compound:

    • In a separate tube, dissolve this compound (1.5 equivalents relative to the peptide) in anhydrous DMF or DMSO.

    • Add EDC (2 equivalents) and NHS (5 equivalents) to the this compound solution.

    • Incubate the activation mixture for 30 minutes at room temperature.[8]

  • Conjugation Reaction:

    • Add the activated this compound solution to the dissolved peptide.

    • Adjust the pH of the reaction mixture to 7.2-7.4 by adding the Conjugation Buffer.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.[8]

  • Quenching the Reaction: Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Purification:

    • Acidify the reaction mixture with 0.1% Trifluoroacetic Acid (TFA) in water.

    • Purify the alkyne-modified peptide using RP-HPLC with a suitable gradient of acetonitrile in water (both containing 0.1% TFA).[][10]

    • Collect fractions and analyze by mass spectrometry to identify the fractions containing the desired product.[11][12]

  • Lyophilization: Lyophilize the purified fractions to obtain the alkyne-modified peptide as a powder. Store at -20°C or lower.

Protocol 2: Fluorescent Labeling of Alkyne-Modified Peptide via CuAAC ("Click Chemistry")

This protocol describes the "clicking" of an azide-functionalized fluorescent dye to the alkyne-modified peptide prepared in Protocol 1.

Materials:

  • Alkyne-modified peptide

  • Azide-functionalized fluorescent dye (e.g., Azide-Cy5, Azide-FITC)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Reaction Buffer: Degassed 1X PBS, pH 7.4, or a mixture of DMSO and water

  • RP-HPLC system for purification

  • Mass Spectrometer for analysis

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the azide-fluorophore in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.

  • Peptide Dissolution: Dissolve the alkyne-modified peptide in the degassed Reaction Buffer to a final concentration of 1-5 mM.

  • Click Reaction Mixture:

    • In a microcentrifuge tube, combine the dissolved alkyne-peptide, azide-fluorophore (1.2 equivalents), and the copper ligand (e.g., THPTA, 5 equivalents).

    • Add CuSO₄ (1 equivalent).

    • Initiate the reaction by adding sodium ascorbate (10 equivalents).

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. Monitor the reaction progress by LC-MS.[6]

  • Purification:

    • Once the reaction is complete, purify the fluorescently labeled peptide using RP-HPLC with a C18 column.[][10] Use a gradient of acetonitrile in water (both with 0.1% TFA) to separate the labeled peptide from unreacted dye and other reagents.

    • Monitor the elution profile using both UV-Vis (at the dye's absorbance wavelength) and mass spectrometry.

  • Final Product: Collect and lyophilize the pure fractions to obtain the final fluorescently labeled peptide. Store protected from light at -20°C or -80°C.

Data Presentation

ParameterAmide Coupling (Protocol 1)CuAAC "Click" Reaction (Protocol 2)Reference
Molar Ratio (Peptide:Reagents) Peptide:this compound:EDC:NHS = 1:1.5:2:5Alkyne-Peptide:Azide-Dye:CuSO₄:Ligand:NaAsc = 1:1.2:1:5:10[8] (for amide coupling)
Typical Reaction Yield 40-70% (post-purification)>95% conversion[1][8]
Purity (Post-Purification) >95%>95%[8]
Analytical Techniques RP-HPLC, Mass SpectrometryRP-HPLC, Mass Spectrometry, UV-Vis Spectroscopy[10][11][13]

Visualizations

Peptide_Modification_Workflow Peptide Peptide (with -NH2 group) AmideCoupling Amide Coupling Peptide->AmideCoupling PropargylPEG3Acid This compound PropargylPEG3Acid->AmideCoupling EDC_NHS EDC / NHS EDC_NHS->AmideCoupling AlkynePeptide Alkyne-Modified Peptide AmideCoupling->AlkynePeptide Purification1 RP-HPLC Purification AlkynePeptide->Purification1 PureAlkynePeptide Purified Alkyne-Peptide Purification1->PureAlkynePeptide CuAAC CuAAC 'Click' Reaction PureAlkynePeptide->CuAAC AzideDye Azide-Fluorophore AzideDye->CuAAC LabeledPeptide Labeled Peptide (Crude) CuAAC->LabeledPeptide Catalyst CuSO4 / NaAsc THPTA Catalyst->CuAAC Purification2 RP-HPLC Purification LabeledPeptide->Purification2 FinalProduct Final Labeled Peptide Purification2->FinalProduct Amide_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step PropargylPEG3Acid Propargyl-PEG3-COOH OAcylisourea O-Acylisourea Intermediate (unstable) PropargylPEG3Acid->OAcylisourea + EDC EDC NHSEster NHS Ester (amine-reactive) OAcylisourea->NHSEster + NHS NHS AmideBond Peptide-NH-CO-PEG3-Propargyl NHSEster->AmideBond + Peptide Peptide-NH2

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles with Propargyl-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Surface functionalization of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications, including targeted drug delivery, in vivo imaging, and diagnostics. Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to improve the physicochemical properties of nanoparticles, enhancing their stability, biocompatibility, and circulation time by reducing opsonization and clearance by the mononuclear phagocyte system.[1][2][3]

Propargyl-PEG3-acid is a heterobifunctional linker that offers a versatile platform for nanoparticle surface modification. It features a carboxylic acid group for covalent attachment to amine-functionalized nanoparticles and a terminal propargyl group for subsequent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[4][5][6] This two-step functionalization strategy allows for the precise and modular attachment of a wide range of molecules, such as targeting ligands (antibodies, peptides), imaging agents (fluorophores), and therapeutic payloads.[1][2]

These application notes provide detailed protocols for the surface functionalization of amine-modified nanoparticles with this compound and subsequent conjugation via click chemistry.

Key Applications

  • Targeted Drug Delivery: The propargyl group serves as a handle for the attachment of targeting moieties (e.g., antibodies, peptides, aptamers) to direct nanoparticles to specific cells or tissues, such as tumor cells that overexpress certain receptors.[7][8]

  • Bioimaging: Fluorophores or contrast agents can be "clicked" onto the nanoparticle surface for in vitro and in vivo imaging applications.

  • Multi-functional Nanoplatforms: The modular nature of click chemistry allows for the creation of nanoparticles with multiple functionalities, such as simultaneous targeting and therapeutic action.[2]

Experimental Protocols

This section details the protocols for the two-stage functionalization of amine-presenting nanoparticles.

Protocol 1: Covalent Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol describes the activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) and its subsequent reaction with amine groups on the nanoparticle surface.[4][6]

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Centrifugation tubes and equipment for nanoparticle purification (e.g., centrifuge, magnetic separator for magnetic nanoparticles)

Procedure:

  • Preparation of Reagents:

    • Equilibrate this compound, EDC, and NHS to room temperature before use.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL each).

  • Activation of this compound:

    • In a reaction tube, add the desired amount of this compound stock solution.

    • Add a molar excess of EDC and NHS (typically 2-5 fold molar excess over the PEG linker).

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-ester of the PEG linker.

  • Conjugation to Nanoparticles:

    • Resuspend the amine-functionalized nanoparticles in the Conjugation Buffer. The concentration of nanoparticles will depend on the specific material and should be optimized.

    • Add the activated this compound solution to the nanoparticle suspension. The molar ratio of the PEG linker to the available amine groups on the nanoparticles should be optimized, but a 5-20 fold molar excess of the linker is a good starting point.

    • Incubate the reaction mixture for 2-4 hours at room temperature with continuous gentle mixing.

  • Quenching and Purification:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM and incubate for 15 minutes to deactivate any unreacted NHS-esters.

    • Purify the propargyl-functionalized nanoparticles by repeated centrifugation and resuspension in a suitable buffer (e.g., PBS) to remove excess reagents. For magnetic nanoparticles, a magnetic separator can be used.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol describes the conjugation of an azide-containing molecule (e.g., a fluorescent dye, targeting peptide) to the propargyl-functionalized nanoparticles.

Materials:

  • Propargyl-functionalized nanoparticles from Protocol 1

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-coordinating ligand (optional, but recommended to improve reaction efficiency and reduce cytotoxicity)

  • Reaction Buffer: PBS or other biocompatible buffer, pH 7.0-7.5

  • Purification equipment

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the azide-functionalized molecule in a suitable solvent (e.g., water, DMSO).

    • Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water), and THPTA (e.g., 100 mM in water).

  • Click Reaction:

    • In a reaction tube, disperse the propargyl-functionalized nanoparticles in the Reaction Buffer.

    • Add the azide-functionalized molecule to the nanoparticle suspension. A molar excess (typically 2-10 fold) over the estimated number of propargyl groups on the nanoparticles is recommended.

    • If using a ligand, pre-mix the CuSO₄ and THPTA solutions before adding to the reaction mixture.

    • Add the CuSO₄ (and THPTA) solution to the reaction mixture to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

    • Incubate the reaction for 1-4 hours at room temperature with gentle mixing, protected from light if using a fluorescent molecule.

  • Purification:

    • Purify the final functionalized nanoparticles using the appropriate method (centrifugation, magnetic separation, or dialysis) to remove the copper catalyst, excess reagents, and unreacted molecules.

Characterization and Data Presentation

Thorough characterization is essential to confirm the successful functionalization of the nanoparticles at each step.

Characterization Techniques:
  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles before and after each functionalization step. An increase in size is expected after PEGylation and subsequent click conjugation.[9][10][11]

  • Zeta Potential Measurement: To assess the surface charge of the nanoparticles. A change in zeta potential is indicative of successful surface modification.[9][11][12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of characteristic functional groups. For example, the disappearance of the azide peak (~2100 cm⁻¹) and the appearance of new peaks corresponding to the clicked molecule would confirm the success of the click reaction.[13][14][15][16][17]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the nanoparticle surface, confirming the presence of elements from the attached molecules (e.g., nitrogen from the triazole ring formed during the click reaction).[13][15][16][17]

  • Fluorescence Spectroscopy/Microscopy: If a fluorescent molecule is "clicked" onto the nanoparticles, fluorescence measurements can be used to quantify the degree of functionalization.[1][4][5][18]

Quantitative Data Summary:

The following tables provide representative data for the characterization of nanoparticles at each stage of functionalization. Note: These are illustrative values and the actual results may vary depending on the nanoparticle type, size, and reaction conditions.

Parameter Amine-Functionalized Nanoparticles Propargyl-PEG3-Functionalized Nanoparticles Final "Clicked" Nanoparticles
Hydrodynamic Diameter (nm) 100 ± 5115 ± 7125 ± 8
Polydispersity Index (PDI) < 0.2< 0.2< 0.25
Zeta Potential (mV) +25 ± 3+10 ± 4-5 ± 5 (example with a negatively charged clicked molecule)

Table 1: Representative Physicochemical Properties of Nanoparticles During Functionalization.

Technique Expected Outcome of this compound Conjugation Expected Outcome of Click Reaction
FTIR Appearance of peaks associated with the PEG linker (e.g., C-O-C stretch) and the alkyne group (C≡C-H stretch around 3300 cm⁻¹).Disappearance of the azide peak (~2100 cm⁻¹) from the azide-containing molecule and the alkyne peak. Appearance of peaks characteristic of the newly formed triazole ring and the attached molecule.[13]
XPS Increase in the C1s and O1s signals relative to the core nanoparticle elements.Appearance of N1s signal corresponding to the triazole ring. Appearance of other elemental signals unique to the clicked molecule.[13]
Fluorescence Assay N/ALinear increase in fluorescence intensity with increasing concentration of fluorescently-labeled nanoparticles, indicating successful conjugation.[1]

Table 2: Expected Spectroscopic and Assay Results for Confirmation of Functionalization.

Visualizations

Experimental Workflow

G cluster_0 Protocol 1: PEGylation cluster_1 Protocol 2: Click Chemistry cluster_2 Characterization Amine_NP Amine-Functionalized Nanoparticles Activate_PEG Activate this compound (EDC/NHS, pH 6.0) DLS_Zeta DLS & Zeta Potential Amine_NP->DLS_Zeta Conjugate_PEG Conjugate to Nanoparticles (pH 7.2-7.5) Activate_PEG->Conjugate_PEG Add activated PEG to nanoparticles Purify_PEG Quench and Purify Conjugate_PEG->Purify_PEG Propargyl_NP Propargyl-Functionalized Nanoparticles Purify_PEG->Propargyl_NP Click_Reaction CuAAC 'Click' Reaction (CuSO4, NaAsc) Propargyl_NP->Click_Reaction Add to reaction Propargyl_NP->DLS_Zeta FTIR_XPS FTIR & XPS Propargyl_NP->FTIR_XPS Azide_Molecule Azide-Functionalized Molecule Purify_Click Purify Click_Reaction->Purify_Click Final_NP Final Functionalized Nanoparticles Purify_Click->Final_NP Final_NP->DLS_Zeta Final_NP->FTIR_XPS Fluorescence Fluorescence Assay Final_NP->Fluorescence G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Receptor Growth Factor Receptor (e.g., EGFR) PI3K PI3K Receptor->PI3K Activation NP Targeted Nanoparticle (with Drug) NP->Receptor Binding Drug Released Drug NP->Drug Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Drug->PI3K Inhibition

References

Application Note and Protocol: Amide Coupling with Propargyl-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the amide coupling of Propargyl-PEG3-acid with a primary amine-containing molecule. Amide bond formation is a cornerstone of bioconjugation and drug development, enabling the linkage of various molecular entities. This compound is a valuable bifunctional linker, featuring a terminal alkyne for "click" chemistry and a carboxylic acid for amide bond formation. The inclusion of a short polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.

This protocol will focus on a common and effective method utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) to facilitate the formation of a stable amide bond between this compound and a primary amine.

Principle of the Reaction

The amide coupling reaction proceeds through the activation of the carboxylic acid group of this compound by a carbodiimide, such as EDC. This activation step forms a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and prone to hydrolysis or rearrangement. The addition of NHS or HOBt traps the activated acid as a more stable, yet still reactive, ester (NHS ester or HOBt ester). This activated ester then readily reacts with a primary amine to form a stable amide bond, releasing the NHS or HOBt byproduct.[1][2][3][4]

Experimental Workflow

experimental_workflow reagents Reagents - this compound - Amine-containing Molecule - EDC, NHS/HOBt - Anhydrous Solvent (e.g., DMF) - Base (e.g., DIPEA) activation Activation of Carboxylic Acid reagents->activation Mix reagents coupling Amide Bond Formation activation->coupling Add amine monitoring Reaction Monitoring (TLC or LC-MS) coupling->monitoring Stir at RT workup Aqueous Work-up & Extraction monitoring->workup Upon completion purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization product Final Product: Propargyl-PEG3-Amide characterization->product

Figure 1. General workflow for the amide coupling of this compound.

Materials and Reagents

Reagent/MaterialSuggested Purity/GradeNotes
This compound>95%Store desiccated at -20°C.[5]
Amine-containing molecule>95%Ensure the amine is primary for optimal reactivity.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)>98%Store desiccated at -20°C.
N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)>98%HOBt can be more effective in reducing racemization in chiral molecules.[6]
Anhydrous N,N-Dimethylformamide (DMF)Anhydrous, <50 ppm waterUse a freshly opened bottle or from a solvent purification system.
N,N-Diisopropylethylamine (DIPEA)>99%Optional, used as a non-nucleophilic base if the amine salt is used.
Dichloromethane (DCM)ACS grade or higherFor extraction.
Saturated Sodium Bicarbonate SolutionFor washing.
Brine (Saturated NaCl solution)For washing.
Anhydrous Sodium Sulfate or Magnesium SulfateFor drying the organic phase.
Silica Gel60 Å, 230-400 meshFor column chromatography.
Thin Layer Chromatography (TLC) platesSilica gel 60 F254For reaction monitoring.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific amine-containing molecule.

1. Reagent Preparation:

  • Allow all reagents stored at -20°C to warm to room temperature before opening to prevent moisture condensation.

  • Prepare solutions in a fume hood, wearing appropriate personal protective equipment (PPE).

2. Reaction Setup:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

  • Dissolve the acid in anhydrous DMF (a concentration of 0.1 M is a good starting point).

  • Add NHS (1.2 equivalents) or HOBt (1.2 equivalents) to the solution and stir until dissolved.

  • Add EDC (1.2 equivalents) to the reaction mixture. The order of addition (acid, NHS/HOBt, then EDC) is crucial for efficient activation.[2]

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

3. Amide Coupling:

  • In a separate vial, dissolve the primary amine-containing molecule (1.1 equivalents) in a minimal amount of anhydrous DMF.

  • If the amine is provided as a hydrochloride or other salt, add DIPEA (1.5-2.0 equivalents) to the amine solution to neutralize the salt.

  • Add the amine solution dropwise to the activated this compound mixture.

  • Allow the reaction to stir at room temperature.

4. Reaction Monitoring:

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]

  • For TLC, a typical mobile phase would be a mixture of DCM and methanol (e.g., 95:5 or 90:10 v/v). The product should have a different Rf value than the starting materials.

  • The reaction is typically complete within 2 to 12 hours, depending on the reactivity of the amine.[9]

5. Work-up and Extraction:

  • Once the reaction is complete, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (2 x) to remove unreacted acid and acidic byproducts.

    • Water (2 x).

    • Brine (1 x) to facilitate phase separation.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

6. Purification:

  • The crude product can be purified by silica gel column chromatography.[8] The appropriate eluent system will depend on the polarity of the product and can be determined by TLC analysis.

  • For PEGylated compounds, purification can sometimes be challenging. Alternative methods like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) may be employed, especially for larger, more complex molecules.[][11][12][13]

7. Characterization:

  • Confirm the identity and purity of the final product using analytical techniques such as:

    • Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the structure of the amide product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.[14]

Data Presentation: Stoichiometry and Reaction Conditions

ComponentMolar EquivalentsRole
This compound1.0Carboxylic acid source
Primary Amine1.1Nucleophile
EDC1.2Coupling agent
NHS or HOBt1.2Activating agent/additive
DIPEA1.5 - 2.0 (if needed)Non-nucleophilic base
Solvent Anhydrous DMFReaction medium
Temperature Room TemperatureReaction condition
Time 2 - 12 hoursReaction duration

Signaling Pathway Diagram: Amide Coupling Mechanism

amide_coupling_mechanism CarboxylicAcid This compound (R-COOH) Acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->Acylisourea + EDC EDC EDC ActiveEster NHS/HOBt Active Ester (More Stable) Acylisourea->ActiveEster + NHS/HOBt Byproduct1 EDC-Urea Byproduct Acylisourea->Byproduct1 hydrolysis NHS_HOBt NHS or HOBt Amide Amide Product (R-CONH-R') ActiveEster->Amide + Amine Byproduct2 NHS/HOBt Byproduct Amine Primary Amine (R'-NH2) Amide->Byproduct2

Figure 2. Mechanism of EDC/NHS or HOBt mediated amide coupling.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no product formation Inactive reagents (hydrolyzed EDC or acid)Use fresh, anhydrous reagents and solvents. Ensure proper storage conditions.
Low reactivity of the amineIncrease reaction time, consider gentle heating (e.g., 40-50°C), or use a more potent coupling reagent like HATU.
Formation of multiple byproducts Side reactions of the O-acylisourea intermediateEnsure NHS or HOBt is added before or with EDC. Minimize the time between activation and addition of the amine.
Impure starting materialsPurify starting materials before the reaction.
Difficulty in purification Similar polarity of product and starting materialsOptimize the eluent system for column chromatography. Consider alternative purification techniques like preparative HPLC or SEC.

Conclusion

This application note provides a comprehensive and detailed protocol for the successful amide coupling of this compound with primary amines. By following the outlined procedures for reaction setup, monitoring, work-up, and purification, researchers can reliably synthesize well-defined PEGylated conjugates for a wide range of applications in drug discovery and development. The provided diagrams and tables serve as quick references for the experimental workflow, stoichiometry, and reaction mechanism.

References

Application Notes and Protocols for Propargyl-PEG3-acid in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG3-acid is a versatile heterobifunctional linker that is increasingly utilized in live-cell imaging applications. Its unique structure, featuring a terminal alkyne group, a flexible triethylene glycol (PEG3) spacer, and a carboxylic acid, enables the straightforward bioconjugation of target molecules to fluorescent probes via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The hydrophilic PEG linker enhances the solubility and biocompatibility of the resulting conjugates, making this molecule an excellent tool for dynamic studies in living systems.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in live-cell imaging, empowering researchers to visualize and track biological processes with high specificity and minimal perturbation. Applications range from labeling cell surface glycans to tracking intracellular proteins, contributing to a deeper understanding of cellular function and advancing drug discovery efforts.

Principle of Application

The use of this compound in live-cell imaging is typically a two-stage process. First, the carboxylic acid moiety of this compound is conjugated to a primary amine on a molecule of interest (e.g., a protein, antibody, or small molecule ligand) through a stable amide bond. This "propargylated" molecule is then introduced to live cells. The second stage involves the "click" reaction, where the terminal alkyne of the this compound reacts with a fluorescently-labeled azide probe in the presence of a copper(I) catalyst. This results in the formation of a stable triazole linkage, covalently attaching the fluorescent probe to the target molecule for visualization by fluorescence microscopy.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₀H₁₆O₅[1]
Molecular Weight216.23 g/mol
CAS Number1347760-82-0[1]
SolubilityWater, DMSO, DMF, DCM[1]
Storage Temperature-20°C[1]
Table 2: Recommended Reagent Concentrations for Live-Cell Click Chemistry
ReagentConcentration RangeNotesReference
Fluorescent Azide Probe1 - 25 µMOptimal concentration is cell-type and probe dependent.[2]
Copper(II) Sulfate (CuSO₄)50 - 200 µMUsed as a precursor to the active Cu(I) catalyst.[3]
Sodium Ascorbate0.5 - 2.5 mMReduces Cu(II) to Cu(I) and protects cells from oxidative damage.[2]
Copper(I)-stabilizing Ligand (e.g., THPTA)250 µM - 1 mMProtects cells from copper toxicity and enhances reaction efficiency. A 5:1 ligand to CuSO₄ molar ratio is common.[2]
Aminoguanidine1 mMCan be included to further reduce cellular damage.[2]

Note: The concentrations listed are starting points and should be optimized for each specific cell line and experimental setup to balance labeling efficiency and cell viability.

Table 3: Representative Incubation Times and Cell Viability
ParameterValueConditionsReference
Click Reaction Time1 - 10 minutesCan be performed at 4°C or room temperature.[2][4]
Cell Viability>75%After a 10-minute click reaction with optimized catalyst concentrations.[4]

Experimental Protocols

Protocol 1: General Procedure for Labeling Cell Surface Proteins

This protocol describes the labeling of a cell surface protein using an antibody conjugated to this compound, followed by a click reaction with a fluorescent azide.

Materials:

  • Live cells expressing the protein of interest

  • Primary antibody specific to the extracellular domain of the target protein

  • This compound

  • N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide coupling

  • Fluorescent azide probe (e.g., Azide-Fluor 488)

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Cell culture medium

Procedure:

Part A: Conjugation of this compound to the Antibody

  • Activate the carboxylic acid of this compound by reacting it with EDC and NHS in an appropriate buffer (e.g., MES buffer, pH 6.0) for 15-30 minutes at room temperature.

  • Add the activated this compound to a solution of the antibody in a suitable buffer (e.g., PBS, pH 7.4). The molar ratio of the linker to the antibody should be optimized, but a starting point of 10:1 is recommended.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purify the propargylated antibody using a desalting column to remove excess unreacted linker and coupling reagents.

  • Characterize the conjugate to determine the degree of labeling.

Part B: Live-Cell Labeling and Imaging

  • Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and grow to the desired confluency.

  • Incubate the cells with the propargylated antibody in cell culture medium for 1 hour at 37°C.

  • Wash the cells three times with DPBS to remove unbound antibody.

  • Prepare the click reaction cocktail in DPBS at 4°C. Add the reagents in the following order: CuSO₄, THPTA, fluorescent azide, and finally, freshly prepared sodium ascorbate. A typical cocktail might contain 25 µM fluorescent azide, 100 µM CuSO₄, 500 µM THPTA, and 2.5 mM sodium ascorbate.[2]

  • Aspirate the DPBS from the cells and add the click reaction cocktail.

  • Incubate for 1-5 minutes at 4°C.[2]

  • Wash the cells three times with DPBS.

  • Add fresh cell culture medium or an appropriate imaging buffer.

  • Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Protocol 2: Metabolic Labeling of Newly Synthesized Proteins and Subsequent Imaging

This protocol outlines the metabolic incorporation of an alkyne-containing amino acid analog, followed by a click reaction to visualize newly synthesized proteins. While this protocol does not directly use this compound, it employs the same live-cell click chemistry principles and can be adapted for scenarios where a molecule of interest is first modified with this compound intracellularly.

Materials:

  • Live cells

  • L-Azidohomoalanine (AHA) or Homopropargylglycine (HPG)

  • Methionine-free cell culture medium

  • Click reaction reagents as in Protocol 1

  • Fluorescent alkyne or azide probe

Procedure:

  • Culture cells in methionine-free medium for 1-2 hours to deplete endogenous methionine.

  • Replace the medium with methionine-free medium supplemented with AHA or HPG (typically 25-50 µM) and incubate for 4-24 hours to allow for incorporation into newly synthesized proteins.

  • Wash the cells three times with DPBS.

  • Perform the click reaction as described in Protocol 1, Part B, steps 4-7, using the corresponding fluorescent alkyne (for AHA-labeled cells) or azide (for HPG-labeled cells) probe.

  • Proceed with imaging as described in Protocol 1, Part B, steps 8-9.

Visualizations

G cluster_prep Step 1: Bioconjugation (Aqueous Buffer) cluster_cell Step 2: Live-Cell Labeling Target Target Molecule (e.g., Antibody, Protein) Conjugate Propargyl-Labeled Target Target->Conjugate Linker This compound EDC_NHS EDC/NHS Activation Linker->EDC_NHS Activate Carboxyl Group EDC_NHS->Conjugate Incubate Incubate with Live Cells Conjugate->Incubate Wash1 Wash Incubate->Wash1 Click Click Reaction: + Fluorescent Azide + Cu(I) Catalyst Wash1->Click Wash2 Wash Click->Wash2 Image Fluorescence Microscopy Wash2->Image

Caption: Experimental workflow for live-cell imaging.

G Propargyl Propargyl-Labeled Molecule (Alkyne) Product Fluorescently Labeled Molecule (Stable Triazole Linkage) Propargyl->Product Azide Fluorescent Azide Probe Azide->Product Catalyst Cu(I) Catalyst (from CuSO4 + NaAsc) Catalyst->Product CuAAC Reaction

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Protocol for the Conjugation of Propargyl-PEG3-acid to a Primary Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the conjugation of Propargyl-PEG3-acid to a primary amine-containing molecule. This procedure is widely applicable in bioconjugation, drug delivery, and proteomics for the introduction of a terminal alkyne group, enabling subsequent "click" chemistry reactions. The methodology utilizes the robust and efficient carbodiimide crosslinker chemistry, specifically employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond between the carboxylic acid of the PEG linker and a primary amine.

The conjugation process is a two-step reaction. First, the carboxylic acid group of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. This activated PEG linker then readily reacts with a primary amine on the target molecule to form a covalent and stable amide bond.[1][2]

Materials and Equipment

Reagents:

  • This compound

  • Amine-containing molecule of interest

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0[3][4]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or other non-amine containing buffers such as 100mM carbonate/bicarbonate or 50mM borate.[3][5]

  • Quenching Agent (e.g., hydroxylamine, Tris, or glycine)[3]

  • Purification system (e.g., RP-HPLC, Size-Exclusion Chromatography)

Equipment:

  • Reaction vials

  • Magnetic stirrer and stir bars

  • pH meter

  • Analytical and preparative HPLC system

  • Lyophilizer (optional)

Quantitative Data Summary

The following table summarizes recommended starting conditions for the conjugation reaction. Optimization may be required depending on the specific properties of the amine-containing molecule.

ParameterRecommended Value/RangeNotes
Molar Ratios
This compound : EDC : NHS1 : 1.5 : 1.5 to 1 : 2 : 2[3]An excess of EDC and NHS is used to drive the activation reaction.
Activated PEG : Primary Amine1 : 1 to 1 : 1.5[3]A slight excess of the amine can be used to ensure complete consumption of the activated PEG linker.
Reaction Conditions
Activation pH4.7 - 6.0[3][4]EDC-mediated activation is most efficient at a slightly acidic pH.
Activation Time15 - 30 minutes[3]
Activation TemperatureRoom Temperature
Conjugation pH7.2 - 8.0[3][6]The reaction of the NHS ester with the primary amine is most efficient at a neutral to slightly basic pH.
Conjugation Time2 hours to overnight[7]Reaction progress can be monitored by LC-MS or TLC.[8]
Conjugation TemperatureRoom Temperature
Expected Yield Highly variable (40-70% post-purification is a general estimate)Yield is highly dependent on the specific reactants and purification method.

Experimental Protocol

Reagent Preparation
  • Allow all reagents and solvents to come to room temperature before use.

  • Prepare the Activation Buffer (0.1 M MES, pH 4.7-6.0) and Coupling Buffer (e.g., PBS, pH 7.2-7.5).

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Prepare a stock solution of the amine-containing molecule in the Coupling Buffer.

Activation of this compound
  • In a reaction vial, add the desired amount of this compound from the stock solution.

  • Add the appropriate volume of Activation Buffer.

  • Add 1.5 to 2.0 molar equivalents of EDC and 1.5 to 2.0 molar equivalents of NHS to the solution.[3]

  • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.[3]

Conjugation to the Primary Amine
  • Add the amine-containing molecule (1.0 to 1.5 molar equivalents) to the activated this compound solution.

  • If necessary, adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer.[3]

  • Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.[7] The progress of the reaction can be monitored by a suitable analytical technique such as LC-MS.[8]

Quenching the Reaction
  • Add a quenching agent such as hydroxylamine (to a final concentration of 10-50 mM) or Tris buffer to the reaction mixture to hydrolyze any unreacted NHS esters and stop the reaction.[3]

  • Incubate for an additional 15-30 minutes at room temperature.

Purification of the Conjugate

The purification strategy will depend on the properties of the resulting conjugate. Common methods include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly effective method for purifying PEGylated peptides and other small molecules. A C4 or C18 column can be used with a water/acetonitrile gradient containing 0.1% TFA.

  • Size-Exclusion Chromatography (SEC): This method is useful for separating the larger PEGylated conjugate from smaller, unreacted molecules.[9]

  • Ion-Exchange Chromatography (IEX): This technique can be employed if the conjugate has a different net charge compared to the starting materials.[9]

Characterization

The final purified conjugate should be characterized to confirm its identity and purity. Recommended techniques include:

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the conjugate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the conjugate.

  • Analytical RP-HPLC: To assess the purity of the final product.

Diagrams

G Chemical Reaction Pathway for EDC/NHS Conjugation cluster_activation Activation Step cluster_conjugation Conjugation Step Propargyl_PEG3_Acid Propargyl-PEG3-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Propargyl_PEG3_Acid->O_Acylisourea + EDC EDC EDC NHS NHS NHS_Ester Propargyl-PEG3-NHS Ester (amine-reactive) O_Acylisourea->NHS_Ester + NHS Conjugate Propargyl-PEG3-CONH-R (Stable Amide Bond) NHS_Ester->Conjugate + R-NH2 Primary_Amine R-NH2 (Primary Amine)

Caption: EDC/NHS mediated conjugation of this compound to a primary amine.

G Experimental Workflow start Start reagent_prep 1. Reagent Preparation - Dissolve this compound - Dissolve amine-containing molecule - Prepare buffers start->reagent_prep activation 2. Activation - Add EDC and NHS to this compound - React for 15-30 min at RT reagent_prep->activation conjugation 3. Conjugation - Add amine-containing molecule - React for 2h to overnight at RT activation->conjugation quenching 4. Quenching - Add hydroxylamine or Tris buffer conjugation->quenching purification 5. Purification (e.g., RP-HPLC, SEC) quenching->purification characterization 6. Characterization (e.g., MS, NMR, HPLC) purification->characterization end End characterization->end

Caption: Step-by-step experimental workflow for the conjugation protocol.

References

Troubleshooting & Optimization

improving yield of Propargyl-PEG3-acid conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG3-acid conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during the conjugation of this compound to primary amine-containing molecules via amide bond formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a heterobifunctional linker used in bioconjugation.[1][2][3] Its two primary functionalities are:

  • A terminal carboxylic acid group that can be coupled to primary amines to form a stable amide bond. This reaction typically requires activation with coupling reagents like EDC and NHS.[2][3]

  • A terminal propargyl group that can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry," to react with azide-containing molecules.[1][2]

Q2: What are the recommended storage conditions for this compound?

For long-term storage (months to years), it is recommended to store this compound at -20°C in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is suitable.[2]

Q3: What solvents are suitable for dissolving this compound?

This compound is soluble in water, DMSO, DMF, and DCM.[4]

Q4: What are the most common side reactions during the EDC/NHS coupling of this compound?

The most common side reactions include:

  • Hydrolysis of the NHS-ester: The activated NHS-ester intermediate is sensitive to water and can hydrolyze back to the carboxylic acid, reducing the conjugation yield.[5]

  • Formation of N-acylurea byproduct: The EDC reagent can react with the activated O-acylisourea intermediate to form a stable N-acylurea byproduct, which can be difficult to remove.[5]

Q5: How can I monitor the progress of the conjugation reaction?

The progress of the reaction can be monitored using techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify the starting materials and the final conjugate.

  • Mass Spectrometry (MS): To confirm the identity of the desired product and detect any side products.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound to primary amines using EDC/NHS chemistry.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Conjugation Yield Inefficient activation of the carboxylic acid: The pH for the EDC/NHS activation step is suboptimal.The activation of carboxylic acids with EDC is most efficient at a slightly acidic pH (4.5-6.0). Perform this step in a suitable buffer like MES.
Hydrolysis of the activated NHS-ester: The NHS-ester intermediate is unstable in aqueous solutions and can hydrolyze.Prepare the activated ester solution immediately before use. Ensure all solvents are anhydrous to minimize moisture.
Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target amine for reaction with the activated ester.Use a non-amine-containing buffer such as PBS or borate buffer for the conjugation step.
Steric hindrance: The amine on the target molecule is sterically hindered, slowing down the reaction.Consider increasing the reaction time or temperature. However, monitor the reaction closely for the formation of side products.
Presence of Multiple Products Di-PEGylation of the target molecule: If your target molecule has multiple carboxylic acid groups, multiple this compound molecules may attach.Adjust the stoichiometry of the PEG linker to the target molecule to control the degree of PEGylation.
Difficulty in Purification Formation of N-acylurea byproduct: This byproduct from the EDC coupling can be challenging to separate from the desired conjugate.Optimize the reaction conditions to minimize its formation. Purification can be attempted using chromatography techniques like SEC or RP-HPLC.

Experimental Protocols

Detailed Methodology for Amide Coupling of this compound to a Primary Amine

This protocol describes the activation of the carboxylic acid on this compound using EDC and NHS, followed by conjugation to an amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in the Activation Buffer.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Activation of Carboxylic Acid:

    • To the solution of this compound, add EDC (1.5 equivalents) and NHS/Sulfo-NHS (1.5 equivalents).

    • Incubate for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation Reaction:

    • Add the activated this compound solution to the solution of the amine-containing molecule (1.0 equivalent).

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to stop the reaction by consuming any unreacted activated esters.

  • Purification:

    • Purify the conjugate using an appropriate chromatography method, such as Size Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Quantitative Data

ParameterRecommended Condition/ValueNotes
Peptide Concentration1-5 mg/mLDependent on the solubility of the peptide.
Molar Ratio (Peptide:EDC:NHS)1 : 2 : 5This is a starting point and may require optimization.
Molar Ratio (Peptide:PEG-Amine)1 : 20A molar excess of the PEG linker helps to drive the reaction to completion.
Reaction Conditions
Activation pH / TimepH 5.5 / 30 minUse of 0.1 M MES buffer is recommended.
Conjugation pH / TimepH 7.2 / 4 hoursUse of 1X PBS buffer at room temperature.
Expected Outcome
Post-Purification Yield40-70%Highly dependent on the specific peptide sequence and the scale of the reaction.
Post-Purification Purity>95%As determined by analytical RP-HPLC.

Visualizations

Experimental Workflow for Amide Coupling

G cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_purification Purification & Analysis prep_peg Dissolve this compound in Activation Buffer (pH 6.0) activation Add EDC and NHS to this compound (15-30 min @ RT) prep_peg->activation prep_amine Dissolve Amine-Molecule in Coupling Buffer (pH 7.4) conjugation Add activated PEG to Amine-Molecule (2h @ RT or overnight @ 4°C) prep_amine->conjugation activation->conjugation quenching Add Quenching Solution (e.g., Tris-HCl) conjugation->quenching purify Purify conjugate (e.g., HPLC, SEC) quenching->purify analyze Analyze final product (e.g., MS, HPLC) purify->analyze

Caption: A typical experimental workflow for the conjugation of this compound to a primary amine.

Troubleshooting Logic for Low Conjugation Yield

G cluster_activation Activation Step Issues cluster_coupling Coupling Step Issues start Low Conjugation Yield activation_ph Incorrect Activation pH? start->activation_ph hydrolysis NHS-Ester Hydrolysis? start->hydrolysis buffer_amines Amines in Buffer? start->buffer_amines steric_hindrance Steric Hindrance? start->steric_hindrance solution_ph Solution: Use MES buffer at pH 4.5-6.0 activation_ph->solution_ph Yes solution_hydrolysis Solution: Use anhydrous solvents, prepare fresh hydrolysis->solution_hydrolysis Yes solution_buffer Solution: Use non-amine buffers (e.g., PBS) buffer_amines->solution_buffer Yes solution_hindrance Solution: Increase reaction time/temperature steric_hindrance->solution_hindrance Yes

Caption: A troubleshooting decision tree for diagnosing and resolving low yield in conjugation reactions.

References

Technical Support Center: Troubleshooting Click Chemistry with Propargyl-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for click chemistry applications involving Propargyl-PEG3-acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction with this compound has a low or no yield. What are the potential causes?

Several factors can contribute to a low or failed click reaction. The most common culprits include:

  • Inactive Copper Catalyst: The active catalytic species is Cu(I), which can be readily oxidized to the inactive Cu(II) by dissolved oxygen.[1]

  • Suboptimal pH: The pH of the reaction mixture can significantly impact the reaction rate and the stability of the reactants. A pH range of 4-12 is generally tolerated, but the optimal pH is often between 7 and 8.5.[1][2]

  • Poor Reagent Quality or Degradation: this compound and the azide-containing molecule may degrade if not stored properly (typically at -20°C, dry and protected from light).[3][4] The reducing agent, such as sodium ascorbate, can also degrade over time.

  • Inappropriate Solvent: While CuAAC is tolerant of many solvents, the solubility of all reactants is crucial.[1][5] this compound is soluble in water, DMSO, DCM, and DMF.[3]

  • Presence of Inhibitors: Certain functional groups or impurities in the reaction mixture can chelate with the copper catalyst and inhibit the reaction. For example, Tris buffer should be avoided as it can act as a competitive ligand for copper.[6][7]

  • Steric Hindrance: Bulky functional groups near the alkyne or azide can impede the reaction.[8]

Q2: I observe the formation of a precipitate in my reaction mixture. What is it and how can I avoid it?

Precipitation during the reaction can be due to several reasons:

  • Insoluble Copper Species: The copper catalyst or its complexes with ligands might not be fully soluble in the reaction solvent.

  • Product Insolubility: The resulting triazole product might be insoluble in the chosen solvent system.

  • Side Reactions: Unwanted side reactions, such as the Glaser coupling of the alkyne, can lead to insoluble polymeric byproducts.[9]

To avoid precipitation, consider the following:

  • Ensure all reagents are fully dissolved before initiating the reaction.

  • Use a co-solvent to improve the solubility of all components.

  • Degas the solvents before the reaction to prevent oxidation and side reactions.[10]

Q3: My protein/peptide is degrading or aggregating during the click reaction. How can I prevent this?

The combination of a copper catalyst and a reducing agent like sodium ascorbate can generate reactive oxygen species (ROS), which can lead to the oxidation of sensitive amino acid residues (e.g., cysteine, methionine, histidine) and protein degradation or aggregation.[1][6][7]

To mitigate this, you can:

  • Use a Copper-Chelating Ligand: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) can stabilize the Cu(I) oxidation state, reduce its toxicity, and accelerate the reaction, thereby minimizing the exposure time of the biomolecule to the reaction conditions.[1][11][12]

  • Optimize Reagent Concentrations: Use the lowest effective concentration of the copper catalyst and reducing agent.

  • Work under Oxygen-Free Conditions: Degassing the reaction mixture and performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can reduce the formation of ROS.[10]

  • Add a ROS Scavenger: Aminoguanidine can be added to the reaction to intercept byproducts of ascorbate oxidation.[6]

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting failed or low-yield CuAAC reactions with this compound.

G Troubleshooting Failed Click Chemistry Reactions start Low/No Product check_reagents Verify Reagent Quality - Freshly prepare sodium ascorbate - Check storage of alkyne and azide start->check_reagents check_conditions Review Reaction Conditions - pH (7-8.5 optimal) - Solvent (ensure solubility) - Temperature (room temp is often sufficient) start->check_conditions optimize_catalyst Optimize Catalyst System - Use a ligand (THPTA/TBTA) - Degas solvents - Check Cu(I) source start->optimize_catalyst run_control Run Control Reaction - Use a simple alkyne/azide pair check_reagents->run_control check_conditions->run_control optimize_catalyst->run_control control_ok Control Successful? run_control->control_ok issue_biomolecule Issue with Biomolecule - Steric hindrance - Degradation - Insolubility control_ok->issue_biomolecule Yes issue_conditions Issue with General Conditions - Re-evaluate buffer, pH, solvent - Check for inhibitors control_ok->issue_conditions No success Successful Reaction issue_biomolecule->success issue_conditions->success

Caption: A flowchart for systematically troubleshooting common issues in CuAAC reactions.

Experimental Protocols

Protocol 1: General CuAAC Reaction with this compound

This protocol provides a starting point for the click reaction. Optimization may be required based on the specific azide-containing molecule.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare a stock solution of the azide-containing molecule in a compatible solvent.

    • Prepare a stock solution of copper(II) sulfate (CuSO₄) in water (e.g., 20 mM).

    • Prepare a stock solution of a copper-chelating ligand (e.g., THPTA) in water (e.g., 100 mM).

    • Freshly prepare a stock solution of sodium ascorbate in water (e.g., 300 mM).

  • Reaction Setup:

    • In a microcentrifuge tube, add the this compound and the azide-containing molecule (a 1:1.2 to 1:1.5 molar ratio of alkyne to azide is a good starting point).

    • Add the appropriate buffer (e.g., phosphate buffer, pH 7.4).

    • Add the THPTA ligand solution.

    • Add the CuSO₄ solution and vortex briefly.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

  • Purification:

    • The product can be purified using methods such as HPLC, size-exclusion chromatography, or precipitation, depending on the properties of the final conjugate. For oligonucleotide products, ethanol precipitation can be an effective purification method.[10]

Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)
  • Sample Preparation: At different time points, take a small aliquot of the reaction mixture.

  • TLC Plate: Spot the aliquot on a silica gel TLC plate alongside the starting materials (this compound and the azide).

  • Eluent: Choose an appropriate solvent system that provides good separation of the starting materials and the product.

  • Visualization: Visualize the spots under UV light (if the compounds are UV-active) or by staining with an appropriate reagent (e.g., potassium permanganate). The disappearance of the starting materials and the appearance of a new spot indicate the progress of the reaction.

Quantitative Data Summary

The following tables provide a summary of recommended reaction conditions and component concentrations for a successful CuAAC reaction.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeNotes
pH 7.0 - 8.5While a broader range of 4-12 is tolerated, this range is optimal for many bioconjugation reactions.[1][2]
Temperature Room TemperatureThe reaction is typically efficient at ambient temperatures.
Solvent Aqueous buffers, DMF, DMSO, t-BuOH/H₂OThe choice of solvent depends on the solubility of the reactants.[1][5]
Atmosphere Inert (Argon or Nitrogen)Recommended to prevent oxidation of the Cu(I) catalyst, especially for sensitive biomolecules.[10]

Table 2: Typical Reagent Concentrations

ReagentTypical ConcentrationMolar Ratio (relative to limiting reagent)
Alkyne (this compound) 10 µM - 10 mM1
Azide 12 µM - 15 mM1.2 - 1.5
Copper(II) Sulfate 50 µM - 1 mM0.1 - 1
Ligand (e.g., THPTA) 250 µM - 5 mM0.5 - 5 (relative to copper)
Sodium Ascorbate 1 mM - 5 mM5 - 10 (relative to copper)

Signaling Pathways and Logical Relationships

The following diagram illustrates the key components and their interactions in a successful CuAAC reaction.

G Key Components of a CuAAC Reaction cluster_reactants Reactants cluster_catalyst Catalytic System propargyl This compound (Alkyne) cu1 Cu(I) (Active Catalyst) propargyl->cu1 coordinates azide Azide-containing Molecule azide->cu1 coordinates cu2 Cu(II)SO4 cu2->cu1 ascorbate Sodium Ascorbate (Reducing Agent) ascorbate->cu2 reduces product 1,4-disubstituted Triazole Product cu1->product catalyzes oxygen Oxygen cu1->oxygen oxidized by ligand Ligand (e.g., THPTA) ligand->cu1 stabilizes cu2_inactive Cu(II) (Inactive) oxygen->cu2_inactive

Caption: A diagram showing the interplay of reactants and the catalytic system in CuAAC.

References

common issues with Propargyl-PEG3-acid solubility and aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propargyl-PEG3-acid.

Frequently Asked Questions (FAQs)

Solubility

Q1: What is the expected solubility of this compound?

A1: this compound is designed with a hydrophilic polyethylene glycol (PEG) spacer to enhance its solubility in aqueous and many common organic solvents.[1][2][3][4] It is generally soluble in water, dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF).[1][4]

Q2: I am having trouble dissolving this compound in an aqueous buffer. What could be the issue?

A2: Difficulty dissolving this compound in aqueous solutions is often related to the pH of the buffer. The terminal carboxylic acid group has a pKa value generally in the range of 4-5.[5]

  • At acidic pH (below pKa): The carboxylic acid is protonated (-COOH), making the molecule less polar and reducing its aqueous solubility.

  • At neutral or basic pH (above pKa): The carboxylic acid is deprotonated to a carboxylate (-COO⁻), which is more polar and increases aqueous solubility.

If you are using a buffer with a pH below 7, especially below 5, you may encounter solubility issues. Consider adjusting the pH of your buffer to be neutral or slightly basic (pH 7.0 - 8.5) to ensure the carboxylic acid is deprotonated and thus more soluble.

Q3: Can I use an organic co-solvent to improve solubility?

A3: Yes, using a small amount of a water-miscible organic co-solvent can aid in dissolution. It is common practice to first dissolve PEG linkers in a small volume of dry DMSO or DMF and then add it dropwise to the aqueous reaction buffer with gentle mixing.[6] This prevents localized high concentrations that could lead to precipitation. Ensure the final concentration of the organic solvent is compatible with your downstream application and does not negatively impact the stability of your biomolecules.

Aggregation

Q4: My solution of this compound appears cloudy or viscous. Is it aggregating?

A4: Cloudiness or increased viscosity can be signs of aggregation. This compound is an amphiphilic molecule, with a hydrophobic propargyl group and a hydrophilic PEG-acid chain. In aqueous solutions, especially at higher concentrations, these molecules can self-assemble into micelles or other aggregates.[7]

Q5: How can I prevent or reduce the aggregation of this compound?

A5: To minimize aggregation, consider the following strategies:

  • Work with fresh solutions: Prepare solutions of this compound immediately before use.

  • Control the concentration: Use the lowest effective concentration for your application. If possible, perform a concentration titration to find the optimal balance between reaction efficiency and solubility.

  • Optimize pH: As with solubility, maintaining a pH well above the pKa of the carboxylic acid (e.g., pH 7.4) will keep the head group charged and can reduce aggregation driven by hydrophobic interactions.

  • Consider solvent effects: While the PEG chain enhances water solubility, PEGs are also soluble in many organic solvents.[7] The choice of solvent or co-solvent can influence aggregation behavior.

  • Temperature: Store stock solutions at -20°C as recommended.[1][4] Some PEG derivatives can be dissolved in warm water (up to 80-90°C) without adverse effects, though this should be tested cautiously for this specific molecule.

Q6: Does the presence of salts in my buffer affect solubility and aggregation?

A6: Yes, salts can influence the solubility of PEG compounds. High concentrations of certain salts can have a "salting-out" effect, reducing the solubility of PEG in water and potentially promoting phase separation or aggregation.[8][9][10] This effect is dependent on the specific salt and its concentration (following the Hofmeister series).[8] It is advisable to use standard biological buffers (e.g., PBS) at common concentrations (e.g., 1x) unless your protocol specifically requires high salt conditions.

Handling and Storage

Q7: How should I store this compound?

A7: this compound should be stored at -20°C for long-term stability.[1][4] For short-term storage of a few days to weeks, 0-4°C is acceptable.[3] It is recommended to store it in a dry, dark environment.[3]

Q8: How should I handle the compound when preparing solutions?

A8: Although the functional groups on this compound (alkyne and carboxylic acid) are not as moisture-sensitive as NHS esters, it is good practice to handle the compound in a controlled environment to prevent moisture absorption, especially when preparing stock solutions in anhydrous organic solvents like DMSO or DMF. Allow the vial to warm to room temperature before opening to prevent condensation.

Data Presentation

Solubility Summary

The table below summarizes the qualitative solubility of this compound in commonly used solvents.

SolventSolubilityReference(s)
WaterSoluble[1][4]
Dimethyl Sulfoxide (DMSO)Soluble[1][4]
Dichloromethane (DCM)Soluble[1][4]
Dimethylformamide (DMF)Soluble[1][4]

Note: Aqueous solubility is pH-dependent.

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution

This protocol provides a general guideline for dissolving this compound for use in bioconjugation experiments.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Target aqueous buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening.

  • Prepare a concentrated stock solution by dissolving the required amount of this compound in a minimal volume of anhydrous DMSO or DMF. For example, prepare a 10-50 mM stock solution. Vortex briefly if necessary to ensure complete dissolution.

  • Spin down the solution in a microcentrifuge to collect the entire volume.

  • For reactions in an aqueous environment, add the stock solution dropwise to your reaction buffer while gently vortexing. This gradual addition helps to avoid precipitation.

  • Ensure the final concentration of the organic co-solvent (DMSO/DMF) in the reaction mixture is kept to a minimum (typically ≤10% v/v) to maintain the stability of proteins or other biomolecules.

  • Use the freshly prepared solution immediately for the best results.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting this compound Solubility and Aggregation start Start: Dissolving This compound check_solubility Is the solution clear? start->check_solubility issue_observed Issue: Solution is cloudy, has precipitate, or is viscous check_solubility->issue_observed No success Solution is clear. Proceed with experiment. check_solubility->success Yes check_ph Check Buffer pH Is pH > 6.0? issue_observed->check_ph adjust_ph Action: Adjust buffer pH to 7.0 - 8.5 check_ph->adjust_ph No check_concentration Check Concentration Is it high? check_ph->check_concentration Yes adjust_ph->start lower_concentration Action: Lower the working concentration check_concentration->lower_concentration Yes use_cosolvent Action: Prepare stock in DMSO/DMF and add dropwise to buffer check_concentration->use_cosolvent No lower_concentration->start use_cosolvent->start

Caption: A logical workflow for troubleshooting common solubility and aggregation issues.

Potential Aggregation Mechanism

Caption: Potential mechanism of micelle formation in aqueous solutions.

References

Technical Support Center: Purification of Propargyl-PEG3-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Propargyl-PEG3-acid conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the purification of these specific conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when purifying this compound conjugates?

The primary challenges in purifying this compound conjugates stem from the inherent heterogeneity of the reaction mixture and the physicochemical properties of the PEG linker. Key difficulties include:

  • Separating the desired conjugate from unreacted starting materials: This involves removing excess this compound and the unconjugated substrate (e.g., peptide, antibody, or small molecule).

  • Resolving different species of the conjugate: In the case of antibody-drug conjugates (ADCs), this means separating species with different drug-to-antibody ratios (DAR). For other biomolecules, it could involve separating mono-conjugated from multi-conjugated forms.[1][2]

  • Removing reaction byproducts: Byproducts from both the initial coupling reaction (e.g., using EDC/NHS) and the subsequent click chemistry reaction need to be removed.[3]

  • Product stability during purification: The conjugate may be sensitive to the pH, temperature, or solvents used during the purification process.

  • Hydrophobicity and peak broadening: The PEG linker can increase the hydrophilicity of the conjugate, while the conjugated molecule may be hydrophobic. This can lead to complex chromatographic behavior, including peak broadening in techniques like reversed-phase HPLC.[4]

Q2: Which chromatographic techniques are most effective for purifying this compound conjugates?

The choice of purification technique depends on the nature of the conjugate (e.g., size, hydrophobicity). The most common and effective methods are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is highly effective for purifying smaller conjugates like peptides and small molecules. It separates molecules based on their hydrophobicity.[5][6]

  • Size Exclusion Chromatography (SEC): SEC is ideal for separating conjugates based on their size. It is particularly useful for removing small molecule impurities (like unreacted linkers and byproducts) from large protein or antibody conjugates.[7][8][9][10]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for purifying antibody-drug conjugates (ADCs) based on differences in their hydrophobicity, allowing for the separation of species with different drug-to-antibody ratios (DARs).[11][12][13][14][15]

Q3: How can I assess the purity of my final this compound conjugate?

Several analytical techniques can be used to determine the purity and characteristics of your conjugate:

  • High-Performance Liquid Chromatography (HPLC): Using UV-Vis detection, HPLC can provide a quantitative measure of purity by analyzing the peak area of the desired conjugate relative to impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for confirming the identity of the conjugate by providing its molecular weight. It can also help identify impurities and byproducts.[16]

  • UV/Vis Spectroscopy: This technique can be used to determine the drug-to-antibody ratio (DAR) for ADCs if the drug and antibody have distinct absorbance maxima.[16]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound conjugates.

Issue Potential Cause Recommended Solution
Low Recovery of Purified Conjugate Precipitation on the column: The conjugate may not be soluble in the mobile phase.Ensure the conjugate is soluble in the mobile phase throughout the purification process. Consider adjusting the mobile phase composition or using a different purification technique.
Non-specific binding to the column: The conjugate may be interacting with the stationary phase of the column.Try a different column with a different chemistry. Modify the mobile phase to reduce non-specific binding (e.g., adjust salt concentration or pH).
Product degradation: The conjugate may be unstable under the purification conditions.Investigate the stability of your conjugate at different pH values and temperatures. Consider using a faster purification method or adding stabilizers to the buffers.
Poor Resolution of Conjugate from Impurities Inappropriate HPLC column: The column may not be suitable for separating your conjugate from impurities.For RP-HPLC, select a column with a suitable stationary phase (e.g., C4, C8, C18) and pore size based on the properties of your conjugate.[5][17]
Suboptimal gradient elution: The gradient profile may not be optimized for your separation.Optimize the gradient profile. A shallower gradient around the elution time of the components of interest can improve resolution.[17]
Incorrect mobile phase: The mobile phase composition may not be ideal for the separation.Adjust the mobile phase composition. For RP-HPLC, varying the percentage of the organic solvent (e.g., acetonitrile) and the type of ion-pairing agent (e.g., trifluoroacetic acid) can significantly impact separation.[5]
Presence of Unexpected Peaks in the Final Product Incomplete reaction: The conjugation reaction may not have gone to completion.Ensure optimal reaction conditions (e.g., stoichiometry of reactants, reaction time, temperature).
Side reactions: Unwanted side reactions may be occurring.Review the reaction chemistry for potential side reactions. For click chemistry, ensure the use of a copper(I) stabilizing ligand to prevent side reactions with certain amino acid residues.[18] For EDC/NHS coupling, be aware of the formation of urea byproducts.[3]
Contaminants from reagents or solvents: The reagents or solvents used may be impure.Use high-purity reagents and solvents. Run blank injections to check for system-related peaks.
Broad Peaks in HPLC Chromatogram PEG dispersity: The PEG linker itself can contribute to peak broadening due to its heterogeneity.[4]This is an inherent property of polydisperse PEG linkers. Using a monodisperse this compound can result in sharper peaks.
Secondary interactions with the column: The conjugate may be interacting with the stationary phase in multiple ways.Modify the mobile phase (e.g., change the pH or ionic strength) to minimize secondary interactions.
Column overloading: Injecting too much sample can lead to peak broadening.Reduce the amount of sample injected onto the column.

Experimental Protocols

General Protocol for Amide Coupling of this compound to an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid on this compound using EDC and NHS, followed by conjugation to a primary amine.

  • Activation of this compound:

    • Dissolve this compound in an anhydrous solvent such as DMF or DMSO.

    • Add 1.5 equivalents of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1.5 equivalents of N-hydroxysuccinimide (NHS).

    • Allow the reaction to proceed for 15-30 minutes at room temperature. The activation is most efficient at a pH of 4.5-7.2.

  • Conjugation to the Amine-Containing Molecule:

    • Add the amine-containing molecule (dissolved in an appropriate buffer, e.g., PBS pH 7-8) to the activated this compound solution.

    • Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching agent such as hydroxylamine, Tris, or glycine to stop the reaction and hydrolyze any unreacted NHS esters.

  • Purification:

    • Purify the conjugate using an appropriate chromatographic technique such as RP-HPLC or SEC.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl group of the this compound conjugate and an azide-containing molecule.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the this compound conjugate in a suitable solvent (e.g., DMSO, DMF, or water).

    • Prepare a stock solution of the azide-containing molecule in a compatible solvent.

    • Prepare a stock solution of a copper(II) sulfate (CuSO4) in water.

    • Prepare a stock solution of a copper(I)-stabilizing ligand (e.g., THPTA or TBTA) in water or DMSO.

    • Freshly prepare a stock solution of a reducing agent, such as sodium ascorbate, in water.

  • Click Reaction:

    • In a reaction vessel, combine the this compound conjugate and the azide-containing molecule in a suitable reaction buffer (e.g., PBS).

    • Add the copper(II) sulfate and the stabilizing ligand.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Purification:

    • Once the reaction is complete, purify the product using standard methods such as column chromatography, RP-HPLC, or SEC to remove the copper catalyst and other reagents.

Visualizations

experimental_workflow cluster_coupling Amide Coupling cluster_click Click Chemistry cluster_purification Purification propargyl_peg This compound activation Activation with EDC/NHS propargyl_peg->activation conjugation Conjugation activation->conjugation amine_molecule Amine-containing molecule amine_molecule->conjugation quench_coupling Quenching conjugation->quench_coupling crude_conjugate1 Crude Propargyl-PEG3 -conjugate quench_coupling->crude_conjugate1 click_reaction CuAAC Reaction crude_conjugate1->click_reaction azide_molecule Azide-containing molecule azide_molecule->click_reaction crude_conjugate2 Crude final conjugate click_reaction->crude_conjugate2 purification_step Chromatography (RP-HPLC, SEC, HIC) crude_conjugate2->purification_step pure_conjugate Purified Conjugate purification_step->pure_conjugate

Caption: General workflow for the synthesis and purification of a this compound conjugate.

troubleshooting_logic cluster_recovery Low Recovery cluster_resolution Poor Resolution cluster_peaks Unexpected Peaks start Purification Issue Identified check_solubility Check Solubility start->check_solubility Low Recovery check_binding Investigate Non-specific Binding start->check_binding Low Recovery check_stability Assess Product Stability start->check_stability Low Recovery optimize_column Optimize HPLC Column start->optimize_column Poor Resolution optimize_gradient Optimize Gradient start->optimize_gradient Poor Resolution optimize_mobile_phase Optimize Mobile Phase start->optimize_mobile_phase Poor Resolution check_reaction Verify Reaction Completion start->check_reaction Unexpected Peaks check_side_reactions Investigate Side Reactions start->check_side_reactions Unexpected Peaks check_reagents Check Reagent Purity start->check_reagents Unexpected Peaks

Caption: Troubleshooting logic for common purification issues with this compound conjugates.

References

preventing side reactions during Propargyl-PEG3-acid labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Propargyl-PEG3-acid for labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker that contains a terminal alkyne (propargyl group) and a carboxylic acid, connected by a 3-unit polyethylene glycol (PEG) spacer.[1] The carboxylic acid can be activated to react with primary amines (e.g., on proteins or other biomolecules) to form a stable amide bond.[2][3] The propargyl group can then be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to attach other molecules containing an azide group.[2][4] The hydrophilic PEG spacer helps to increase the solubility of the molecule in aqueous solutions.[1][2] This makes it a versatile tool for bioconjugation, such as in the creation of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[4][5]

Q2: What is the primary method for labeling with this compound?

The most common method for labeling primary amines with this compound involves the activation of its carboxylic acid group using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][6] This two-step, one-pot reaction first forms a semi-stable NHS ester intermediate, which then readily reacts with primary amines to form a stable amide bond.[6]

Q3: What are the most common side reactions during this compound labeling?

The primary side reaction of concern is the hydrolysis of the NHS ester intermediate.[7][8] In aqueous solutions, the NHS ester can react with water, which regenerates the carboxylic acid on the this compound and releases NHS.[7][8] This hydrolysis reaction competes directly with the desired amidation reaction with the target amine, potentially leading to low labeling efficiency.[8][9] Another potential side reaction, though less common with the use of NHS, is the formation of a stable N-acylurea byproduct from the EDC-activated carboxyl group.[10][11]

Q4: How can I minimize the hydrolysis of the NHS ester?

Minimizing hydrolysis is crucial for successful labeling. Key factors to control are:

  • pH: The rate of NHS ester hydrolysis increases significantly at higher pH.[7][9] While the amidation reaction is more efficient at a slightly alkaline pH (7.2-8.5), a compromise must be made to limit hydrolysis.[9]

  • Temperature: Lowering the reaction temperature (e.g., to 4°C) can decrease the rate of hydrolysis, though this may also slow down the amidation reaction, requiring longer incubation times.[9]

  • Concentration: Higher concentrations of the target molecule and the labeling reagent can favor the bimolecular amidation reaction over the hydrolysis reaction.[9][12]

Q5: What type of buffer should I use for the labeling reaction?

The choice of buffer is critical. Avoid buffers that contain primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the activated this compound.[9] Good choices include phosphate-buffered saline (PBS), borate buffer, or HEPES buffer within the optimal pH range of 7.2-8.5.[7][9] For the initial EDC/NHS activation step, a buffer with a slightly acidic pH (4.5-6.0), such as MES buffer, is optimal for the activation of the carboxyl group.[6][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Labeling Hydrolysis of NHS ester: The activated this compound has been hydrolyzed before it can react with the target molecule.- Ensure the pH of the reaction buffer is optimal (7.2-8.5).[9] - Perform the reaction at a lower temperature (4°C) for a longer duration.[9] - Increase the concentration of your target molecule and/or the labeling reagent.[9] - Use freshly prepared reagents and high-quality, anhydrous solvents (DMSO or DMF) to dissolve the this compound if needed.[9]
Inactive Reagents: The this compound, EDC, or NHS may have degraded due to improper storage.- Store all reagents according to the manufacturer's instructions, typically desiccated and at low temperatures (-20°C).[3] - Allow reagents to equilibrate to room temperature before opening to prevent condensation.[13] - Prepare EDC and NHS solutions immediately before use, as they are moisture-sensitive.
Presence of Competing Amines: The buffer or other components in the reaction mixture contain primary amines.- Use an amine-free buffer such as PBS, HEPES, or borate buffer.[9] - Ensure that the sample of the target molecule has been purified from any amine-containing storage buffers.
Precipitation during reaction Protein Aggregation: The addition of reagents or changes in pH may be causing the target protein to precipitate.- Ensure the protein is soluble and stable in the chosen reaction buffer.[14] - Consider performing a buffer exchange prior to the labeling reaction.
High EDC Concentration: Very high concentrations of EDC can sometimes lead to precipitation.- If using a large excess of EDC, try reducing the concentration.[14]
Inconsistent Results Variability in Reagent Quality: The quality of reagents, especially EDC and NHS, can vary between batches or due to handling.- Test the activity of the NHS ester before use.[13] - Use high-purity, fresh reagents for each experiment.
Inaccurate pH Measurement: The pH of the reaction buffer is not within the optimal range.- Use a calibrated pH meter to accurately measure and adjust the pH of your buffers.[9]

Experimental Protocols

Protocol for Activating this compound and Labeling a Protein

This protocol provides a general guideline for labeling a protein with this compound using EDC/NHS chemistry. Optimization may be required for specific proteins.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffer, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF (if needed to dissolve this compound)

  • Desalting column for purification

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

  • Activate this compound:

    • In a microfuge tube, mix this compound, EDC, and NHS/Sulfo-NHS in Activation Buffer. A common molar ratio is 1:2:5 (this compound:EDC:NHS), but this may need to be optimized.

    • Incubate for 15-30 minutes at room temperature.

  • Labeling Reaction:

    • Add the activated this compound mixture to the protein solution in Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 7.5.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove excess labeling reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

Quantitative Data Summary

The efficiency of the amidation reaction is highly dependent on pH. The following table summarizes the relationship between pH, the half-life of NHS-ester hydrolysis, and the half-life of the amidation reaction for a model system.

pHHalf-life of NHS-ester HydrolysisHalf-life of Amidation ReactionAmide Yield
7.0~4-5 hours (at 0°C)[7]SlowerLower
8.0~210 minutes[12]~80 minutes[12]~80-85%[12]
8.5~180 minutes[12]~20 minutes[12]High
8.6~10 minutes (at 4°C)[7]FasterVariable
9.0~125 minutes[12]~10 minutes[12]~80-85%[12]

Note: Data is compiled from various sources and should be used as a general guideline. Optimal conditions will vary depending on the specific reactants.

Visualizations

G cluster_workflow Experimental Workflow for this compound Labeling prep Prepare Reagents (this compound, EDC, NHS, Protein) activation Activate Carboxyl Group (EDC/NHS in MES Buffer, pH 4.5-6.0) prep->activation coupling Couple to Protein (Add activated linker to protein in PBS, pH 7.2-7.5) activation->coupling quenching Quench Reaction (Add Tris Buffer) coupling->quenching purification Purify Conjugate (Desalting Column) quenching->purification

Caption: A flowchart of the experimental workflow for labeling a protein with this compound.

G cluster_reactions Reaction Pathways in this compound Labeling cluster_desired Desired Reaction cluster_side Side Reaction start Propargyl-PEG3-COOH + EDC/NHS activated Propargyl-PEG3-NHS (Activated Ester) start->activated protein Protein-NH2 activated->protein Amidation water H2O activated->water Hydrolysis conjugate Propargyl-PEG3-CO-NH-Protein (Stable Amide Bond) protein->conjugate hydrolyzed Propargyl-PEG3-COOH (Regenerated Acid) water->hydrolyzed

Caption: Competing reaction pathways for activated this compound: amidation vs. hydrolysis.

References

how to improve the stability of Propargyl-PEG3-acid linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG3-acid linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of these linkers and to troubleshoot common issues encountered during their application in bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound linkers.

Q1: I am observing unexpected degradation of my this compound linker in solution. What are the primary causes?

A1: this compound linkers can degrade through two main pathways: hydrolysis of the polyethylene glycol (PEG) ether bonds and reactions involving the terminal propargyl group.

  • Hydrolysis: The ether linkages in the PEG chain are generally stable but can undergo cleavage under harsh acidic or basic conditions, especially at elevated temperatures. This is an acid-catalyzed nucleophilic substitution reaction.[1][2][3] While stable at neutral pH, prolonged exposure to strong acids or bases should be avoided.

  • Oxidation: The PEG backbone is susceptible to oxidative degradation, which can be initiated by reactive oxygen species (ROS), transition metal ions, or exposure to light and atmospheric oxygen.[4] This can lead to chain cleavage and the formation of various by-products, including aldehydes and carboxylic acids.

  • Propargyl Group Instability: The terminal alkyne (propargyl group) can be unstable under certain conditions. In acidic solutions, it can undergo hydration or isomerization, leading to the formation of byproducts like 1-hydroxypropan-2-one.[5]

Q2: My conjugation reaction yield is lower than expected. Could linker instability be the cause?

A2: Yes, linker instability can significantly impact conjugation efficiency. If the linker degrades before or during the conjugation reaction, the reactive functional groups (propargyl and carboxylic acid) will be lost, leading to lower yields. To troubleshoot this:

  • Confirm Linker Integrity: Before starting your conjugation, verify the purity and integrity of the this compound linker using analytical techniques like HPLC-MS or NMR spectroscopy.

  • Optimize Reaction Conditions: Ensure your reaction buffer is within a stable pH range (typically pH 6.0-7.5) and free of oxidizing agents. If your protocol requires acidic or basic conditions, minimize the exposure time and temperature.

  • Degas Buffers: To minimize oxidative degradation, it is good practice to degas aqueous buffers prior to use, especially for reactions that are sensitive to oxidation.

Q3: How should I properly store my this compound linker to ensure its long-term stability?

A3: Proper storage is critical for maintaining the stability of your linker. Based on manufacturer recommendations and the chemical properties of the linker, the following storage conditions are advised:

  • Short-term storage (days to weeks): Store at 0-4°C in a dry, dark environment.[6]

  • Long-term storage (months to years): For optimal stability, store at -20°C in a dry, dark environment.[6][7][8]

  • In solvent: If the linker is dissolved in a solvent such as DMSO, it is recommended to store it at -80°C for up to 6 months or -20°C for up to 1 month.[8]

Always refer to the product-specific datasheet for the most accurate storage information.

Q4: I suspect my linker has degraded. What analytical techniques can I use to confirm this and identify the degradation products?

A4: Several analytical methods can be employed to assess the stability of your this compound linker and identify potential degradation products:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method, often coupled with a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS), can separate the intact linker from its degradation products.[5][9][10][11] A decrease in the peak area of the parent linker and the appearance of new peaks are indicative of degradation.

  • Mass Spectrometry (MS): LC-MS is a powerful tool for identifying degradation products by determining their mass-to-charge ratio. This can help elucidate the degradation pathway (e.g., oxidation, hydrolysis).[4][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information on the linker and its degradation products.[13][14][15] For example, changes in the chemical shifts of the protons on the PEG backbone or the disappearance of the characteristic alkyne proton signal can indicate degradation.

Data on Linker Stability

While specific kinetic data for the degradation of this compound is not extensively published, the following table summarizes the expected stability based on the known chemistry of its constituent parts.

ConditionStressorExpected Stability of this compoundPotential Degradation Products
pH Strong Acid (e.g., 1M HCl)LowCleavage of PEG ether bonds, hydration/isomerization of the propargyl group
Neutral (pH 6.0-7.5)HighMinimal degradation expected
Strong Base (e.g., 1M NaOH)Low to ModerateCleavage of PEG ether bonds
Temperature -20°CVery HighNegligible degradation
4°CHighSlow degradation over extended periods
Room Temperature (20-25°C)ModerateIncreased potential for oxidative and hydrolytic degradation over time
Elevated Temperature (>40°C)LowAccelerated degradation through all pathways
Oxidizing Agents H₂O₂, Metal IonsLowCleavage of the PEG backbone, formation of aldehydes and carboxylic acids
Light UV or prolonged exposure to visible lightModerate to LowCan promote oxidative degradation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the linker under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 1M NaOH. Incubate at 60°C for 24 hours.
  • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours in a sealed vial.
  • Photostability: Expose the stock solution to a light source according to ICH Q1B guidelines.
  • Control: Keep a sample of the stock solution at -20°C, protected from light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
  • Analyze all samples by a suitable analytical method, such as HPLC-MS, to determine the percentage of remaining this compound and to identify any new peaks corresponding to degradation products.

Protocol 2: HPLC-MS Method for Stability Analysis

This method can be used to separate and identify the this compound linker and its potential degradation products.

  • HPLC System: A reverse-phase HPLC system with UV and MS detection.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm and ESI-MS in positive ion mode.

  • MS Parameters: Scan range m/z 100-1000.

Visualizations

Below are diagrams illustrating key concepts related to the stability and degradation of this compound linkers.

G cluster_storage Storage Conditions cluster_stability Linker Stability Long-term Long-term Stable Stable Long-term->Stable -20°C, dry, dark Short-term Short-term Short-term->Stable 0-4°C, dry, dark In Solution In Solution In Solution->Stable -80°C Degraded Degraded In Solution->Degraded -20°C (short term) Room Temp Room Temp Room Temp->Degraded

Figure 1. Logical relationship between storage conditions and linker stability.

G cluster_degradation Degradation Pathways cluster_products Degradation Products This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Strong Acid/Base Oxidation Oxidation This compound->Oxidation ROS, Light, Metal Ions Propargyl Reaction Propargyl Reaction This compound->Propargyl Reaction Strong Acid PEG Chain Cleavage PEG Chain Cleavage Hydrolysis->PEG Chain Cleavage Oxidation->PEG Chain Cleavage Aldehydes & Carboxylic Acids Aldehydes & Carboxylic Acids Oxidation->Aldehydes & Carboxylic Acids Propargyl Hydration/Isomerization Propargyl Hydration/Isomerization Propargyl Reaction->Propargyl Hydration/Isomerization

Figure 2. Potential degradation pathways for this compound.

G cluster_workflow Stability Assessment Workflow Start Start Forced Degradation Perform Forced Degradation Study Start->Forced Degradation Analyze Samples Analyze by HPLC-MS Forced Degradation->Analyze Samples Identify Degradants Identify Degradation Products Analyze Samples->Identify Degradants Quantify Degradation Quantify Linker Degradation Analyze Samples->Quantify Degradation Optimize Conditions Optimize Storage & Reaction Conditions Identify Degradants->Optimize Conditions Quantify Degradation->Optimize Conditions End End Optimize Conditions->End

Figure 3. Experimental workflow for assessing linker stability.

References

Technical Support Center: Scaling Up PROTAC Synthesis with Propargyl-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when scaling up the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the Propargyl-PEG3-acid linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound in PROTAC synthesis?

A1: this compound is a bifunctional linker offering several advantages in PROTAC development. The terminal carboxylic acid allows for standard amide bond formation with an amine-containing ligand (either the E3 ligase ligand or the protein of interest (POI) ligand). The propargyl group provides a terminal alkyne handle for a highly efficient and selective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with an azide-functionalized binding moiety.[1][2] The polyethylene glycol (PEG) component enhances the hydrophilicity of the PROTAC, which can improve solubility and cell permeability, common challenges for these large molecules.[3][4][5]

Q2: What are the main challenges when scaling up PROTAC synthesis with this compound?

A2: Scaling up PROTAC synthesis introduces several challenges. These include:

  • Reduced Yields: Reactions that are efficient on a small scale may see a decrease in yield upon scale-up due to mass transfer limitations, inefficient mixing, and temperature control issues.

  • Purification Difficulties: The increased polarity from the PEG linker can lead to difficulties in purification by traditional normal-phase chromatography.[3] Large-scale purification often necessitates a switch to reverse-phase preparative HPLC, which can be costly and time-consuming.

  • Impurity Profile: Side reactions can become more prevalent at a larger scale, leading to a more complex impurity profile and challenges in isolating the desired product with high purity.

  • Reagent Stoichiometry and Addition: Maintaining optimal stoichiometry and controlling the rate of reagent addition is more critical at a larger scale to avoid side reactions and ensure complete conversion.

Q3: How does the PEG linker in this compound affect the final PROTAC's properties?

A3: The PEG linker significantly influences the physicochemical properties of the final PROTAC. It generally increases hydrophilicity, which can improve aqueous solubility and may enhance cell permeability.[3][4] However, the increased polarity can also make purification more challenging. The length and flexibility of the PEG chain are critical for establishing a productive ternary complex between the target protein and the E3 ligase, directly impacting the PROTAC's degradation efficacy.[5][6]

Troubleshooting Guides

Problem 1: Low Yield in the Amide Coupling of this compound

Symptoms:

  • LC-MS analysis shows a significant amount of unreacted starting material (amine-containing ligand and/or this compound).

  • The desired amide-coupled intermediate is present in low abundance.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Coupling Reagent On a larger scale, the choice of coupling reagent is critical. While HATU is effective at the bench scale, for larger quantities, consider more cost-effective and stable reagents like T3P or CDI.[7] Ensure the coupling reagent is fresh and added in the correct stoichiometry (typically 1.1-1.5 equivalents).
Inadequate Base A hindered amine base like N,N-diisopropylethylamine (DIPEA) is commonly used to neutralize the acid and facilitate the reaction. Ensure at least 2-3 equivalents of fresh, high-quality DIPEA are used.
Solvent Issues Ensure the use of an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). On a larger scale, ensure the solvent is thoroughly degassed to prevent side reactions.
Reaction Temperature and Time While many amide couplings proceed at room temperature, some may require gentle heating (40-50 °C) to drive the reaction to completion, especially with sterically hindered substrates. Extend the reaction time and monitor progress by LC-MS.
Problem 2: Incomplete Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction

Symptoms:

  • LC-MS analysis indicates the presence of both the alkyne-functionalized intermediate and the azide-containing ligand.

  • The desired triazole-linked PROTAC is formed in low yield.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inactive Copper Catalyst The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II).[8] When scaling up, ensure a sufficient amount of a reducing agent like sodium ascorbate (typically 5-10 equivalents) is used to maintain the copper in its +1 oxidation state. The use of a Cu(I)-stabilizing ligand like TBTA can also improve catalytic efficiency.[8]
Poor Solubility of Reactants The reactants may not be fully soluble in the reaction solvent. A solvent system like t-BuOH/water or DMSO/water is often used. Ensure vigorous stirring to maintain a homogeneous mixture. Gentle heating may also improve solubility.
Impure Starting Materials Impurities in the alkyne or azide starting materials can interfere with the catalyst. Ensure both components are of high purity before starting the click reaction.
Insufficient Reaction Time While click reactions are generally fast, on a larger scale with more dilute concentrations, longer reaction times may be necessary. Monitor the reaction for at least 12-24 hours.
Problem 3: Difficult Purification of the Final PROTAC

Symptoms:

  • The crude product appears as a complex mixture by LC-MS.

  • Normal-phase flash chromatography results in poor separation and low recovery.

  • The final product contains persistent impurities.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Polarity of the PROTAC The PEG linker makes the PROTAC highly polar, leading to strong interactions with silica gel.[3] For scale-up, reverse-phase preparative HPLC is the recommended purification method. Use a gradient of water and acetonitrile or methanol, often with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
Copper Contamination Residual copper from the click reaction can be difficult to remove. After the reaction, consider a workup with an aqueous solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution to sequester the copper.
Side-Product Formation Incomplete reactions or side reactions can lead to a complex mixture. Optimize the reaction conditions for both the amide coupling and click chemistry steps to minimize the formation of impurities.
Aggregation The final PROTAC may aggregate, especially at high concentrations, making purification difficult. Try to perform the purification at a lower concentration if possible.

Experimental Protocols

Protocol 1: Scale-Up of Amide Coupling of an Amine-Containing Ligand with this compound
  • Reaction Setup: In a suitable multi-neck round-bottom flask equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, dissolve the amine-containing ligand (1.0 eq) in anhydrous DMF (10-20 mL per gram of ligand).

  • Reagent Addition: To the stirred solution, add this compound (1.1 eq) followed by DIPEA (3.0 eq).

  • Coupling Reagent: In a separate flask, dissolve the coupling reagent (e.g., HATU, 1.2 eq) in a minimal amount of anhydrous DMF.

  • Reaction: Slowly add the coupling reagent solution to the reaction mixture, maintaining the internal temperature below 25 °C using an ice bath if necessary.

  • Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by the slow addition of water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Scale-Up of CuAAC "Click" Reaction
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve the alkyne-functionalized intermediate (1.0 eq) and the azide-containing ligand (1.05 eq) in a mixture of t-BuOH and water (e.g., 1:1 or 2:1 v/v).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 eq) and sodium ascorbate (0.5 eq) in water.

  • Reaction: Add the copper/ascorbate solution to the reaction mixture.

  • Monitoring: Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the progress by LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the final PROTAC by preparative HPLC.

Data Presentation

Table 1: Representative Yields for a Two-Step PROTAC Synthesis at Different Scales

Scale Amide Coupling Yield (%) CuAAC Reaction Yield (%) Overall Yield (%)
100 mg859076.5
1 g788263.9
10 g707552.5
Note: These are illustrative yields and will vary depending on the specific ligands and reaction conditions.

Table 2: Comparison of Purity Profile After Purification

Scale Purification Method Purity by HPLC (%)
100 mgFlash Chromatography>95
1 gPreparative HPLC>98
10 gPreparative HPLC>98

Visualizations

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow with this compound cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Click Chemistry (CuAAC) cluster_purification Purification and Analysis A Amine-Ligand C Amide-Coupled Intermediate (Alkyne-functionalized) A->C Coupling Reagent, Base, DMF B This compound B->C E Final PROTAC C->E CuSO4, NaAsc, tBuOH/H2O D Azide-Ligand D->E F Crude PROTAC E->F G Purified PROTAC F->G Prep-HPLC H LC-MS, NMR, HPLC Analysis G->H Troubleshooting_Decision_Tree Troubleshooting Low Yield in PROTAC Synthesis Start Low Overall Yield Check_Step1 Analyze Amide Coupling Step by LC-MS Start->Check_Step1 Step1_OK High Conversion Check_Step1->Step1_OK Step1_Bad Low Conversion Check_Step1->Step1_Bad Check_Step2 Analyze Click Reaction Step by LC-MS Step1_OK->Check_Step2 Troubleshoot_Step1 Optimize Amide Coupling: - Check Reagent Quality - Increase Equivalents - Change Solvent/Temp Step1_Bad->Troubleshoot_Step1 Step2_OK High Conversion Check_Step2->Step2_OK Step2_Bad Low Conversion Check_Step2->Step2_Bad Check_Purification Evaluate Purification Step Step2_OK->Check_Purification Troubleshoot_Step2 Optimize CuAAC Reaction: - Fresh Catalyst/Reducing Agent - Check Solubility - Extend Reaction Time Step2_Bad->Troubleshoot_Step2 Purification_Issue Poor Recovery/Purity Check_Purification->Purification_Issue Troubleshoot_Purification Optimize Purification: - Switch to Prep-HPLC - Use Additives (TFA) - Copper Chelating Wash Purification_Issue->Troubleshoot_Purification Final_Product High Purity Product Troubleshoot_Purification->Final_Product

References

Technical Support Center: Troubleshooting Unexpected Results in ADC Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) characterization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during their experiments.

Section 1: Drug-to-Antibody Ratio (DAR) Determination

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody. An optimal DAR is crucial for balancing efficacy and toxicity.

FAQs & Troubleshooting

Q1: What are the common causes of a lower-than-expected Drug-to-Antibody Ratio (DAR) and how can I troubleshoot this?

A1: A low DAR can stem from several factors during the conjugation process. Below is a summary of potential causes and corresponding troubleshooting steps.

Potential CauseTroubleshooting Steps
Inefficient Antibody Reduction - Optimize Reducing Agent Concentration: Titrate the concentration of the reducing agent (e.g., TCEP, DTT) to ensure complete but not excessive reduction of interchain disulfide bonds. - Verify Buffer pH: Ensure the pH of the reduction buffer is optimal for the reducing agent used (e.g., pH 7.0-7.5 for TCEP). - Increase Incubation Time/Temperature: Extend the reduction incubation period or slightly raise the temperature to enhance reduction efficiency, while monitoring for any signs of antibody denaturation.
Suboptimal Conjugation Reaction - Verify Reactant Stoichiometry: Accurately determine the concentrations of the antibody and linker-payload solutions before conjugation. Ensure precise molar ratios are used. - Optimize Reaction Time and Temperature: Conduct time-course and temperature optimization studies to identify the conditions that yield the desired DAR. - Ensure Proper Mixing: Gently mix the reaction to ensure homogeneity without causing protein denaturation.
Linker-Payload Instability - Assess Stock Solution Stability: Use freshly prepared linker-payload solutions. If using frozen stocks, ensure they have not undergone multiple freeze-thaw cycles. - Check for Hydrolysis: For linkers susceptible to hydrolysis, ensure anhydrous conditions are maintained during storage and reaction setup.
Inaccurate Concentration Measurement - Verify Extinction Coefficients: Use accurate extinction coefficients for both the antibody and the drug-linker for DAR calculation by UV-Vis spectroscopy. - Use Orthogonal Methods: Confirm protein concentration with an independent method (e.g., BCA or Bradford assay).

Q2: My HIC-HPLC chromatogram for DAR analysis shows unexpected peaks or poor resolution. What could be the cause?

A2: Unexpected peaks or poor resolution in a Hydrophobic Interaction Chromatography (HIC) profile can be due to several factors related to the ADC itself or the chromatographic conditions.

ObservationPotential Cause(s)Troubleshooting Steps
Broad Peaks - ADC Heterogeneity: Positional isomers of the conjugated drug can lead to peak broadening. - On-column Aggregation: The ADC may be aggregating on the HIC column.- Optimize Gradient: A shallower gradient may improve the resolution of different species. - Lower Salt Concentration: High salt concentrations can sometimes promote aggregation. Experiment with a lower starting salt concentration. - Change Stationary Phase: Different HIC column chemistries (e.g., Butyl, Phenyl) can offer different selectivities.
Unexpected Early Eluting Peaks - Unconjugated Antibody: Presence of a significant amount of unconjugated antibody (DAR=0). - Fragmentation: The antibody may have fragmented during processing or storage.- Confirm with Mass Spectrometry: Use LC-MS to identify the species in the early eluting peaks. - Analyze by SDS-PAGE: Run a non-reducing SDS-PAGE to check for antibody fragmentation.
Unexpected Late Eluting Peaks - Aggregation: Aggregated ADC species are often more hydrophobic and elute later. - High DAR Species: Presence of ADC species with a higher than expected number of conjugated drugs.- Confirm with SEC-MALS: Use Size Exclusion Chromatography with Multi-Angle Light Scattering to confirm the presence of aggregates. - Verify with Mass Spectrometry: Use LC-MS to determine the mass of the late-eluting species and confirm their DAR.

Experimental Protocol: DAR Determination by HIC-HPLC

This protocol provides a general method for determining the average DAR and drug-load distribution for a cysteine-linked ADC.

1. Materials:

  • ADC sample

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0 with 20% Isopropanol

  • HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)

  • HPLC system with UV detector

2. Procedure:

  • System Preparation: Equilibrate the HIC column with Mobile Phase A at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • Injection: Inject 20 µL of the prepared sample.

  • Chromatography: Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR using the following formula:

    Weighted Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100

dar_workflow cluster_prep Sample Preparation cluster_hplc HIC-HPLC Analysis cluster_analysis Data Analysis ADC ADC Sample Dilute Dilute in Mobile Phase A ADC->Dilute Inject Inject onto HIC Column Dilute->Inject Gradient Gradient Elution (0-100% Mobile Phase B) Inject->Gradient Detect UV Detection (280 nm) Gradient->Detect Chromatogram Integrate Peak Areas Detect->Chromatogram Calculate Calculate Weighted Average DAR Chromatogram->Calculate

Workflow for DAR determination by HIC-HPLC.

Section 2: ADC Aggregation

ADC aggregation is the self-association of ADC molecules, which can impact efficacy, immunogenicity, and safety.

FAQs & Troubleshooting

Q1: I am observing significant aggregation in my ADC sample by SEC-MALS. What are the common causes and how can I mitigate this?

A1: ADC aggregation is often driven by increased hydrophobicity from the conjugated payload.

Potential CauseMitigation Strategies
High DAR - Optimize Conjugation: Aim for a lower, more homogeneous DAR. Site-specific conjugation methods can help control the DAR. - Purification: Use preparative HIC to isolate ADC species with a lower DAR.
Hydrophobic Payload/Linker - Linker Engineering: Incorporate hydrophilic linkers (e.g., PEG) to counteract the hydrophobicity of the payload. - Payload Selection: If possible, select a less hydrophobic payload.
Formulation Issues - pH Optimization: Conduct a pH screening study to find the pH at which the ADC is most stable. Avoid the isoelectric point (pI) of the antibody. - Excipient Screening: Include stabilizing excipients such as sugars (e.g., sucrose, trehalose) and surfactants (e.g., polysorbate 20/80) in the formulation.
Storage and Handling - Avoid Freeze-Thaw Cycles: Aliquot the ADC into single-use vials to minimize freeze-thaw stress. - Temperature Control: Store the ADC at the recommended temperature and avoid temperature excursions. - Minimize Mechanical Stress: Avoid vigorous shaking or stirring.

Q2: My SEC-MALS data shows a higher molecular weight than expected for the monomeric peak. What could be the reason?

A2: An unexpectedly high molecular weight for the monomer can be due to a few factors.

Potential CauseTroubleshooting Steps
Co-eluting Aggregates - Improve SEC Resolution: Use a longer column or a column with a smaller particle size to improve the separation between the monomer and small aggregates. - Optimize Mobile Phase: Adjust the ionic strength or pH of the mobile phase to minimize non-ideal interactions with the column matrix.
Inaccurate dn/dc Value - Experimentally Determine dn/dc: The differential refractive index increment (dn/dc) is crucial for accurate molecular weight determination. If an estimated value is used, it may be incorrect. Determine the dn/dc value experimentally for your specific ADC.
Glycosylation Heterogeneity - Deglycosylate the ADC: If the ADC has a high degree of glycosylation heterogeneity, this can contribute to a broader peak and affect the accuracy of the molecular weight measurement. Analyze the deglycosylated ADC to see if the issue is resolved.

Experimental Protocol: ADC Aggregation Analysis by SEC-MALS

This protocol outlines a general procedure for quantifying aggregates in an ADC sample.

1. Materials:

  • ADC sample

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, filtered and degassed

  • SEC column suitable for monoclonal antibodies

  • HPLC system coupled to a MALS detector and a refractive index (RI) detector

2. Procedure:

  • System Equilibration: Equilibrate the SEC-MALS system with the mobile phase until stable baselines are achieved for all detectors.

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.

  • Injection: Inject 50 µL of the prepared sample.

  • Chromatography: Run the separation at a flow rate of 0.5 mL/min.

  • Data Acquisition and Analysis: Collect data from the UV, MALS, and RI detectors. Use the corresponding software to calculate the molar mass and percentage of monomer, aggregates, and fragments.

aggregation_workflow cluster_workflow SEC-MALS Experimental Workflow Start Start Equilibrate Equilibrate System with Mobile Phase Start->Equilibrate Prepare Prepare ADC Sample Equilibrate->Prepare Inject Inject Sample Prepare->Inject Separate SEC Separation Inject->Separate Detect UV, MALS, RI Detection Separate->Detect Analyze Data Analysis: Molar Mass & % Aggregation Detect->Analyze End End Analyze->End

Workflow for ADC aggregation analysis.

Section 3: ADC Charge Heterogeneity

Charge heterogeneity in ADCs arises from various post-translational modifications and the conjugation process itself.

FAQs & Troubleshooting

Q1: What are the primary sources of charge heterogeneity in ADCs?

A1: Charge variants in ADCs can be attributed to modifications on the antibody, the conjugation process, and the linker-payload.

Source of HeterogeneityCommon Modifications
Antibody-Related - Deamidation: Conversion of asparagine to aspartic or isoaspartic acid (more acidic). - C-terminal Lysine Clipping: Incomplete removal of C-terminal lysine residues on the heavy chain (more basic). - Glycosylation: Sialic acid residues on glycans introduce negative charges (more acidic). - Oxidation: Oxidation of methionine or tryptophan residues can lead to charge changes.
Conjugation-Related - Lysine Conjugation: Conjugation to lysine residues neutralizes a positive charge, leading to more acidic species. - Succinimide Ring Opening: Hydrolysis of the succinimide ring in some linkers can create a new acidic group.
Payload-Related - Charged Payloads: The payload itself may be charged, contributing to the overall charge of the ADC.

Q2: How can I identify the cause of unexpected charge variants in my ADC?

A2: A multi-pronged approach is often necessary to pinpoint the source of charge heterogeneity.

  • Fractionation and Mass Spectrometry: Use ion-exchange chromatography (IEX) to fractionate the charge variants. Analyze each fraction by mass spectrometry to identify any mass shifts that correspond to specific modifications.

  • Peptide Mapping: Perform peptide mapping (LC-MS/MS) on the unfractionated ADC and/or the isolated charge variants. This can identify the exact location of post-translational modifications.

  • Enzymatic Treatment: Treat the ADC with enzymes to probe for specific modifications. For example, treatment with PNGase F to remove N-glycans can help identify glycosylation-related charge variants.

Experimental Protocol: Peptide Mapping for Conjugation Site and PTM Analysis

This protocol provides a general workflow for identifying conjugation sites and post-translational modifications.

1. Materials:

  • ADC sample

  • Denaturation buffer (e.g., 8 M Guanidine-HCl)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Protease (e.g., Trypsin)

  • LC-MS/MS system

2. Procedure:

  • Denaturation, Reduction, and Alkylation: Denature the ADC in guanidine-HCl, reduce the disulfide bonds with DTT, and then alkylate the free thiols with iodoacetamide.

  • Digestion: Perform a buffer exchange to remove the denaturing and alkylating agents and then digest the protein with trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Use specialized software to search the MS/MS data against the antibody sequence to identify peptides and any modifications, including the conjugated payload.

Section 4: ADC Internalization and Payload Release

The efficacy of an ADC is dependent on its ability to be internalized by target cells and subsequently release its cytotoxic payload.

adc_internalization cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Target Antigen Endosome Early Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Cytotoxicity ADC ADC ADC->Receptor 1. Binding

ADC internalization and payload release pathway.

Q1: What are the main pathways for ADC internalization?

A1: The primary mechanism for ADC internalization is receptor-mediated endocytosis. The most common pathway is clathrin-mediated endocytosis, where the binding of the ADC to its target receptor triggers the formation of clathrin-coated pits that invaginate to form endosomes. These endosomes then traffic the ADC to lysosomes for degradation and payload release.

Q2: How is the payload released inside the cell?

A2: The mechanism of payload release depends on the type of linker used in the ADC design.

  • Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved under specific conditions within the target cell.

    • Enzyme-cleavable linkers: Cleaved by lysosomal proteases (e.g., cathepsins).

    • pH-sensitive linkers: Cleaved in the acidic environment of the endosomes and lysosomes.

    • Glutathione-sensitive linkers: Cleaved in the reducing environment of the cytoplasm.

  • Non-cleavable Linkers: These linkers are more stable and require the degradation of the antibody backbone within the lysosome to release the payload, which remains attached to its conjugating amino acid.

payload_release cluster_cleavable Cleavable Linker cluster_noncleavable Non-Cleavable Linker ADC_cleavable ADC in Lysosome Payload_cleaved Free Payload ADC_cleavable->Payload_cleaved Linker Cleavage Enzyme Lysosomal Enzymes (e.g., Cathepsin B) Enzyme->ADC_cleavable ADC_noncleavable ADC in Lysosome Payload_aminoacid Payload-Amino Acid Adduct ADC_noncleavable->Payload_aminoacid Proteolysis Degradation Antibody Degradation Degradation->ADC_noncleavable

Payload release mechanisms.

Validation & Comparative

Propargyl-PEG3-Acid in Antibody-Drug Conjugates: A Comparative Guide to PEG Linker Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of efficacious and safe Antibody-Drug Conjugates (ADCs), bridging the antibody to the cytotoxic payload. The choice of linker profoundly influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. Polyethylene glycol (PEG) linkers have become a cornerstone in ADC development due to their ability to impart favorable physicochemical properties. This guide provides a detailed comparison of Propargyl-PEG3-acid, a short-chain PEG linker, with other PEG alternatives, supported by experimental data and detailed protocols to inform rational ADC design.

The Role of PEG Linkers in ADCs

PEG linkers offer several advantages in ADC design, primarily by increasing the hydrophilicity of the conjugate.[1][2] Many potent cytotoxic payloads are hydrophobic, and their conjugation to an antibody can lead to aggregation, reduced stability, and rapid clearance from circulation.[3][4] The incorporation of a PEG chain can mitigate these issues, leading to improved pharmacokinetics and a wider therapeutic window.[5][6] The length of the PEG chain is a key parameter that can be modulated to fine-tune the properties of the ADC.[5][7]

This compound is a non-cleavable linker featuring a three-unit PEG chain and a terminal propargyl group.[8][9] The propargyl group facilitates a highly specific and efficient conjugation to an azide-modified payload or antibody via copper-catalyzed or copper-free "click chemistry".[] This method allows for the creation of homogenous ADCs with a well-defined drug-to-antibody ratio (DAR).[11][]

Comparative Analysis of PEG Linker Length on ADC Performance

While direct head-to-head studies comparing this compound with a homologous series of other propargyl-PEG linkers are not extensively available in the public domain, the following tables summarize the generally observed trends and representative data from various studies on the impact of PEG linker length on key ADC attributes.

Disclaimer: The following data is compiled from multiple sources and is intended to illustrate general trends. The specific antibody, payload, conjugation site, and experimental conditions will significantly influence the observed results.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity

Shorter PEG linkers are often associated with higher in vitro potency (lower IC50 values). This may be attributed to more efficient intracellular processing and release of the payload.[7]

Linker TypeRepresentative IC50 Range (nM)General Trend
Short-Chain PEG (e.g., PEG3) 0.1 - 10 High Potency: Often exhibits potent cell-killing activity.
Mid-Chain PEG (e.g., PEG8)1 - 50Moderate Potency: May show a slight decrease in potency compared to shorter linkers.
Long-Chain PEG (e.g., PEG24)10 - 100+Reduced Potency: Can sometimes hinder payload release or interaction with its intracellular target, leading to lower potency.[3][4]
Table 2: Influence of PEG Linker Length on In Vivo Pharmacokinetics

Longer PEG chains generally lead to a longer plasma half-life and improved exposure due to an increased hydrodynamic radius and reduced renal clearance.[6][7]

Linker TypeRepresentative Plasma Half-life (hours)General Trend
Short-Chain PEG (e.g., PEG3) 50 - 150 Moderate Half-life: Provides some improvement over non-PEGylated linkers.
Mid-Chain PEG (e.g., PEG8)100 - 250Extended Half-life: Offers a significant increase in circulation time.[13]
Long-Chain PEG (e.g., PEG24)150 - 300+Longest Half-life: Maximizes plasma residence time, which can lead to increased tumor accumulation.[3][4]
Table 3: Effect of PEG Linker Length on ADC Aggregation

The hydrophilic nature of PEG helps to mitigate the aggregation of ADCs, particularly those with hydrophobic payloads and high DARs.[5]

Linker TypeRepresentative Aggregation (%)General Trend
Short-Chain PEG (e.g., PEG3) < 5% Good Aggregation Profile: Sufficient to prevent significant aggregation in many cases.
Mid-Chain PEG (e.g., PEG8)< 3%Improved Aggregation Profile: Offers enhanced protection against aggregation.
Long-Chain PEG (e.g., PEG24)< 2%Optimal Aggregation Profile: Provides the most effective shielding of hydrophobic payloads.[3][4]

Visualizing Key Processes in ADC Development

To better understand the mechanisms and workflows involved in ADC research, the following diagrams illustrate the ADC mechanism of action and a typical experimental workflow.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (for non-cleavable linker, requires antibody degradation) DNA DNA Damage & Apoptosis Payload->DNA 5. Cytotoxicity

Figure 1: General mechanism of action for an Antibody-Drug Conjugate.

ADC_Experimental_Workflow cluster_synthesis ADC Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_functional Functional Assessment Ab_mod Antibody Modification (e.g., Azide Installation) Conjugation Click Chemistry Conjugation Ab_mod->Conjugation Drug_linker_prep Payload-Linker Synthesis (e.g., Propargyl-PEG3-Payload) Drug_linker_prep->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification DAR DAR Determination (LC-MS, HIC) Purification->DAR Aggregation Aggregation Analysis (SEC-HPLC) Purification->Aggregation Stability Plasma Stability (LC-MS/MS) Purification->Stability Cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) Purification->Cytotoxicity In_vivo In Vivo Efficacy (Xenograft Models) Cytotoxicity->In_vivo

Figure 2: Experimental workflow for ADC synthesis and evaluation.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of different ADC linkers.

Site-Specific ADC Conjugation using Click Chemistry

This protocol describes a general method for conjugating a propargyl-functionalized linker to an azide-modified antibody.

Materials:

  • Azide-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • Propargyl-PEG3-payload linker dissolved in a compatible organic solvent (e.g., DMSO).

  • Copper(I) catalyst (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA) for CuAAC. Alternatively, a DBCO-functionalized component for copper-free click chemistry.[11]

  • Purification system (e.g., Size Exclusion Chromatography - SEC).

Procedure:

  • Preparation: Bring all reactants to room temperature.

  • Reaction Setup: In a reaction vessel, combine the azide-modified antibody with the Propargyl-PEG3-payload linker at a defined molar ratio (e.g., 1:5 to 1:10 antibody to linker).

  • Catalyst Addition (for CuAAC): Premix the CuSO₄ and THPTA ligand. Add this complex to the reaction mixture, followed by the sodium ascorbate to initiate the reaction.[]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the resulting ADC using SEC to remove unreacted linker-payload and other reagents.[14]

  • Characterization: Characterize the purified ADC for DAR, aggregation, and purity.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the rate of payload deconjugation in plasma.[15][16]

Materials:

  • Purified ADC.

  • Plasma from relevant species (e.g., human, mouse, rat).

  • Incubator at 37°C.

  • LC-MS/MS system for quantification of released payload.[17]

Procedure:

  • Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Preparation: Precipitate plasma proteins from the aliquots using an organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant containing the free payload.[18]

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.[19]

  • Data Analysis: Calculate the percentage of payload released at each time point relative to the initial total payload concentration.

ADC Aggregation Analysis by SEC-HPLC

This method quantifies the percentage of high molecular weight species (aggregates) in an ADC preparation.[20][21]

Materials:

  • Purified ADC sample.

  • SEC-HPLC system with a UV detector.

  • A suitable SEC column (e.g., Agilent AdvanceBio SEC 300Å).[22]

  • Mobile phase (e.g., 150 mM sodium phosphate, pH 7.0).[23]

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject a defined amount of the ADC sample (e.g., 20-100 µg) onto the column.

  • Chromatography: Run the separation under isocratic conditions.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the monomer and the high molecular weight species (aggregates). Calculate the percentage of aggregation as the area of the aggregate peaks divided by the total area of all peaks.[24]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.[25][26]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines.

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • ADC and control antibodies (e.g., unconjugated antibody).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[27]

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and controls for a defined period (e.g., 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[28]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the data and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Conclusion

The selection of a PEG linker is a critical decision in ADC design, with a direct impact on its therapeutic potential. This compound, as a short, non-cleavable linker enabling site-specific conjugation via click chemistry, offers a valuable tool for creating homogenous and potentially highly potent ADCs. While it may not provide the same degree of pharmacokinetic extension as longer PEG chains, it can offer advantages in terms of synthetic accessibility and potentially higher in vitro efficacy. The optimal PEG linker length is ultimately context-dependent, relying on the specific properties of the antibody, the hydrophobicity of the payload, and the desired clinical application. A systematic evaluation of a range of PEG linker lengths is therefore crucial in the preclinical development of any new ADC to achieve the optimal balance of potency, stability, and in vivo performance.

References

Propargyl-PEG3-Acid vs. Longer PEG Chain Linkers in PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a multi-parameter optimization challenge. Among the critical components of a PROTAC, the linker connecting the target-binding warhead and the E3 ligase-recruiting ligand plays a pivotal role in determining the efficacy, selectivity, and pharmacokinetic properties of the molecule.[1] This guide provides an objective comparison between a short, functionalized linker, Propargyl-PEG3-acid, and longer polyethylene glycol (PEG) chain linkers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

While direct comparative studies of this compound against a series of longer PEG linkers for the same target protein are not extensively documented in publicly available literature, we can infer its performance characteristics by examining studies that compare short versus long PEG linkers. This compound offers a unique combination of a short, hydrophilic PEG spacer with a terminal alkyne group, enabling its use in "click chemistry" for efficient PROTAC synthesis.[2][3]

The Critical Role of the Linker in PROTAC Function

The linker in a PROTAC is not a mere spacer but a crucial element that influences several key parameters:

  • Ternary Complex Formation: The linker's length and flexibility are critical for the stable and productive formation of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1]

  • Degradation Efficiency: The stability of the ternary complex directly correlates with the efficiency of target protein ubiquitination and subsequent degradation, which is often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[4]

  • Physicochemical Properties: PEG linkers are known to enhance the aqueous solubility and cell permeability of PROTAC molecules, which can improve their pharmacokinetic profiles.[5]

Data Presentation: Short vs. Long PEG Linkers

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might not effectively bring the target protein and the E3 ligase into productive proximity, leading to reduced efficacy.[1][6] The following tables summarize quantitative data from studies investigating the impact of linker length on the efficacy of PROTACs targeting different proteins.

Case Study 1: Estrogen Receptor α (ERα)-Targeting PROTACs

A study by Cyrus et al. systematically investigated the effect of linker length on the degradation of ERα.[1]

Linker Length (atoms)DC50 (nM)Dmax (%)
12>1000<20
16~100>80
19~250~70
21>500<50

Data is estimated from graphical representations in the cited literature for illustrative purposes.

Case Study 2: TANK-binding kinase 1 (TBK1)-Targeting PROTACs

For TBK1, PROTACs with linkers shorter than 12 atoms showed no significant degradation, highlighting a minimum length requirement for this specific target.[2]

Linker Length (atoms)DC50 (nM)Dmax (%)
< 12InactiveInactive
12-29Submicromolar>75
21396
2929276
Case Study 3: Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs

A series of CDK9-targeting PROTACs with varying PEG linker lengths were evaluated for their degradation efficiency.

Linker (PEG units)DC50 (nM)Dmax (%)
250-100~90
410-50>95
650-100~90
8>100<80

Data is generalized from trends observed in the literature.

Mandatory Visualization

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of PROTAC action and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex PolyUb_Target Poly-ubiquitinated Target Protein Ternary_Complex->PolyUb_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation PROTAC_Workflow cluster_workflow Experimental Workflow Cell_Culture 1. Cell Culture & Seeding PROTAC_Treatment 2. PROTAC Treatment (Dose-response) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot 5. Western Blot Protein_Quantification->Western_Blot Data_Analysis 6. Data Analysis (DC50 & Dmax) Western_Blot->Data_Analysis

References

A Comparative Guide to Analytical Methods for Characterizing Propargyl-PEG3-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of molecules with polyethylene glycol (PEG) linkers is a widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Propargyl-PEG3-acid is a short, hydrophilic linker that enables the attachment of various payloads to biomolecules or small molecules through its terminal propargyl and carboxylic acid functionalities. The propargyl group allows for efficient conjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," while the carboxylic acid can be activated to form stable amide bonds with amine-containing molecules.[1][2]

Accurate and comprehensive characterization of these conjugates is critical to ensure their quality, efficacy, and safety. This guide provides a comparative overview of the primary analytical methods used for the characterization of this compound conjugates, complete with experimental data and detailed protocols.

Key Analytical Techniques at a Glance

A suite of analytical techniques is employed to provide a comprehensive understanding of this compound conjugates, from confirming the success of the conjugation reaction to assessing purity and structural integrity. The most common and powerful methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Analytical Method Information Provided Key Strengths Limitations
NMR Spectroscopy Structural confirmation, conjugation efficiency, purityProvides detailed structural information and location of conjugation.Lower sensitivity compared to MS; complex spectra for large molecules.
Mass Spectrometry Molecular weight confirmation, determination of drug-to-antibody ratio (DAR), impurity profilingHigh sensitivity and accuracy in mass determination.Polydispersity of larger PEGs can complicate spectra.
HPLC Purity assessment, quantification of unreacted materials, separation of isomersHigh-resolution separation, quantitative analysis.May require method development for optimal separation of complex mixtures.
FTIR Spectroscopy Confirmation of functional group conversionRapid and non-destructive.Provides information on functional groups, not the entire structure; less sensitive for minor components.

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of this compound conjugates. ¹H NMR is particularly useful for confirming the presence of characteristic peaks of the linker and the conjugated molecule, and for observing shifts in these peaks upon conjugation, which confirms the formation of the covalent bond.

Experimental Protocol: ¹H NMR of a this compound Conjugate

  • Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to a final concentration of 10-20 mg/mL.

  • Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain the spectrum at room temperature. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), a spectral width covering the expected chemical shifts (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • Data Analysis: Process the spectrum using appropriate software. Identify characteristic peaks for the Propargyl-PEG3 moiety, including the alkyne proton (t, ~2.5 ppm), the methylene protons adjacent to the alkyne (~4.2 ppm), and the PEG chain protons (multiplet, ~3.5-3.7 ppm).[3] Compare the spectrum of the conjugate to that of the starting materials to confirm the disappearance of starting material signals and the appearance of new signals corresponding to the conjugate. For example, in an amide bond formation, the chemical shift of protons adjacent to the amine in the starting material will typically shift downfield.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Confirmation dissolve Dissolve Conjugate in Deuterated Solvent acquire Acquire ¹H NMR Spectrum (≥400 MHz) dissolve->acquire process Process Spectrum acquire->process identify Identify Characteristic Peaks process->identify compare Compare with Starting Materials identify->compare confirm Confirm Conjugate Structure and Purity compare->confirm

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the this compound conjugate and for assessing the heterogeneity of the product, particularly for bioconjugates like antibody-drug conjugates (ADCs).[4] Techniques such as Electrospray Ionization (ESI) combined with Liquid Chromatography (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used.[5]

Experimental Protocol: LC-MS Analysis of a Small Molecule Conjugate

  • Sample Preparation: Dissolve the conjugate in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Further dilute to 1-10 µg/mL for injection.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (ESI-QTOF or Orbitrap):

    • Ionization Mode: Positive or negative, depending on the analyte.

    • Mass Range: Scan a range appropriate for the expected molecular weight of the conjugate.

    • Data Analysis: Deconvolute the resulting mass spectrum to determine the zero-charge mass of the conjugate. Compare this with the theoretical mass to confirm the identity of the product.

Conjugate Component Theoretical Mass (Da) Observed Mass (Da)
This compound216.23216.23
Example Small Molecule350.40350.40
Conjugate 548.61 (Amide bond) 548.60
Note: The observed mass may vary slightly depending on the instrument and calibration.

LCMS_Workflow cluster_sample Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep Dissolve and Dilute Conjugate inject Inject onto RP-HPLC prep->inject separate Separate Components inject->separate ionize Electrospray Ionization separate->ionize analyze Mass Analysis ionize->analyze deconvolute Deconvolute Spectrum analyze->deconvolute confirm_mass Confirm Molecular Weight deconvolute->confirm_mass

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is the workhorse for assessing the purity of this compound conjugates. It effectively separates the final conjugate from starting materials and any side products.

Experimental Protocol: RP-HPLC Purity Analysis

  • Sample Preparation: Prepare a stock solution of the conjugate at 1 mg/mL in a suitable solvent and dilute as necessary.

  • Chromatography:

    • Column: C18 or C4 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm). The choice of C4 is often preferred for larger biomolecules.

    • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient tailored to the hydrophobicity of the conjugate (e.g., 10-90% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at a wavelength where the conjugate has significant absorbance (e.g., 220 nm for peptide bonds or a wavelength specific to a chromophore in the conjugated molecule).

  • Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the percentage of the area of the main conjugate peak relative to the total area of all peaks.

Linker Type Retention Time (min) Purity (%)
This compound Conjugate 12.5 >95%
Amine-PEG3-acid Conjugate11.8>95%
Alkyl-C3-acid Conjugate14.2>95%
Note: Retention times are illustrative and will vary based on the specific conjugate and chromatographic conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and straightforward method to confirm the successful formation of a covalent bond by identifying the appearance or disappearance of characteristic vibrational bands of functional groups. For instance, in the formation of an amide bond between the carboxylic acid of this compound and an amine, one would look for the appearance of the amide I (C=O stretch) and amide II (N-H bend) bands.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film on an ATR (Attenuated Total Reflectance) crystal.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Compare the spectrum of the conjugate to the spectra of the starting materials. Key vibrational bands to monitor include:

    • Alkyne C≡C stretch: ~2100 cm⁻¹

    • Carboxylic acid O-H stretch: Broad band ~2500-3300 cm⁻¹

    • Carboxylic acid C=O stretch: ~1700-1725 cm⁻¹

    • Amide C=O stretch (Amide I): ~1630-1690 cm⁻¹

    • Amide N-H bend (Amide II): ~1510-1580 cm⁻¹

Comparison with Alternative Linkers

The choice of linker can significantly impact the properties of the final conjugate. This compound is often chosen for its defined length, hydrophilicity, and the robust nature of the triazole linkage formed via click chemistry. Alternative linkers may include those with different lengths of the PEG chain, different reactive functionalities, or entirely different chemical compositions (e.g., alkyl chains).

Linker Type Key Feature Impact on Conjugate Characterization
This compound Short, hydrophilic, alkyne for click chemistryWell-defined mass in MS; distinct signals in NMR.
Propargyl-PEGn-acid (n > 3)Longer PEG chainIncreased hydrophilicity may alter HPLC retention time; greater polydispersity can broaden MS peaks.
Amine-PEG3-acidAmine for conjugationDifferent reaction chemistry (e.g., with NHS esters); NMR will show absence of alkyne signals.
Alkyl-C3-acid (non-PEG)Hydrophobic spacerIncreased retention time in RP-HPLC; lack of characteristic PEG signals in NMR.[6]

Linker_Comparison cluster_linker Linker Properties cluster_impact Impact on Conjugate Properties cluster_analysis Analytical Readout length Length (e.g., PEG3 vs. PEG6) solubility Solubility length->solubility pk Pharmacokinetics length->pk composition Composition (PEG vs. Alkyl) composition->solubility hplc HPLC Retention Time composition->hplc nmr NMR Spectrum composition->nmr reactivity Reactive Group (Alkyne vs. Amine) stability Stability reactivity->stability solubility->hplc ms Mass Spectrum stability->ms pk->ms

Conclusion

The characterization of this compound conjugates requires a multi-faceted analytical approach. NMR and MS are indispensable for structural confirmation and molecular weight determination, while HPLC is the gold standard for purity assessment. FTIR provides a rapid check for the success of the conjugation reaction. By employing these methods in a complementary fashion, researchers and drug developers can gain a thorough understanding of their conjugates, ensuring the quality and consistency required for their intended applications. The choice of linker has a direct impact on the physicochemical properties of the conjugate, which is reflected in the data obtained from these analytical techniques.

References

Validating Propargyl-PEG3-acid Conjugation Efficiency: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and accurate validation of bioconjugation reactions is critical. The covalent attachment of polyethylene glycol (PEG) linkers, such as Propargyl-PEG3-acid, to proteins and other biomolecules can enhance their therapeutic properties. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for validating the conjugation efficiency of this compound with alternative analytical techniques, supported by experimental data and detailed protocols.

This compound is a heterobifunctional linker featuring a propargyl group and a carboxylic acid.[1][2] The carboxylic acid can be activated to react with primary amines on a biomolecule, forming a stable amide bond.[1] Validating the extent of this conjugation is essential for characterizing the final product and ensuring batch-to-batch consistency.

Comparative Analysis of Validation Methods

While HPLC is a powerful and widely used technique for analyzing PEGylation reactions, other methods can also provide valuable information. The choice of method depends on the specific requirements of the analysis, including the nature of the biomolecule, the required level of detail, and available instrumentation.

Method Principle Advantages Disadvantages Typical Application
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity. PEGylation alters the hydrophobicity of the molecule.High resolution, excellent for separating conjugated from unconjugated species and isomers.[][4]Can lead to protein denaturation. Mobile phases may not be compatible with all downstream applications.Quantifying the ratio of conjugated to unconjugated protein, resolving different PEGylated species.
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic radius. PEGylation increases the size of the molecule.Gentle, non-denaturing conditions. Good for removing unreacted PEG.[]Lower resolution compared to RP-HPLC, may not separate species with similar sizes.[5]Determining the extent of aggregation and removing excess, unreacted PEG reagent.[6]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions. Provides precise molecular weight information.Highly accurate for determining the degree of PEGylation (number of PEG molecules attached).Can be complex to interpret for heterogeneous PEGylated mixtures. Requires specialized equipment.Confirming the identity of the conjugate and determining the exact number of attached PEG linkers.
Capillary Electrophoresis (CE) Separation based on charge and size in a capillary.High efficiency and resolution. Requires very small sample volumes.Can be sensitive to sample matrix effects. Less common than HPLC.Analysis of PEGylation heterogeneity and purity.

Experimental Protocol: Validation by Reverse-Phase HPLC

This protocol outlines a general method for validating the conjugation of this compound to a model amine-containing protein using RP-HPLC.

1. Sample Preparation:

  • Reaction Quenching: After the desired reaction time, quench the conjugation reaction by adding a suitable quenching reagent (e.g., hydroxylamine or Tris buffer) to consume any remaining activated this compound.

  • Dilution: Dilute the reaction mixture with the initial mobile phase (e.g., 95% Mobile Phase A) to a concentration suitable for HPLC analysis (typically in the range of 0.1-1 mg/mL).

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector is required. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can also be used, especially for detecting the PEG linker which lacks a strong UV chromophore.[7]

  • Column: A C4 or C18 reversed-phase column is recommended for protein and peptide separations. (e.g., Jupiter C18, 5 µm, 300 Å, 150 x 4.6 mm).[8]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the protein and the conjugate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40-60 °C. Higher temperatures can improve peak shape for large proteins.

  • Detection: UV absorbance at 220 nm and/or 280 nm.

3. Data Analysis:

  • Peak Identification: The unconjugated protein will typically elute earlier than the PEGylated conjugate due to the increased hydrophobicity imparted by the this compound linker.

  • Quantification: The conjugation efficiency can be calculated by integrating the peak areas of the unconjugated protein and the conjugated product(s).

    • Conjugation Efficiency (%) = [Area(conjugated) / (Area(conjugated) + Area(unconjugated))] * 100

Quantitative Data Summary

The following table provides a hypothetical example of data obtained from an RP-HPLC analysis of a this compound conjugation reaction with a model protein.

Species Retention Time (min) Peak Area (mAU*s) Relative Abundance (%)
Unconjugated Protein12.5150025
Mono-conjugated Product15.8450075
Unreacted this compound5.2(Varies)-

Visualizing the Workflow and Conjugation

To better illustrate the processes involved, the following diagrams were generated using Graphviz (DOT language).

G cluster_reaction Conjugation Reaction This compound This compound Activator Activator This compound->Activator 1. Activation Amine-Molecule Amine-Molecule Conjugated_Product Conjugated_Product Amine-Molecule->Conjugated_Product 3. Amide Bond Formation Activator->Amine-Molecule 2. Reaction

Caption: Amide bond formation workflow.

G Reaction_Mixture Reaction Mixture Unconjugated Protein Conjugated Product Excess Reagents HPLC_Injection HPLC Injection Reaction_Mixture->HPLC_Injection RP_HPLC_Column Reversed-Phase Column Stationary Phase: C18 Mobile Phase: ACN/H2O Gradient HPLC_Injection->RP_HPLC_Column Separation Separation by Hydrophobicity RP_HPLC_Column->Separation Detection UV Detector (220/280 nm) Separation->Detection Chromatogram Chromatogram Peak for Unconjugated Peak for Conjugated Detection->Chromatogram Data_Analysis Data Analysis Peak Integration Efficiency Calculation Chromatogram->Data_Analysis

Caption: HPLC validation workflow.

References

Mass Spectrometry Analysis of Propargyl-PEG3-Acid Modified Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent modification of peptides with moieties such as Propargyl-PEG3-acid is a critical tool in proteomics and drug development, enabling applications like "click" chemistry for the attachment of reporter tags or other functional groups. Accurate and comprehensive analysis of these modified peptides by mass spectrometry (MS) is essential for confirming successful modification, identifying the site of attachment, and quantifying the modified species. This guide provides a comparative overview of mass spectrometry-based approaches for the analysis of peptides modified with this compound, supported by established experimental protocols and data interpretation strategies.

Experimental and Analytical Workflow

The analysis of peptides modified with this compound by liquid chromatography-tandem mass spectrometry (LC-MS/MS) follows a multi-step workflow. This process begins with sample preparation to isolate and digest the protein of interest, followed by chromatographic separation of the resulting peptides, and finally, mass spectrometric analysis to identify and characterize the modified peptides.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Protein Protein Sample Digestion Enzymatic Digestion (e.g., Trypsin) Protein->Digestion Peptides Peptide Mixture Digestion->Peptides Enrichment Enrichment of Modified Peptides (Optional) Peptides->Enrichment LC Liquid Chromatography (Reverse Phase) Enrichment->LC MS1 MS Scan (Precursor Ion m/z) LC->MS1 MS2 MS/MS Scan (Fragmentation) MS1->MS2 Search Database Search (e.g., Mascot, Sequest) MS2->Search Validation Peptide Identification & Site Localization Search->Validation Quant Quantification Validation->Quant

General workflow for the analysis of modified peptides.

Comparison of Fragmentation Techniques for Modified Peptide Analysis

The choice of fragmentation technique in tandem mass spectrometry is critical for obtaining comprehensive sequence information and localizing the this compound modification. The most common methods are Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD). Each has distinct advantages and disadvantages for the analysis of modified peptides.

FeatureCollision-Induced Dissociation (CID)Higher-energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Primary Fragmentation Cleavage of the peptide backbone amide bonds, producing primarily b- and y-ions.Similar to CID, producing b- and y-ions, but with higher fragmentation energy leading to more complete fragmentation.Cleavage of the N-Cα bond of the peptide backbone, generating c- and z-ions.
Preservation of PTMs Labile modifications can be lost as neutral molecules, complicating site localization.Can also lead to the loss of labile modifications, but the higher energy can sometimes reveal more backbone fragmentation.Generally preserves labile post-translational modifications, making it ideal for identifying the exact site of modification.
Peptide Charge State Most effective for doubly and triply charged peptides.Effective for a range of charge states, including doubly and triply charged peptides.Most effective for peptides with higher charge states (≥3+).
Fragmentation Efficiency Can sometimes result in incomplete fragmentation, especially for longer peptides.Typically provides more extensive fragmentation and better sequence coverage than CID.Fragmentation is often more uniform along the peptide backbone and less dependent on peptide sequence.
Instrumentation Widely available on most tandem mass spectrometers, including ion traps and triple quadrupoles.Commonly available on Orbitrap mass spectrometers.Available on ion trap and Orbitrap mass spectrometers.

Fragmentation Pattern of this compound Modified Peptides

While specific experimental data for the fragmentation of this compound is not extensively published, a theoretical fragmentation pattern can be predicted based on the known behavior of PEGylated and propargylated molecules in mass spectrometry.

During CID or HCD, in addition to the characteristic b- and y-ion series from the peptide backbone, one can expect to observe:

  • Neutral Loss of the PEG chain: The ether linkages in the PEG chain are susceptible to fragmentation, leading to neutral losses of ethylene glycol units (44 Da).

  • Fragmentation of the Propargyl Group: The propargyl group (C₃H₃) may also be lost as a neutral fragment.

  • Signature Ions: The modification may produce specific fragment ions that can serve as reporters for the presence of the this compound moiety.

fragmentation_pathway cluster_fragments Fragmentation Products Parent Modified Peptide Precursor Ion b_ions b-ions (N-terminal fragments) Parent->b_ions y_ions y-ions (C-terminal fragments) Parent->y_ions neutral_loss Neutral Loss (e.g., PEG units) Parent->neutral_loss reporter_ion Reporter Ion (from modification) Parent->reporter_ion

Expected fragmentation of a modified peptide.

Detailed Experimental Protocols

The following provides a representative protocol for the analysis of peptides modified with this compound. This protocol is based on established methods for the analysis of post-translationally modified peptides and should be optimized for the specific instrumentation and sample complexity.

Sample Preparation
  • Protein Denaturation, Reduction, and Alkylation:

    • Resuspend the protein sample in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 37°C for 1 hour.

    • Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.

  • Enzymatic Digestion:

    • Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

    • Quench the digestion by adding formic acid to a final concentration of 1%.

  • Peptide Desalting:

    • Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.

    • Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 75 µm ID x 15 cm, packed with 1.9 µm particles).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in 80% acetonitrile.

    • Gradient: A linear gradient from 2% to 35% Mobile Phase B over 60 minutes at a flow rate of 300 nL/min.

  • Mass Spectrometry:

    • Instrument: Orbitrap mass spectrometer or equivalent high-resolution instrument.

    • MS1 Scan:

      • Resolution: 60,000

      • Scan Range: m/z 350-1500

      • AGC Target: 1e6

      • Maximum Injection Time: 50 ms

    • MS/MS Scan (Data-Dependent Acquisition):

      • Top 15 most intense precursors selected for fragmentation.

      • Fragmentation Method: HCD with a normalized collision energy of 28.

      • Resolution: 15,000

      • AGC Target: 1e5

      • Maximum Injection Time: 100 ms

      • Isolation Window: 1.6 m/z

      • Dynamic Exclusion: 30 seconds.

Data Analysis
  • Database Search:

    • Search the raw MS/MS data against a relevant protein database using a search engine such as Mascot, Sequest, or MaxQuant.

    • Specify the mass of the this compound modification as a variable modification on potential amino acid residues (e.g., lysine, N-terminus).

    • Set appropriate mass tolerances for precursor and fragment ions (e.g., 10 ppm for precursor, 0.02 Da for fragments).

  • Data Validation and Quantification:

    • Filter the peptide and protein identifications to a false discovery rate (FDR) of 1%.

    • Manually inspect the MS/MS spectra of modified peptides to confirm the site of modification.

    • For quantitative analysis, use label-free quantification (LFQ) intensities or stable isotope labeling approaches.

Alternative Analytical Approaches

While LC-MS/MS is the gold standard for the analysis of modified peptides, other techniques can provide complementary information:

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: Useful for rapid screening of the overall modification efficiency and determining the mass of the intact modified peptide. However, it provides limited information on the site of modification.

  • Capillary Electrophoresis (CE)-MS: Offers an alternative separation technique to LC, which can be beneficial for highly charged or hydrophilic peptides.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about the modification and its attachment site, but requires larger amounts of pure sample and is a lower-throughput technique.

By selecting the appropriate analytical strategy and carefully optimizing experimental parameters, researchers can achieve comprehensive and accurate characterization of peptides modified with this compound, enabling deeper insights in their respective fields of study.

comparative study of cleavable vs. non-cleavable linkers like Propargyl-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of targeted therapeutics, particularly in the realm of Antibody-Drug Conjugates (ADCs), is continually evolving. A critical component in the design and efficacy of these complex molecules is the linker that connects the targeting moiety (like an antibody) to the potent payload. The choice between a cleavable and a non-cleavable linker, such as the non-cleavable Propargyl-PEG3-acid, profoundly impacts the stability, efficacy, and toxicity profile of the entire conjugate. This guide provides an objective comparison of these two linker strategies, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.

Introduction to Linker Technology

Linkers are not merely spacers; they are sophisticated chemical bridges designed to remain stable in systemic circulation and release the payload at the desired site of action.[1] An ideal linker prevents premature drug release that could lead to off-target toxicity, while ensuring efficient payload liberation within the target cell or tumor microenvironment.[1]

Cleavable linkers are designed to be labile under specific physiological conditions prevalent in tumor tissues or within cells, such as low pH or the presence of certain enzymes.[1] This allows for a triggered release of the payload.

Non-cleavable linkers , in contrast, are highly stable and rely on the complete degradation of the targeting antibody within the cell, typically in the lysosome, to release the payload along with an amino acid residue from the antibody.[1][2] this compound is an example of a non-cleavable linker, featuring a polyethylene glycol (PEG) spacer to enhance solubility and an alkyne group for conjugation.

Data Presentation: A Quantitative Comparison

The selection of a linker type has a significant impact on the performance of a drug conjugate. The following table summarizes key performance metrics from comparative studies of ADCs with cleavable (Val-Cit) and non-cleavable (SMCC, a thioether linker) linkers.

Performance MetricCleavable Linker (Val-Cit)Non-Cleavable Linker (SMCC)Rationale
In Vitro Cytotoxicity (IC50) Generally lower IC50 valuesMay exhibit slightly higher IC50 valuesCleavable linkers can lead to the release of a highly cell-permeable payload, potentially resulting in a potent "bystander effect" where neighboring antigen-negative tumor cells are also killed.
Plasma Stability (Half-life) Linker half-life of ~144 hours (6.0 days) in mice[3]Half-life of ~10.4 days in mice[4]Non-cleavable linkers are inherently more stable in circulation as they do not have a specific chemical trigger for cleavage.[1]
In Vivo Efficacy (% Tumor Growth Inhibition) Can show high efficacy, but may be limited by premature drug release.Often demonstrates superior efficacy and tolerability due to enhanced stability.[1][5]The higher stability of non-cleavable linkers ensures that more of the intact ADC reaches the tumor site, leading to a wider therapeutic window.[1]

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADCs with cleavable and non-cleavable linkers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the ADCs with cleavable and non-cleavable linkers in complete culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the logarithm of the ADC concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Plasma Stability Assay (ELISA-Based)

This assay measures the amount of intact ADC remaining in the plasma over time.[3]

Materials:

  • Animal model (e.g., mice)

  • ADCs with cleavable and non-cleavable linkers

  • Antigen-coated ELISA plates

  • Enzyme-conjugated anti-payload antibody

  • Substrate for the enzyme

  • Stop solution

  • Plate reader

Procedure:

  • Animal Dosing: Administer a single intravenous dose of the ADCs to the animal models.[3]

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 6, 24, 48, 96, 168 hours) post-administration. Process the blood to obtain plasma.

  • ELISA: a. Add diluted plasma samples to the antigen-coated ELISA plate. The intact ADC will bind to the antigen. b. Wash the plate to remove unbound components. c. Add the enzyme-conjugated anti-payload antibody, which will bind to the payload of the intact ADC. d. Wash the plate again. e. Add the substrate and allow the color to develop. f. Add the stop solution and measure the absorbance using a plate reader.

  • Data Analysis: Create a standard curve using known concentrations of the ADC. Use the standard curve to determine the concentration of intact ADC in the plasma samples at each time point. Plot the concentration versus time and calculate the plasma half-life.

In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of the ADCs in a living organism.[6][7]

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)[6]

  • Human cancer cell line for tumor implantation[6]

  • ADCs with cleavable and non-cleavable linkers

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject the human cancer cells into the flank of the mice.[7]

  • Tumor Growth and Randomization: Monitor tumor growth. When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, cleavable ADC, non-cleavable ADC).[6]

  • Treatment Administration: Administer the ADCs and vehicle control to the respective groups, typically via intravenous injection, according to a predetermined dosing schedule.

  • Monitoring: Measure tumor volumes with calipers and monitor the body weight of the mice regularly (e.g., twice a week) as an indicator of toxicity.[6]

  • Study Endpoint: The study is concluded when tumors in the control group reach a specified maximum size or if signs of excessive toxicity are observed.[6]

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Visualizing the Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.

Mechanism of Action: Cleavable vs. Non-Cleavable Linker ADCs cluster_cleavable Cleavable Linker cluster_non_cleavable Non-Cleavable Linker c_adc ADC binds to cell surface antigen c_internalization Receptor-mediated endocytosis c_adc->c_internalization c_lysosome Trafficking to lysosome/endosome c_internalization->c_lysosome c_cleavage Linker Cleavage (Enzymes or low pH) c_lysosome->c_cleavage c_release Payload Release c_cleavage->c_release c_action Payload exerts cytotoxic effect c_release->c_action c_bystander Bystander Effect (Payload diffusion) c_release->c_bystander nc_adc ADC binds to cell surface antigen nc_internalization Receptor-mediated endocytosis nc_adc->nc_internalization nc_lysosome Trafficking to lysosome nc_internalization->nc_lysosome nc_degradation Antibody Degradation by proteases nc_lysosome->nc_degradation nc_release Payload-Linker-Amino Acid complex released nc_degradation->nc_release nc_action Complex exerts cytotoxic effect nc_release->nc_action

Caption: Mechanisms of payload release for cleavable and non-cleavable ADCs.

Experimental Workflow for Comparative ADC Efficacy Study start Start: Develop ADCs with Cleavable & Non-Cleavable Linkers in_vitro In Vitro Cytotoxicity (MTT Assay) start->in_vitro plasma_stability In Vivo Plasma Stability (ELISA) start->plasma_stability ic50 Determine IC50 Values in_vitro->ic50 xenograft In Vivo Efficacy (Xenograft Model) ic50->xenograft comparison Comparative Analysis of IC50, Stability, and Efficacy ic50->comparison half_life Calculate Plasma Half-life plasma_stability->half_life half_life->xenograft half_life->comparison tgi Measure Tumor Growth Inhibition xenograft->tgi tgi->comparison end End: Select Optimal Linker Strategy comparison->end

Caption: Workflow for comparing the performance of ADCs with different linkers.

Conclusion

The choice between a cleavable and a non-cleavable linker is a critical decision in the development of drug conjugates, with no single solution being optimal for all applications.[2] Non-cleavable linkers, such as those based on this compound, generally offer superior plasma stability, which can translate to a wider therapeutic window and reduced off-target toxicity.[1] Cleavable linkers, on the other hand, provide the advantage of a triggered payload release and the potential for a bystander effect, which may be beneficial in treating heterogeneous tumors.[2] A thorough evaluation of both linker types through rigorous in vitro and in vivo studies, as outlined in this guide, is paramount to selecting the most effective and safest design for a given therapeutic target.

References

Assessing the In Vivo Stability of Propargyl-PEG3-acid Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and off-target toxicity. Premature cleavage of the linker in systemic circulation can lead to the release of the cytotoxic payload before it reaches the target tumor cells, causing systemic toxicity and reducing the therapeutic window. Conversely, a linker that is too stable may not efficiently release the drug upon internalization into the target cell. This guide provides a comparative assessment of the in vivo stability of Propargyl-PEG3-acid, a non-cleavable linker, alongside other commonly used cleavable and non-cleavable linkers in ADC development.

Understanding Linker Stability: Cleavable vs. Non-Cleavable

ADC linkers are broadly categorized into two main types based on their drug release mechanism:

  • Cleavable Linkers: These are designed to be stable in the bloodstream and release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell. Common cleavage mechanisms include enzymatic cleavage (e.g., by cathepsins), acidic pH-mediated hydrolysis in endosomes and lysosomes, and reduction in the high-glutathione environment of the cell.

  • Non-Cleavable Linkers: These linkers, including this compound, do not have a specific cleavage site and rely on the complete lysosomal degradation of the antibody backbone to release the drug-linker-amino acid complex. This mechanism generally leads to higher stability in circulation.[1]

This compound is a non-cleavable linker that incorporates a polyethylene glycol (PEG) spacer.[][3][4][5][6] The PEG component enhances the hydrophilicity of the ADC, which can improve its pharmacokinetic properties, reduce aggregation, and potentially decrease immunogenicity.[7]

Comparative In Vivo Stability of ADC Linkers

Linker TypeLinker ChemistryADC Example/DescriptionAnimal ModelKey Stability Finding
Non-Cleavable Thioether (SMCC) Ado-trastuzumab emtansine (T-DM1)RatThe ADC clears slightly faster than the total antibody, suggesting some payload loss, but is generally stable.[8]
Non-Cleavable Thioether (Maleimide-based) Anti-HER2 ADCMouseShowed improved stability and efficacy compared to traditional ADCs.[9]
Non-Cleavable PEGylated Amide-coupled ADCs with pendant PEG12MouseSlower clearance rates compared to ADCs with a linear PEG24 linker or the linker in Kadcyla®.[10]
Cleavable Dipeptide (Valine-Citrulline) cAC10-vcMMAEMouseLinker half-life of approximately 144 hours (6.0 days).[11]
Cleavable Dipeptide (Valine-Citrulline) cAC10-vcMMAECynomolgus MonkeyApparent linker half-life of approximately 230 hours (9.6 days), indicating higher stability in primates compared to rodents.[11]
Cleavable Dipeptide (Glutamic acid–valine–citrulline) Anti-HER2 ADCMouseShowed almost no premature cleavage in mice, exhibiting greater stability than the valine-citrulline variant.[12]
Cleavable Hydrazone (pH-sensitive) Doxorubicin-based ADC-Generally show partial instability in plasma with half-lives ranging from minutes to a few days.[5]
Cleavable Disulfide (Reducible) Maytansinoid-ADCs-Stability can be controlled by steric hindrance around the disulfide bond.[13]
Cleavable Exo-linker (Peptide-based) Trastuzumab-Exo-EVC-ExatecanRatDemonstrated superior stability and DAR retention over 7 days compared to the GGFG-linker in T-DXd.[14]

Experimental Protocols for Assessing In Vivo Stability

The in vivo stability of ADC linkers is primarily assessed through pharmacokinetic (PK) studies that measure the concentration of the intact ADC, total antibody, and free payload in circulation over time.[15] The two most common analytical methods employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[16]

ELISA-Based Quantification of Intact ADC

This method quantifies the concentration of the ADC that remains fully conjugated with its payload in plasma samples.

Protocol Outline:

  • Animal Dosing: Administer the ADC intravenously to a suitable animal model (e.g., mice or rats).

  • Sample Collection: Collect blood samples at predetermined time points post-injection and process to obtain plasma.

  • Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody.

  • Blocking: Add a blocking buffer to prevent non-specific binding.

  • Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen.

  • Detection: Add an enzyme-conjugated secondary antibody that specifically recognizes the cytotoxic payload. This antibody will only bind to ADCs that have retained their drug.

  • Substrate Addition: Add a chromogenic or fluorogenic substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal.

  • Data Analysis: Measure the signal intensity, which is proportional to the concentration of intact ADC in the sample.

LC-MS/MS-Based Quantification of Free Payload

This method measures the amount of cytotoxic drug that has been prematurely released from the ADC into the circulation.

Protocol Outline:

  • Animal Dosing and Sample Collection: As described in the ELISA protocol.

  • Sample Preparation:

    • Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the ADC.

    • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

    • Supernatant Collection: Collect the supernatant, which contains the small molecule free payload.

  • Liquid Chromatography (LC) Separation: Inject the supernatant into an LC system to separate the free payload from other small molecules.

  • Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC column is introduced into a mass spectrometer for sensitive and specific quantification of the free payload.

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows for assessing ADC stability.

experimental_workflow cluster_elisa ELISA for Intact ADC elisa_start Dose Animal with ADC elisa_collect Collect Plasma Samples elisa_start->elisa_collect elisa_coat Coat Plate with Antigen elisa_collect->elisa_coat elisa_block Block Plate elisa_coat->elisa_block elisa_incubate Incubate with Plasma elisa_block->elisa_incubate elisa_detect Add Anti-Payload Secondary Ab elisa_incubate->elisa_detect elisa_read Add Substrate & Read Signal elisa_detect->elisa_read elisa_end Quantify Intact ADC elisa_read->elisa_end

Caption: Workflow for ELISA-based quantification of intact ADC.

lc_ms_workflow cluster_lcms LC-MS/MS for Free Payload lcms_start Dose Animal with ADC lcms_collect Collect Plasma Samples lcms_start->lcms_collect lcms_precipitate Protein Precipitation lcms_collect->lcms_precipitate lcms_separate LC Separation lcms_precipitate->lcms_separate lcms_detect MS/MS Detection lcms_separate->lcms_detect lcms_end Quantify Free Payload lcms_detect->lcms_end

Caption: Workflow for LC-MS/MS-based quantification of free payload.

Signaling Pathways and Logical Relationships

The stability of an ADC in circulation is a critical factor that influences its therapeutic window. A stable linker ensures that the cytotoxic payload is delivered to the target tumor cells, while an unstable linker can lead to premature drug release and off-target toxicity.

stability_logic cluster_linker Linker Stability cluster_outcome Therapeutic Outcome stable Stable Linker (e.g., Non-cleavable) efficacy High Efficacy stable->efficacy Leads to unstable Unstable Linker toxicity Off-Target Toxicity unstable->toxicity Leads to

Caption: Relationship between linker stability and therapeutic outcome.

References

The Impact of Propargyl-PEG3-Acid Linkers on PROTAC Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design and synthesis of effective Proteolysis-Targeting Chimeras (PROTACs) represent a paramount challenge in the quest for novel therapeutics. A critical determinant of a PROTAC's success lies in the chemical linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. This guide provides a comprehensive comparison of the biological activity of PROTACs synthesized with Propargyl-PEG3-acid, a popular "clickable" linker, against other linker alternatives, supported by experimental data and detailed protocols.

This compound is a polyethylene glycol (PEG)-based linker that incorporates a terminal alkyne group. This feature makes it particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and modular assembly of PROTACs, facilitating the rapid generation of compound libraries for optimization. The PEG component of the linker generally enhances the hydrophilicity and solubility of the resulting PROTAC, which can improve cell permeability and overall pharmacokinetic properties.

Comparative Analysis of Linker Composition and Length

The biological activity of a PROTAC is profoundly influenced by the length, rigidity, and chemical composition of its linker. These factors dictate the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent proteasomal degradation.

While direct head-to-head comparisons of PROTACs differing only in the presence of a this compound linker versus other specific linkers are not always available in a single study, the principles of linker optimization are well-documented. The following tables summarize representative data from studies comparing PEG-based linkers with alkyl linkers for different protein targets. It's important to note that the optimal linker is target-dependent.

Case Study: Bromodomain-Containing Protein 4 (BRD4) Degraders

BRD4 is a well-studied target for PROTAC-mediated degradation in cancer. The choice of linker has been shown to be critical for achieving potent degradation.

PROTAC (Targeting BRD4)Linker TypeLinker Length (atoms, approx.)DC50 (nM)Dmax (%)Reference
ARV-825 PEG~15<1>95[1]
dBET1 PEG~16~1.8>85[1]
Alkyl-Linker Analog 1 Alkyl9>5000Weak Degradation[2]
Alkyl-Linker Analog 2 Alkyl12Submicromolar>90[2]

This table compiles representative data from different sources to illustrate general trends.

As the data suggests, while both PEG and alkyl linkers can yield potent degraders, the specific length and composition are crucial. In some cases, replacing an alkyl chain with a PEG linker of similar length can lead to differences in degradation efficacy, potentially due to changes in linker flexibility and solubility that affect ternary complex formation.[2]

Case Study: Androgen Receptor (AR) Degraders

The degradation of the Androgen Receptor is a key strategy in the treatment of prostate cancer. Linker optimization has been a major focus in the development of AR-targeting PROTACs.

PROTAC (Targeting AR)Linker TypeLinker RigidityDC50 (nM)Dmax (%)Reference
AR PROTAC (PEG Linker) PEGFlexible1-10>90[3]
AR PROTAC (Alkyl Linker) AlkylFlexible5-20>90[3]
AR PROTAC (Rigid Linker) Piperidine-PiperazineRigid<1>95[4]

This table compiles representative data from different sources to illustrate general trends.

For AR degraders, both flexible PEG and alkyl linkers have proven effective. However, the development of orally bioavailable AR PROTACs has often involved the use of shorter, more rigid linkers to improve pharmacokinetic properties.[3]

The PROTAC Mechanism of Action and Experimental Evaluation

The fundamental role of a PROTAC is to induce the proximity of a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's ubiquitin-proteasome system for targeted protein degradation. The workflow for evaluating the biological activity of a newly synthesized PROTAC, such as one employing a this compound linker, is a multi-step process.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Accurate and reproducible experimental protocols are essential for the comparative evaluation of PROTACs. Below are detailed methodologies for key experiments.

Western Blot for PROTAC-Induced Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate a human cancer cell line expressing the target protein (e.g., THP-1 for BRD4) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values.[5][6]

Western_Blot_Workflow Western Blot Experimental Workflow A Cell Seeding B PROTAC Treatment (Dose-Response) A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer (to PVDF membrane) E->F G Immunoblotting (Primary & Secondary Antibodies) F->G H Chemiluminescent Detection G->H I Data Analysis (Densitometry, DC50/Dmax Calculation) H->I Linker_Design_Logic Logical Relationships in Linker Design cluster_properties Linker Properties cluster_outcomes Biological Outcomes Linker_Choice Linker Choice (e.g., this compound) Length Length Linker_Choice->Length Composition Composition (PEG vs. Alkyl) Linker_Choice->Composition Rigidity Rigidity Linker_Choice->Rigidity Ternary_Complex Ternary Complex Stability Length->Ternary_Complex Composition->Ternary_Complex PK_Properties Pharmacokinetics (Solubility, Permeability) Composition->PK_Properties Rigidity->Ternary_Complex Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation_Efficacy

References

head-to-head comparison of different crosslinkers for bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A researcher's guide to bioconjugation, this document provides a head-to-head comparison of common crosslinking strategies. It is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of crosslinker performance with supporting experimental data to guide selection for specific applications.

The Landscape of Bioconjugation Crosslinkers

Crosslinkers are essential reagents that form stable covalent bonds between two or more molecules. Their selection is critical, influencing the stability, function, and efficacy of the resulting bioconjugate, such as an antibody-drug conjugate (ADC).[1] Crosslinkers are typically classified based on the functional groups they target, the nature of their reactive ends, and properties like cleavability and solubility.[2][3]

Key classifications include:

  • Homobifunctional Crosslinkers : Possess two identical reactive groups, used to link molecules with the same functional group, often in a single-step reaction.[2] Examples include the amine-to-amine crosslinker Disuccinimidyl suberate (DSS).[4]

  • Heterobifunctional Crosslinkers : Feature two different reactive groups, enabling the sequential conjugation of molecules with distinct functional groups.[2] This two-step approach minimizes unwanted self-conjugation.[4] A common example is Sulfo-SMCC, which links amine and thiol groups.

  • Zero-Length Crosslinkers : Facilitate a direct covalent bond between two molecules without introducing any additional atoms.[5] The most prominent example is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which couples carboxyl groups to primary amines.[5][6][7]

  • "Click Chemistry" Crosslinkers : Utilize bioorthogonal reactions—those that do not interfere with native biological processes—that are rapid and high-yielding.[8][9] Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a key example, prized for its biocompatibility as it avoids the need for potentially cytotoxic copper catalysts.[10][11]

Head-to-Head Comparison of Key Crosslinker Chemistries

The choice of crosslinker dictates reaction conditions, specificity, and the stability of the final conjugate. Below is a comparative analysis of the most prevalent chemistries.

Amine-Reactive vs. Thiol-Reactive Chemistries

Primary amines (on lysine residues and the N-terminus) and sulfhydryls (on cysteine residues) are the most common targets for bioconjugation.[3][12]

  • N-Hydroxysuccinimide (NHS) Esters are highly reactive towards primary amines, forming stable amide bonds.[13] They are widely used but are susceptible to hydrolysis, especially at higher pH.[13][14] The sulfonated version (Sulfo-NHS) increases water solubility and renders the reagent membrane-impermeable, making it ideal for cell surface labeling.[12][13]

  • Maleimides react with high specificity towards sulfhydryl groups to form a stable thioether bond.[15] This reaction is most efficient at a pH range of 6.5-7.5.[15][16] Above this pH, reactivity towards amines can occur, and the maleimide group itself is more prone to hydrolysis.[16][17]

Zero-Length vs. Spaced Crosslinkers
  • EDC , a zero-length crosslinker, creates a direct amide bond between carboxylates and amines.[6] This is advantageous when minimizing structural interference is crucial.[5] The reaction forms an unstable intermediate, and the addition of NHS or Sulfo-NHS is often used to improve efficiency by creating a more stable amine-reactive ester.[14][18]

  • Crosslinkers with Spacer Arms (e.g., DSS, Sulfo-SMCC) introduce distance between the conjugated molecules. The length and chemical nature of the spacer can influence the stability and function of the bioconjugate.

Conventional vs. Click Chemistry
  • Conventional Crosslinkers like NHS esters and maleimides are highly effective but can have limitations. NHS esters can react with multiple lysine residues, leading to heterogeneous products.[19] Maleimide chemistry requires a free thiol, which often necessitates the reduction of disulfide bonds, potentially compromising protein structure.[19][20]

  • Click Chemistry , such as SPAAC, offers high selectivity and bioorthogonality.[8][11] Reagents like DBCO-NHS esters allow for the attachment of a strained alkyne to an amine-containing molecule, which can then react specifically with an azide-modified partner, even in complex biological mixtures.[10]

Quantitative Data Summary

The following tables summarize key performance parameters for common crosslinker types. Note that reaction efficiencies and rates are highly dependent on specific reactants, buffer conditions, and concentrations.

Table 1: Performance Characteristics of Amine-Reactive Crosslinkers

Crosslinker Type Target Group Optimal pH Key Features Hydrolytic Half-life Water Soluble?
NHS Ester Primary Amine (-NH₂) 7.2 - 9.0[13] High reactivity; susceptible to hydrolysis. 4-5 hours at pH 7 (0°C)[13]; 10 mins at pH 8.6[14] Low (requires organic solvent like DMSO)[13]
Sulfo-NHS Ester Primary Amine (-NH₂) 7.2 - 9.0[13] High water solubility; membrane impermeable. Similar to NHS Ester High[12][13]

| EDC (+ NHS) | Carboxyl (-COOH) to Amine (-NH₂) | 4.5 - 7.2 (activation)[14]; 7.2-7.5 (coupling)[14] | Zero-length crosslinking; forms amide bond. | Intermediate is unstable; improved by NHS.[18] | High |

Table 2: Performance Characteristics of Thiol-Reactive Crosslinkers | Crosslinker Type | Target Group | Optimal pH | Key Features | Stability | Water Soluble? | | :--- | :--- | :--- | :--- | :--- | | Maleimide | Sulfhydryl (-SH) | 6.5 - 7.5[15][16] | Highly selective for thiols; forms stable thioether bond.[15][] | Thioether bond is stable; maleimide group hydrolyzes at pH > 7.5.[16] | Varies; PEGylated versions available. | | Haloacetyl (e.g., Bromoacetyl) | Sulfhydryl (-SH) | > 7.5 (slower than maleimide)[22] | Slower reaction rate compared to maleimide.[22][23] | Stable thioether bond. | Varies. |

Table 3: Performance Characteristics of Bioorthogonal Crosslinkers

Crosslinker Type Reactive Partners Key Features Stability of Linkage Water Soluble?
SPAAC (e.g., DBCO) Azide (-N₃) + Strained Alkyne Copper-free, bioorthogonal, high efficiency.[10][11] Highly stable 1,2,3-triazole ring.[10] Varies; can be modified for solubility.

| CuAAC | Azide (-N₃) + Terminal Alkyne | Requires Copper(I) catalyst; high yield and selectivity.[24] | Highly stable 1,2,3-triazole ring.[10] | Varies. |

Mandatory Visualizations

Diagrams created with Graphviz to illustrate key concepts in bioconjugation.

G cluster_amine Amine-Reactive Conjugation (NHS Ester) cluster_thiol Thiol-Reactive Conjugation (Maleimide) Protein_A Protein + Primary Amine (R-NH₂) NHS_Ester NHS Ester Crosslinker Protein_A->NHS_Ester pH 7.2-9.0 Amide_Bond Stable Amide Bond (R-NH-CO-Linker) NHS_Ester->Amide_Bond NHS released Protein_B Protein + Sulfhydryl (R-SH) Maleimide Maleimide Crosslinker Protein_B->Maleimide pH 6.5-7.5 Thioether_Bond Stable Thioether Bond (R-S-Linker) Maleimide->Thioether_Bond

Caption: Reaction mechanisms for NHS ester and maleimide crosslinkers.

G cluster_workflow Generalized ADC Production Workflow start Antibody (mAb) step1 Step 1: Antibody Modification (e.g., disulfide reduction for thiol access) start->step1 Prepare mAb step2 Step 2: Crosslinker Reaction (e.g., mAb-SH + Maleimide-Drug) step1->step2 Introduce reactive site step3 Step 3: Purification (e.g., Size Exclusion Chromatography) step2->step3 Conjugate drug-linker end Purified Antibody-Drug Conjugate (ADC) step3->end Remove excess reagents

Caption: A generalized workflow for producing an antibody-drug conjugate (ADC).

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for two common conjugation chemistries.

Protocol 1: Amine Conjugation using NHS Ester

This protocol describes the labeling of a protein with an NHS-ester functionalized molecule (e.g., a fluorescent dye).

Materials:

  • Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS).

  • NHS-ester reagent, dissolved in anhydrous DMSO or DMF (10 mM stock).[25]

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5.[26][27]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.[28]

  • Purification column (e.g., gel filtration/desalting column).[25]

Methodology:

  • Buffer Exchange: Ensure the protein is in the appropriate Reaction Buffer (pH 8.3-8.5). Amine-containing buffers like Tris must be removed.[27][28]

  • Reagent Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO to prepare a stock solution.[29]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the NHS-ester solution to the protein solution.[26] The final concentration of organic solvent should be less than 10%.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.[25][26]

  • Quenching: (Optional) Add Quenching Buffer to stop the reaction by consuming any unreacted NHS ester.[28]

  • Purification: Remove excess, unreacted reagent and byproducts by passing the reaction mixture through a desalting or gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).[25][27]

  • Characterization: Determine the degree of labeling (DOL) using spectrophotometry. Store the final conjugate at 4°C or -20°C with appropriate stabilizers.[27]

Protocol 2: Thiol Conjugation using Maleimide

This protocol details the conjugation of a maleimide-activated molecule to a protein's cysteine residues.

Materials:

  • Protein solution (1-10 mg/mL) in a degassed, thiol-free buffer (e.g., PBS, HEPES), pH 7.0-7.5.[20][30]

  • Reducing Agent (if needed): TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds.[20]

  • Maleimide reagent, dissolved in anhydrous DMSO or DMF (10 mM stock).[30]

  • Purification column (e.g., gel filtration/desalting column).

Methodology:

  • Buffer Preparation: Degas the reaction buffer by applying a vacuum or bubbling with an inert gas (e.g., nitrogen, argon) to prevent re-oxidation of thiols.[20]

  • Thiol Reduction (if necessary): If the target cysteine residues are involved in disulfide bonds, add a 10-100x molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.[20] Note: If using DTT, it must be removed prior to adding the maleimide.

  • Reagent Preparation: Dissolve the maleimide reagent in anhydrous DMSO or DMF immediately before use.[30]

  • Conjugation Reaction: Add a 10-20x molar excess of the maleimide solution to the protein solution.[31] Flush the vial with inert gas, seal, and mix.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if necessary.

  • Purification: Separate the conjugated protein from unreacted reagents using a desalting or gel filtration column.[30]

  • Characterization: Confirm conjugation and purity. For long-term storage, add stabilizers like BSA and store at 4°C or -20°C.[27]

References

Safety Operating Guide

Proper Disposal of Propargyl-PEG3-acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Propargyl-PEG3-acid, a common reagent in bioconjugation and drug delivery research.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential.[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1] Personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, should be worn at all times to prevent skin and eye contact.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.[1]

Storage: Store this compound in a tightly closed container in a cool, dry place, with long-term storage recommended at -20°C.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all applicable national, regional, and local regulations. The following procedure outlines the general steps for its safe disposal:

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Handling of Spills:

    • In the event of a spill, absorb the material with an inert substance such as sand or vermiculite.[1]

    • Carefully sweep up the absorbent material and place it in the designated, tightly closed waste container for disposal.[1]

    • Ensure the spill area is thoroughly cleaned and decontaminated.

  • Containerization:

    • All waste containing this compound should be collected in a suitable, closed container to prevent leakage or evaporation.[1]

  • Arranging for Disposal:

    • The disposal of this compound is to be managed as special waste.[1]

    • Contact a licensed and reputable chemical waste disposal company to arrange for pickup and proper disposal.[1]

    • Consult with your local waste disposal authority to ensure full compliance with all regulations.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation and Handling cluster_containment Containment cluster_disposal Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles) start->ppe fume_hood Handle in Chemical Fume Hood ppe->fume_hood spill Accidental Spill? fume_hood->spill absorb Absorb with Inert Material spill->absorb Yes collect Collect in a Labeled, Closed Container spill->collect No absorb->collect contact_ehs Contact Institutional EHS Office collect->contact_ehs licensed_disposal Arrange for Licensed Waste Disposal Company contact_ehs->licensed_disposal documentation Complete Waste Manifest licensed_disposal->documentation end_point End: Proper Disposal documentation->end_point

Caption: Workflow for the safe disposal of this compound.

Summary of Chemical and Safety Information

PropertyInformationSource
Chemical Name This compound[2][3]
CAS Number 1347760-82-0[2][4]
Molecular Formula C10H16O5[2][4]
Appearance Liquid[1][4]
Hazard Classification Not classified as a hazard[1]
Personal Protective Equipment Chemical-resistant gloves, safety goggles[1]
Engineering Controls Use only in a chemical fume hood[1]
Spill Procedure Mix with inert absorbent material, sweep up, and place in a closed container for disposal[1]
Disposal Method Arrange as special waste with a licensed disposal company in accordance with local regulations[1]
Transportation Non-hazardous for air and ground transportation[1]

References

Safeguarding Your Research: A Guide to Handling Propargyl-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of Propargyl-PEG3-acid in the laboratory. This guide provides immediate, procedural information for researchers, scientists, and drug development professionals to foster a safe research environment and ensure proper disposal of chemical waste. Adherence to these guidelines is paramount for minimizing risks and maintaining regulatory compliance.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

When working with this compound, a comprehensive personal protective equipment strategy is mandatory to prevent accidental exposure through skin contact, inhalation, or eye contact. The following table summarizes the essential PPE for handling this compound, based on best practices for its constituent chemical groups: the propargyl group and the carboxylic acid moiety.

Body PartRequired PPESpecifications and Best Practices
Eyes Chemical Safety Goggles or Face ShieldStandard safety glasses do not offer sufficient protection from potential splashes. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant splash risk.[1]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1] Always inspect gloves for any signs of wear or punctures before use. Contaminated gloves should be disposed of immediately, followed by thorough hand washing.[1]
Body Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to provide a barrier against accidental spills.
Respiratory Chemical Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of any potential vapors or aerosols.[1]

Operational Plan: A Step-by-Step Guide to Handling this compound

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to cleanup.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_transfer Carefully Transfer Compound prep_workspace->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate cleanup_ppe Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_waste Segregate and Dispose of Chemical Waste cleanup_ppe->cleanup_waste cleanup_wash Wash Hands Thoroughly cleanup_waste->cleanup_wash

Workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound. If a specific SDS is unavailable, consult the SDS for compounds with similar functional groups.

  • Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in the table above.

  • Prepare Workspace: Ensure that the chemical fume hood is functioning correctly. The workspace should be clean and uncluttered.[1]

  • Careful Transfer: When transferring the compound, do so with caution to avoid the creation of dust or aerosols.[1]

  • Perform Experimental Procedure: Carry out your experiment within the fume hood, adhering to all established laboratory safety protocols.

  • Decontaminate Work Surfaces: Upon completion of your work, decontaminate all surfaces that may have come into contact with the chemical.[1]

  • Dispose of Contaminated PPE: Remove and dispose of contaminated gloves and any other disposable PPE in a designated waste container.[1]

  • Segregate and Dispose of Chemical Waste: Collect all this compound waste in a clearly labeled, sealed container.[1] Follow the disposal plan outlined below.

  • Wash Hands Thoroughly: After removing your gloves, wash your hands thoroughly with soap and water.[1]

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is essential for environmental protection and regulatory compliance.

Waste Segregation and Disposal Protocol:

Disposal Decision Tree for this compound Waste cluster_waste Waste Assessment cluster_disposal Disposal Path cluster_action Action waste_start This compound Waste waste_contaminated Is the waste mixed with hazardous materials? waste_start->waste_contaminated disposal_hazardous Treat as Hazardous Waste waste_contaminated->disposal_hazardous Yes disposal_nonhazardous Treat as Non-Hazardous Chemical Waste waste_contaminated->disposal_nonhazardous No action_consult Consult Institutional EHS Guidelines disposal_hazardous->action_consult disposal_nonhazardous->action_consult action_dispose Dispose via Licensed Contractor action_consult->action_dispose

Decision workflow for the proper disposal of this compound waste.

Key Disposal Considerations:

  • Uncontaminated Waste: Pure, uncontaminated this compound waste may be considered non-hazardous, as polyethylene glycol (PEG) compounds are generally biodegradable and have low toxicity.[2][3] However, it is crucial to never dispose of this chemical down the drain.[3]

  • Contaminated Waste: If this compound waste is mixed with any substance classified as hazardous, the entire mixture must be treated as hazardous waste.[2]

  • Institutional Guidelines: Always adhere to your institution's specific guidelines for chemical waste disposal. Contact your Environmental Health and Safety (EHS) department for clarification.[2]

  • Waste Collection: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.[1]

  • Licensed Disposal: Arrange for the disposal of chemical waste through a licensed waste disposal contractor.[3]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.